Product packaging for Armepavine(Cat. No.:CAS No. 3423-14-1)

Armepavine

Cat. No.: B10780532
CAS No.: 3423-14-1
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-UHFFFAOYSA-N
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Description

Armepavine is a natural product found in Euonymus europaeus, Nelumbo nucifera, and Berberis integerrima with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B10780532 Armepavine CAS No. 3423-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955773
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5884-67-3, 524-20-9, 3423-14-1
Record name Armepavine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armepavine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Armepavine: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Armepavine (B1667600), a benzylisoquinoline alkaloid, has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The primary focus is on its pro-apoptotic effects, detailing the modulation of key signaling molecules. While the majority of research has centered on leukemia models, emerging evidence suggests potential involvement of other signaling pathways that may be relevant to a broader range of cancers. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Induction of Apoptosis

The principal anti-cancer mechanism of this compound identified to date is the induction of programmed cell death, or apoptosis. In vitro studies have shown that this compound triggers a cascade of molecular events leading to characteristic morphological and biochemical hallmarks of apoptosis in cancer cells.

Modulation of Key Apoptotic Regulators

Research has pinpointed the intrinsic apoptotic pathway as a key target of this compound. Specifically, its effects converge on the Bcl-2 family of proteins and the executioner caspase, caspase-3.

  • Downregulation of Bcl-2: this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors. Its downregulation by this compound shifts the cellular balance towards apoptosis.

  • Activation of Caspase-3: A corresponding increase in the activity of caspase-3, a key executioner caspase, is observed following this compound treatment. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the dismantling of the cell and the morphological changes associated with apoptosis.

This dual action of downregulating an anti-apoptotic protein while activating a pro-apoptotic executioner caspase underscores the potent pro-apoptotic capacity of this compound in sensitive cancer cell lines.

Evidence of Apoptosis

The induction of apoptosis by this compound is supported by several key experimental observations:

  • DNA Fragmentation: A hallmark of apoptosis, the cleavage of DNA into a "ladder" pattern of distinct fragments, has been observed in cancer cells treated with this compound.

  • Morphological Changes: Treated cells exhibit characteristic apoptotic morphology, including cell shrinkage and chromatin condensation, as visualized by nuclear staining techniques.

Potential Involvement of Other Signaling Pathways

While the apoptotic pathway is the most clearly defined mechanism, preliminary evidence suggests that this compound may also influence other signaling cascades that are critical in cancer progression.

MAPK and NF-κB Signaling

Studies investigating the effects of this compound in non-cancer models, specifically in hepatic fibrosis, have indicated an inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are frequently dysregulated in various cancers and play crucial roles in cell proliferation, survival, and inflammation. The inhibition of p38, ERK1/2, and JNK (all members of the MAPK family) and the suppression of NF-κB activation suggest that this compound's anti-cancer effects may be broader than initially understood and could be relevant in solid tumors where these pathways are often constitutively active. Further research is required to confirm these effects in cancer cell lines.

Quantitative Data on this compound's Efficacy

To date, detailed quantitative data on the cytotoxic effects of this compound across a wide range of cancer cell lines is limited. The most comprehensive data comes from studies on the CCRF-CEM human acute lymphoblastic leukemia cell line.

Cell LineAssayParameterValueReference
CCRF-CEMMTT AssayIC50Not explicitly stated, but dose-dependent decrease in viability observed up to 30 µM.[1][2]

Further research is needed to establish the IC50 values of this compound in a broader panel of cancer cell lines, including those derived from solid tumors, to better understand its spectrum of activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound oxalate (B1200264) (e.g., 1, 5, 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by DNA Fragmentation Assay

This protocol is used to visualize the characteristic DNA laddering pattern associated with apoptosis.

Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. These fragments can be separated by agarose (B213101) gel electrophoresis, resulting in a "ladder" appearance.

Protocol:

  • Cell Treatment: Treat cancer cells with an effective concentration of this compound oxalate (e.g., 30 µM) for an appropriate duration (e.g., overnight).

  • Cell Lysis: Harvest the cells and lyse them in a lysis buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder of DNA fragments indicates apoptosis.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 and caspase-3.[3][4][5][6]

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

Protocol:

  • Protein Extraction: Treat cells with this compound oxalate, harvest them, and lyse them in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at desired time points.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Armepavine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Expression Caspase3 Caspase-3 (Inactive) This compound->Caspase3 Promotes Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates ActivatedCaspase3 Caspase-3 (Active) Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Protein_Extraction Protein Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Cell_Cycle_Analysis_Workflow start Cell Treatment with this compound harvest Cell Harvesting start->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation staining DNA Staining (e.g., Propidium Iodide) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (Cell Cycle Modeling) flow_cytometry->data_analysis results Percentage of Cells in G0/G1, S, and G2/M Phases data_analysis->results

Caption: Workflow for flow cytometric cell cycle analysis.

Future Directions

The current body of research provides a strong foundation for understanding the pro-apoptotic effects of this compound in leukemia cells. However, to fully elucidate its potential as a broad-spectrum anti-cancer agent, further investigation is warranted in the following areas:

  • Solid Tumor Models: Evaluating the efficacy and mechanism of action of this compound in a diverse panel of solid tumor cell lines (e.g., breast, lung, colon cancer) is crucial.

  • Cell Cycle and Autophagy: Investigating the potential of this compound to induce cell cycle arrest and/or modulate autophagy in cancer cells will provide a more complete picture of its cellular effects.

  • In Vivo Studies: Preclinical in vivo studies using animal models are necessary to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Signaling Pathway Elucidation: Further exploration of this compound's impact on the MAPK, NF-κB, and other relevant cancer-associated signaling pathways will help to identify potential biomarkers for sensitivity and resistance.

Conclusion

This compound demonstrates clear pro-apoptotic activity in cancer cells, primarily through the modulation of the intrinsic apoptotic pathway involving Bcl-2 and caspase-3. While its full spectrum of anti-cancer activity is still under investigation, preliminary evidence suggests the involvement of other key signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Continued research into its effects on a wider range of cancer types and its interplay with other cellular processes will be critical in determining its future role in oncology.

References

(S)-Armepavine: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Armepavine is a benzylisoquinoline alkaloid naturally occurring in plants of the Nelumbo genus, most notably Nelumbo nucifera (the sacred lotus).[1][2] This compound has garnered significant scientific interest due to its potent anti-inflammatory and immunosuppressive properties.[3][4] Preclinical studies have demonstrated its therapeutic potential in animal models of autoimmune diseases, including systemic lupus erythematosus (SLE) and autoimmune crescentic glomerulonephritis.[5][6][7] This technical guide provides a comprehensive overview of the biological activity of (S)-Armepavine, its molecular targets, and the experimental methodologies used to elucidate its mechanisms of action.

Biological Activity

The primary biological activities of (S)-Armepavine are its anti-inflammatory and immunosuppressive effects. These activities are attributed to its ability to modulate key signaling pathways involved in the immune response.

Immunosuppression

(S)-Armepavine has been shown to suppress the activation and proliferation of T-lymphocytes, which play a central role in adaptive immunity.[5] Specifically, it inhibits the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).[3] In vivo studies using MRL/MpJ-lpr/lpr mice, a model for SLE, demonstrated that oral administration of (S)-Armepavine prevented lymphadenopathy, reduced splenocyte proliferation, and decreased the production of autoantibodies.[5] Furthermore, in a mouse model of autoimmune crescentic glomerulonephritis, (S)-Armepavine treatment led to a significant reduction in the infiltration of T cells and macrophages into the kidney.[6][7]

Anti-inflammatory Effects

The anti-inflammatory properties of (S)-Armepavine are closely linked to its immunosuppressive functions. The compound has been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in both human PBMCs and in animal models of autoimmune disease.[3][5] By downregulating these key mediators of inflammation, (S)-Armepavine can attenuate the inflammatory cascade that contributes to tissue damage in autoimmune disorders.

Molecular Targets and Signaling Pathways

The immunosuppressive and anti-inflammatory effects of (S)-Armepavine are mediated through its interaction with specific molecular targets within crucial cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for (S)-Armepavine is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4] NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. (S)-Armepavine has been shown to suppress the activation of NF-κB, thereby preventing the downstream expression of pro-inflammatory genes.[6]

Modulation of T-Cell Receptor Signaling

(S)-Armepavine also targets key components of the T-cell receptor (TCR) signaling pathway. Specifically, it has been found to inhibit the phosphorylation of Interleukin-2-inducible T-cell kinase (Itk) and Phospholipase C gamma (PLCγ) in a Phosphoinositide 3-kinase (PI3K)-dependent manner.[3] Itk and PLCγ are critical downstream effectors of TCR activation, and their inhibition leads to a dampening of T-cell activation and proliferation. This targeted inhibition of TCR signaling provides a molecular basis for the observed immunosuppressive effects of (S)-Armepavine.

Quantitative Data

Biological Target/AssayCompoundIC50Reference
DPPH Free Radical ScavengingArmepavine (B1667600)79.3 µM[8]

Note: The provided IC50 value reflects the antioxidant properties of this compound and not a direct inhibition of a specific enzyme in a signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of (S)-Armepavine.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Following transfection, treat the cells with various concentrations of (S)-Armepavine for a predetermined time.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation.

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Treatment: Culture the CFSE-labeled PBMCs in appropriate media and treat with different concentrations of (S)-Armepavine.

  • Stimulation: Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA).

  • Flow Cytometry: After a suitable incubation period (e.g., 72 hours), acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.

  • Data Analysis: Quantify the percentage of proliferating cells and the proliferation index based on the CFSE dilution profile.

Visualizations

Signaling Pathways

G Simplified Signaling Pathway of (S)-Armepavine Action TCR TCR PI3K PI3K TCR->PI3K Itk Itk PI3K->Itk PLCg PLCγ PI3K->PLCg Itk->PLCg NFkB_pathway NF-κB Pathway PLCg->NFkB_pathway Proliferation T-Cell Proliferation & Cytokine Production NFkB_pathway->Proliferation This compound (S)-Armepavine This compound->Itk Inhibits This compound->PLCg Inhibits This compound->NFkB_pathway Inhibits

Caption: (S)-Armepavine's inhibitory effects on T-cell signaling pathways.

Experimental Workflow

G General Experimental Workflow for (S)-Armepavine Evaluation start Start isolate_cells Isolate PBMCs or Target Cell Line start->isolate_cells treat_cells Treat with (S)-Armepavine (Dose-Response) isolate_cells->treat_cells stimulate_cells Stimulate with Mitogen/Cytokine treat_cells->stimulate_cells assay Perform Assay stimulate_cells->assay proliferation_assay T-Cell Proliferation (e.g., CFSE) assay->proliferation_assay nfkb_assay NF-κB Activity (e.g., Luciferase) assay->nfkb_assay western_blot Western Blot for Phospho-proteins (p-Itk, p-PLCγ) assay->western_blot analyze Data Analysis proliferation_assay->analyze nfkb_assay->analyze western_blot->analyze end End analyze->end

Caption: Workflow for assessing (S)-Armepavine's in vitro biological activity.

Conclusion

(S)-Armepavine is a promising natural product with well-documented anti-inflammatory and immunosuppressive activities. Its ability to target the NF-κB and TCR signaling pathways provides a strong rationale for its potential therapeutic use in autoimmune and inflammatory diseases. While further research is needed to fully quantify its inhibitory potency against specific molecular targets, the existing body of evidence highlights (S)-Armepavine as a valuable lead compound for drug development. The experimental protocols and workflows described herein provide a framework for continued investigation into the pharmacological properties of this and other natural products.

References

Armepavine Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine (B1667600), a benzylisoquinoline alkaloid found in plants of the Papaveraceae and Nelumbonaceae families, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, immunosuppressive, and melanogenesis-inhibiting properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the rational design of novel therapeutic agents.

Core Structure and Biological Activities

This compound's core structure consists of a tetrahydroisoquinoline moiety linked to a benzyl (B1604629) group. The numbering of the core scaffold is crucial for understanding the placement of various functional groups that influence its biological activity. The primary reported biological activities of this compound and its naturally occurring analogs revolve around the inhibition of melanogenesis, suppression of T-cell proliferation, and inactivation of the NF-κB signaling pathway, a key regulator of inflammation.

Structure-Activity Relationship (SAR) Analysis

A comprehensive synthetic SAR study on a wide range of this compound analogs is not extensively documented in publicly available literature. However, by comparing the biological activities of naturally occurring, structurally related alkaloids, we can infer key structural requirements for activity.

Melanogenesis Inhibition

The inhibitory effect of this compound and its analogs on melanogenesis has been quantified, providing valuable SAR insights. The primary mechanism is believed to be through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Table 1: Melanogenesis Inhibitory Activity of this compound and Related Alkaloids

CompoundR1R2R3R4IC50 (µM)[1]
This compound CH3HOCH3CH36.5
Northis compoundHHOCH3CH37.5
N-MethylcoclaurineCH3HHCH36.5
CoclaurineHHHCH33.9
Nornuciferine----3.9
Nuciferine----7.1
Arbutin (B1665170) (Control)----174

Note: Nuciferine and Nornuciferine are aporphine (B1220529) alkaloids, included for comparison of potency.

  • N-Methylation: The presence or absence of a methyl group on the nitrogen of the tetrahydroisoquinoline ring (R1) does not appear to have a significant impact on melanogenesis inhibition, as seen in the similar IC50 values of this compound and northis compound.

  • O-Methylation at C7: The presence of a methoxy (B1213986) group at the C7 position (R3) seems to be important for activity.

  • Phenolic Hydroxyl Group: A free hydroxyl group on the benzyl ring appears to be a common feature among the active benzylisoquinoline alkaloids.

  • Overall Substitution Pattern: Coclaurine, which lacks the C7-methoxy group present in this compound, shows slightly higher potency. This suggests that the overall substitution pattern on both aromatic rings contributes to the inhibitory activity.

Anti-inflammatory and Immunosuppressive Activity

This compound has been reported to suppress T-cell proliferation and inactivate NF-κB, key events in the inflammatory cascade.[1] A study on the inhibition of NF-κB expression by various bisbenzylisoquinoline alkaloids, which are dimers of benzylisoquinoline units, provides some of the most relevant quantitative SAR data. While this compound itself is a monobenzylisoquinoline, its inclusion in this study offers a valuable point of comparison.

Table 2: Inhibitory Activity of Benzylisoquinoline and Bisbenzylisoquinoline Alkaloids on NF-κB Expression

CompoundStructural ClassIC50 (µM) for NF-κB Inhibition in MOLT-4 Cells
IsotetrandrineBisbenzylisoquinoline1.8
CepharanthineBisbenzylisoquinoline2.5
TetrandrineBisbenzylisoquinoline3.2
DauricineBisbenzylisoquinoline4.5
FangchinolineBisbenzylisoquinoline5.6
BerbamineBisbenzylisoquinoline>10
This compound Benzylisoquinoline >10

Data extracted from a study comparing the suppressive potencies on NF-κB expression.

The data suggests that:

  • Dimeric Structure: Bisbenzylisoquinoline alkaloids are significantly more potent inhibitors of NF-κB expression than the monomeric this compound. This highlights the importance of the larger, more complex dimeric scaffold for this particular activity.

  • Substitutions on the Dimeric Scaffold: The variations in IC50 values among the different bisbenzylisoquinoline alkaloids indicate that the specific substitutions and the nature of the linkages between the two benzylisoquinoline units are critical for potent NF-κB inhibition.

Experimental Protocols

Melanogenesis Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of melanin in a suitable cell line, typically B16 melanoma cells, which are stimulated to produce melanin.

Detailed Methodology:

  • Cell Culture: B16 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). A known melanogenesis inhibitor, such as arbutin or kojic acid, is used as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: Melanogenesis is stimulated by adding α-melanocyte-stimulating hormone (α-MSH) to the culture medium.

  • Incubation: The cells are incubated for 72 hours.

  • Melanin Content Measurement:

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH.

    • The absorbance of the lysate is measured at 405 nm using a microplate reader.

    • The melanin content is normalized to the total protein content of the cells, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits melanin production by 50%, is calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been genetically engineered to express the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Detailed Methodology:

  • Cell Line: HEK293 or a similar cell line stably transfected with an NF-κB-luciferase reporter construct is used.

  • Cell Culture and Seeding: Cells are cultured under standard conditions and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • NF-κB Activation: The NF-κB pathway is activated by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Incubation: The plates are incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luminescence Measurement:

    • The culture medium is removed, and the cells are lysed using a specific lysis buffer.

    • A luciferase substrate is added to the lysate.

    • The luminescence is immediately measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in luminescence compared to the stimulated control. IC50 values are calculated from the dose-response curves.

T-cell Proliferation Assay (CFSE-based)

Principle: This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently labels intracellular proteins, and with each cell division, the fluorescence intensity is halved in the daughter cells.

Detailed Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CFSE Staining: Isolated PBMCs are incubated with a working solution of CFSE. The staining is then quenched by adding complete culture medium.

  • Cell Culture and Stimulation:

    • CFSE-labeled PBMCs are seeded in 96-well plates.

    • T-cell proliferation is stimulated using mitogens such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Compound Treatment: Various concentrations of the test compounds are added to the wells at the time of stimulation.

  • Incubation: The cells are incubated for 3-5 days to allow for proliferation.

  • Flow Cytometry Analysis:

    • Cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • The fluorescence intensity of CFSE in the T-cell populations is analyzed by flow cytometry.

  • Data Analysis: The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions (i.e., have reduced CFSE fluorescence). The inhibitory effect of the compounds is calculated based on the reduction in the percentage of proliferating cells.

Visualizations

Signaling Pathways and Experimental Workflows

SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity Core This compound Core N_Methyl N-Methylation Core->N_Methyl O_Methyl O-Methylation (C7) Core->O_Methyl Phenolic_OH Phenolic OH Core->Phenolic_OH Dimerization Dimerization (Bisbenzylisoquinoline) Core->Dimerization Melanogenesis Melanogenesis Inhibition N_Methyl->Melanogenesis Minor Effect O_Methyl->Melanogenesis Important Phenolic_OH->Melanogenesis Important NFkB NF-κB Inhibition Dimerization->NFkB Increases Potency

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound Analogs (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Conclusion and Future Directions

The available data on the structure-activity relationships of this compound and its naturally occurring analogs provide a foundational understanding for the development of new therapeutic agents. The key takeaways are the importance of the substitution pattern on both aromatic rings for melanogenesis inhibition and the significant increase in anti-inflammatory potency with dimerization of the benzylisoquinoline scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This would involve modifications at the N-position, variations of the substituents on both aromatic rings (including the introduction of different functional groups and positional isomers), and exploration of different stereoisomers. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

References

Armepavine from Nelumbo nucifera: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid isolated from the sacred lotus, Nelumbo nucifera, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its immunomodulatory, anti-cancer, cardiovascular, and anti-platelet activities. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities

This compound exhibits a diverse range of biological activities, making it a promising candidate for further investigation as a therapeutic agent. Its primary pharmacological effects are summarized below.

Immunomodulatory and Anti-inflammatory Effects

(S)-Armepavine has demonstrated significant immunomodulatory and anti-inflammatory properties. It has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) activated with phytohemagglutinin (PHA) and to ameliorate autoimmune diseases in animal models.[2][3] This immunosuppressive activity is attributed to its ability to interfere with key signaling pathways in T-cells.[2][3] Specifically, (S)-Armepavine has been found to suppress the activation of NF-κB and NF-AT.[3]

Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO).[4] The inhibitory effects on key inflammatory pathways suggest its potential in treating various inflammatory and autoimmune disorders.

Anti-Cancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. Studies have reported its ability to inhibit the proliferation of human breast cancer (MCF-7) and leukemia cells.[5] The anti-cancer potential of this compound and other alkaloids from Nelumbo nucifera is an active area of research, with evidence suggesting that these compounds can induce apoptosis and modulate signaling pathways involved in cancer progression.[6]

Cardiovascular Effects

Research on northis compound, a closely related compound, has shed light on the potential cardiovascular effects of this compound. (±)-Northis compound has been shown to decrease mean arterial pressure and heart rate in anesthetized rats.[7] It also exhibits a negative chronotropic effect on isolated rat atria and relaxes aortic smooth muscle, suggesting a calcium antagonist-like effect.[7] These findings indicate that this compound may possess hypotensive and bradycardic properties, warranting further investigation into its cardiovascular pharmacology.

Anti-Platelet Aggregation Activity

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound and related compounds.

Activity Assay Test System IC50 / EC50 Reference
Anti-inflammatory NO Production InhibitionLiensinine: 5.02 µM, Isoliensinine: 4.36 µM, Neferine: 4.13 µM[11]
Antioxidant DPPH Radical ScavengingThis compound: 43.093 ± 14.215 µg/mL[2]
Anti-Cancer Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)Nelumbo nucifera receptacle extract: 590 µg/mL[5]
CytotoxicityAGS (Gastric Cancer)7-hydroxydehydronuciferine: 62.9 ± 0.1 μM[1]
CytotoxicityDU-145 (Prostate Cancer)7-hydroxydehydronuciferine: 80.8 ± 0.2 μM[1]

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

(S)-Armepavine has been shown to inhibit the PI3K/Akt signaling pathway in human PBMCs.[3] This inhibition is linked to the suppression of Itk and PLCγ phosphorylation, which are crucial for T-cell activation.[3]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Phosphorylates This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and immune responses.[2][3] This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent translocation of NF-κB to the nucleus.[3]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_in_nucleus NF-κB NFkB_p65_p50->NFkB_in_nucleus Translocates to Nucleus This compound This compound This compound->IKK_complex Inhibits Target_Genes Target Gene Expression (Inflammation) NFkB_in_nucleus->Target_Genes Promotes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another target of this compound. While the specific interactions are still being elucidated, inhibition of this pathway contributes to the anti-inflammatory and anti-cancer effects of the compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factor Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocates & Activates This compound This compound This compound->MAPKKK Inhibits (putative) Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Regulates

Caption: this compound's putative inhibition of the MAPK pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Inhibition of T-Cell Proliferation (PHA-induced PBMC Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by the mitogen Phytohaemagglutinin (PHA).[12][13][14][15][16]

Workflow:

TCell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs from whole blood Culture_Cells Culture PBMCs in 96-well plates Isolate_PBMCs->Culture_Cells Add_this compound Add varying concentrations of this compound Culture_Cells->Add_this compound Add_PHA Add PHA to stimulate proliferation Add_this compound->Add_PHA Incubate Incubate for 72 hours Add_PHA->Incubate Add_Thymidine Pulse with [3H]-thymidine Incubate->Add_Thymidine Harvest_and_Measure Harvest cells and measure radioactivity Add_Thymidine->Harvest_and_Measure Analyze_Data Analyze data to determine IC50 Harvest_and_Measure->Analyze_Data

Caption: Workflow for T-Cell Proliferation Assay.

Detailed Steps:

  • Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) to the wells. Include a vehicle control (solvent only).

  • Stimulation: Add Phytohaemagglutinin (PHA) to a final concentration of 5 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[17][18][19]

Workflow:

NFkB_Luciferase_Workflow Seed_Cells Seed HSC-T6 cells stably transfected with NF-κB luciferase reporter Pretreat_this compound Pre-treat with This compound Seed_Cells->Pretreat_this compound Stimulate_TNFa Stimulate with TNF-α Pretreat_this compound->Stimulate_TNFa Incubate Incubate for 6 hours Stimulate_TNFa->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze data Measure_Luminescence->Analyze_Data

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Detailed Steps:

  • Cell Culture: Seed hepatic stellate cells (HSC-T6) stably transfected with an NF-κB-luciferase reporter construct into 24-well plates and culture until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway.

  • Incubation: Incubate the cells for 6 hours at 37°C.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

In Vivo Cardiovascular Effects in Rats

This protocol describes the measurement of blood pressure and heart rate in anesthetized rats to assess the cardiovascular effects of this compound.[20][5][17][19][21][22][23][24][25]

Workflow:

Cardiovascular_Rat_Workflow Anesthetize_Rat Anesthetize rat (e.g., urethane) Cannulate_Artery Cannulate carotid artery for blood pressure measurement Anesthetize_Rat->Cannulate_Artery Cannulate_Vein Cannulate jugular vein for drug administration Cannulate_Artery->Cannulate_Vein Stabilize Allow for stabilization of vitals Cannulate_Vein->Stabilize Administer_this compound Administer this compound intravenously Stabilize->Administer_this compound Record_Data Continuously record blood pressure and heart rate Administer_this compound->Record_Data Analyze_Data Analyze changes from baseline Record_Data->Analyze_Data

Caption: Workflow for In Vivo Cardiovascular Assessment in Rats.

Detailed Steps:

  • Animal Preparation: Anesthetize male Wistar rats with urethane (B1682113) (1.2 g/kg, i.p.).

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the right carotid artery with a polyethylene (B3416737) catheter connected to a pressure transducer for direct measurement of arterial blood pressure.

    • Cannulate the left jugular vein for intravenous administration of this compound.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after the surgical procedure.

  • Drug Administration: Administer this compound intravenously at various doses.

  • Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) using a data acquisition system.

  • Data Analysis: Analyze the changes in MAP and HR from the baseline values before drug administration.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[12][15][16][26][27]

Workflow:

Platelet_Aggregation_Workflow Prepare_PRP Prepare Platelet-Rich Plasma (PRP) from whole blood Incubate_PRP Incubate PRP with This compound or vehicle Prepare_PRP->Incubate_PRP Add_Agonist Add agonist (e.g., collagen) to induce aggregation Incubate_PRP->Add_Agonist Measure_Aggregation Measure change in light transmission Add_Agonist->Measure_Aggregation Analyze_Data Determine percent inhibition and IC50 Measure_Aggregation->Analyze_Data

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Detailed Steps:

  • Preparation of Platelet-Rich Plasma (PRP): Collect human venous blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.

  • Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with stirring.

  • Aggregation Induction: Add an agonist, such as collagen (2 µg/mL), to induce platelet aggregation.

  • Measurement: Measure the change in light transmission through the PRP suspension for 5-10 minutes using a light transmission aggregometer.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the agonist-induced control. Determine the IC50 value from the dose-response curve.

MAPK Pathway Analysis by Western Blot

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to determine the effect of this compound.

Workflow:

Western_Blot_Workflow Treat_Cells Treat cells with This compound and/or stimulus Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Run_SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->Run_SDS_PAGE Transfer_Proteins Transfer proteins to a PVDF membrane Run_SDS_PAGE->Transfer_Proteins Block_Membrane Block non-specific binding sites Transfer_Proteins->Block_Membrane Primary_Antibody Incubate with primary antibodies (p-ERK, total ERK) Block_Membrane->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detect_Signal Detect chemiluminescent signal Secondary_Antibody->Detect_Signal Analyze_Data Analyze band intensities Detect_Signal->Analyze_Data

Caption: Workflow for Western Blot Analysis of MAPK Pathway.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus (e.g., growth factor) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of protein phosphorylation as the ratio of the phosphorylated protein to the total protein.

Conclusion

This compound from Nelumbo nucifera is a multifaceted pharmacological agent with promising immunomodulatory, anti-cancer, cardiovascular, and anti-platelet properties. Its mechanisms of action involve the modulation of critical signaling pathways, including PI3K/Akt, NF-κB, and MAPK. Further research, particularly to obtain more comprehensive quantitative data and to elucidate detailed mechanisms of action, will be crucial in realizing the full therapeutic potential of this natural compound. This guide serves as a foundational resource to aid in the design and execution of future investigations into the pharmacological properties of this compound.

References

An In-depth Technical Guide to the Inhibition of NF-κB and MAPK Signaling Pathways by Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine (B1667600), a benzylisoquinoline alkaloid with the chemical formula C₁₉H₂₃NO₃ and a molecular weight of 313.4 g/mol , is a natural compound found in several plant species, most notably Nelumbo nucifera (the sacred lotus).[1][2][3][4][5] Emerging research has highlighted its potential as a modulator of key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on these pathways, supported by available data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and similar natural compounds in inflammatory diseases, autoimmune disorders, and other conditions where NF-κB and MAPK signaling are dysregulated.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily by targeting critical nodes within the NF-κB and, to a lesser extent, the MAPK signaling pathways. These pathways are central regulators of the cellular response to inflammatory stimuli such as cytokines (e.g., TNF-α) and bacterial lipopolysaccharide (LPS).

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to intervene at key steps in this process:

  • Inhibition of IκBα Phosphorylation and Degradation: Studies have demonstrated that this compound can prevent the TNF-α-induced phosphorylation of IκBα.[6] By inhibiting this initial activation step, this compound prevents the subsequent degradation of IκBα, effectively keeping NF-κB in its inactive, cytoplasm-sequestered state.

  • Suppression of p65 Nuclear Translocation: Consequently, by stabilizing the IκBα-NF-κB complex, this compound inhibits the translocation of the active p65 subunit of NF-κB into the nucleus.[6] This has been visually confirmed through immunofluorescence and Western blot analysis of nuclear extracts.

  • Reduction of NF-κB Transcriptional Activity: The culmination of these inhibitory actions is a significant reduction in NF-κB-dependent gene transcription. This has been demonstrated in luciferase reporter gene assays where this compound treatment leads to a dose-dependent decrease in TNF-α-induced NF-κB transcriptional activity.[6]

MAPK Signaling Pathway Modulation

The MAPK family, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. While the evidence for this compound's direct and potent inhibition of the MAPK pathway is less robust compared to its effects on NF-κB, some sources suggest an inhibitory role. One supplier of this compound states that it inhibits the TNF-α-induced MAPK signaling cascade, although specific data supporting this claim is not provided.[2] Conversely, one study on (S)-armepavine in human peripheral blood mononuclear cells indicated that the activation of ERK, a key component of the MAPK pathway, remained intact in the presence of the compound. Further research is required to fully elucidate the specific effects of this compound on the JNK and p38 components of the MAPK pathway.

Data Presentation: Quantitative Effects on Inflammatory Markers

CompoundTarget Cell LineStimulantInhibitory ActionIC₅₀ (µM)Reference
Neferine RAW 264.7LPSNO Production4.13[7][8]
Liensinine RAW 264.7LPSNO Production5.02[7][8]
Isoliensinine RAW 264.7LPSNO Production4.36[7][8]
Roemerine RAW 264.7LPSNO Production21[9][10]
Lysicamine RAW 264.7LPSNO Production25[9][10]
N-methylcoclaurine RAW 264.7LPSNO Production6[9][10]

Note: The data in this table is for alkaloids related to this compound and provides a context for the potential potency of this class of compounds. Further studies are needed to determine the specific IC₅₀ values for this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using Graphviz.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα-p65/p50 Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 Proteasome->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nucleus p65/p50 DNA DNA p65_p50_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines This compound This compound This compound->IKK_complex Inhibits This compound->p65_p50 Inhibits Translocation MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression This compound This compound This compound->MAPKKK Potential Inhibition Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., RAW 264.7, HSC-T6) Treatment 2. Treatment - this compound (various conc.) - Stimulant (e.g., LPS, TNF-α) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (e.g., anti-p-IκBα, anti-p65) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Densitometry Analysis Detection->Analysis

References

Unveiling Armepavine: A Technical Guide to its Discovery and Isolation from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, its primary plant sources, and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Discovery and Natural Occurrence

This compound is a naturally occurring alkaloid found in several plant families, including Papaveraceae, Menispermaceae, and Nelumbonaceae.[5][6][7] Notably, the sacred lotus (B1177795) (Nelumbo nucifera) is a prominent and well-documented source of this bioactive compound.[1][2][8][9] this compound exists as both (R)- and (S)-stereoisomers in Nelumbo nucifera, contributing to the plant's complex phytochemical profile.[8] The alkaloid is distributed throughout the plant, with varying concentrations in the leaves, flowers, seeds, and plumules.[2][8][10]

Quantitative Analysis of this compound in Nelumbo nucifera

The concentration of this compound and other alkaloids in Nelumbo nucifera can vary significantly depending on the plant part, geographical location, and season of collection.[2] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and effective method for the quantitative analysis of this compound in plant extracts.[1][8]

Plant PartExtraction MethodThis compound Content (% of dry weight)Total Alkaloid Content (% of dry weight)Reference
Flower BudsMethanol (B129727) Reflux0.0170%0.4082%[1]
LeavesNot Specified0.13 - 0.20%0.72 - 1.41%[2]
Seedsn-Butanol FractionationNot explicitly quantified as % of dry weight, but isolatedNot specified[11]
All Parts (Leaves, Petals, Stamens, Receptacle, Plumule, Rhizome)UPLC-QToF-MS AnalysisPresent in all six partsNot specified[10]

Experimental Protocols: Isolation and Purification of this compound from Nelumbo nucifera

The following protocols are synthesized from established methodologies for the isolation of alkaloids from Nelumbo nucifera.[1][3]

Extraction

Objective: To extract crude alkaloids from the plant material.

Materials:

  • Dried and powdered plant material (e.g., flower buds or leaves of Nelumbo nucifera)

  • Methanol

  • 3% Tartaric acid solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Chloroform (B151607) (CHCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • n-Butanol

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • The dried, powdered plant material is subjected to reflux extraction with methanol for a minimum of two hours to yield a crude methanol extract.[1]

  • The methanol extract is concentrated under reduced pressure using a rotary evaporator.[1]

  • The concentrated extract is then partitioned between ethyl acetate and a 3% aqueous tartaric acid solution. This separates the acidic and neutral compounds into the organic phase, while the basic alkaloids are protonated and move into the acidic aqueous phase.[1]

  • The acidic aqueous layer, containing the alkaloid salts, is collected.

  • The pH of the aqueous solution is adjusted to 9 with a saturated sodium carbonate solution. This deprotonates the alkaloids, converting them into their free base form.[1]

  • The basified aqueous solution is then extracted sequentially with chloroform and n-butanol. The chloroform fraction will contain the majority of the benzylisoquinoline alkaloids, including this compound.[1]

  • The chloroform-soluble fraction is concentrated under reduced pressure to yield the crude alkaloid extract.[1]

Purification by Column Chromatography

Objective: To separate this compound from other alkaloids in the crude extract.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for normal-phase chromatography)

  • Reversed-phase C18 silica gel (for reversed-phase chromatography)

  • Solvent systems (e.g., chloroform-methanol gradients for normal-phase; acetonitrile-water gradients for reversed-phase)

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent.

  • A silica gel column is prepared using a slurry of silica gel in the initial, non-polar eluting solvent.

  • The dissolved extract is loaded onto the column.

  • The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

  • Fractions are collected using a fraction collector.

  • The collected fractions are monitored by TLC to identify those containing this compound.

  • For further purification, fractions enriched with this compound can be pooled and subjected to reversed-phase column chromatography or preparative HPLC.[1]

Visualizing the Process: Experimental Workflow

experimental_workflow plant_material Dried Plant Material (Nelumbo nucifera) extraction Methanol Reflux Extraction plant_material->extraction partitioning Acid-Base Partitioning (EtOAc/Tartaric Acid then CHCl3) extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1. General workflow for the isolation of this compound.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to exert its immunomodulatory effects by inhibiting the PI3K/Akt signaling pathway.[1] This pathway is crucial for T-cell activation and proliferation. By inhibiting key components of this pathway, such as Itk and PLCγ phosphorylation in a PI-3K-dependent manner, this compound can suppress T-cell activation and the production of pro-inflammatory cytokines.[1]

signaling_pathway TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Itk Itk PI3K->Itk PLCg PLCγ PI3K->PLCg Akt Akt PI3K->Akt This compound This compound This compound->PI3K Proliferation T-Cell Proliferation & Cytokine Production Itk->Proliferation PLCg->Proliferation Akt->Proliferation

Figure 2. This compound's inhibition of the PI3K/Akt signaling pathway.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from plant sources, with a focus on Nelumbo nucifera. The provided experimental protocols and quantitative data offer a solid foundation for researchers to undertake the extraction and purification of this promising bioactive compound. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt signaling pathway further underscores its potential for the development of novel therapeutic agents. Further research into optimizing isolation techniques and exploring the full therapeutic spectrum of this compound is warranted.

References

Armepavine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the benzylisoquinoline alkaloid Armepavine, covering its chemical identity, physicochemical properties, and key biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed information on its mechanism of action and methodologies for its study.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid found in plants such as Nelumbo nucifera (the sacred lotus).[1][2] Its chemical structure and properties are fundamental to its biological function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 524-20-9[1][3][4]
Molecular Formula C₁₉H₂₃NO₃[1][3][5]
Molecular Weight 313.4 g/mol [1][5]
IUPAC Name 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol[1]
Appearance Solid powder[5]
Melting Point 146-148 °C[3]
Solubility Soluble in DMSO[5]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with significant potential in immunology and dermatology. Its mechanisms of action primarily involve the modulation of key inflammatory and signaling pathways.

Immunosuppressive Effects and Inhibition of NF-κB Signaling

This compound has demonstrated notable immunosuppressive effects, particularly on T lymphocytes.[5] A primary mechanism underlying this activity is the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] TNF-α, a potent pro-inflammatory cytokine, typically activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound interferes with this process by inhibiting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1]

In the context of T-cell activation, (S)-armepavine has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs).[6] This is achieved by blocking membrane-proximal effectors such as Itk and PLCγ in a PI-3K-dependent manner.[6] This inhibition ultimately leads to the suppression of downstream signaling events, including NF-AT and NF-κB activation, which are crucial for T-cell proliferation and cytokine production.[6]

G Figure 1: this compound's Inhibition of the TNF-α/NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits

Caption: this compound's inhibitory action on the TNF-α induced NF-κB signaling pathway.

Melanogenesis Inhibition

This compound has been identified as an inhibitor of melanogenesis.[7] This activity is of interest for dermatological applications, particularly in the development of agents for hyperpigmentation disorders.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of other benzylisoquinoline alkaloids in Nelumbo nucifera.[4] The biosynthetic pathway starts with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.[2] This is followed by a series of methylation steps catalyzed by specific enzymes to yield this compound.

G Figure 2: Biosynthesis Pathway of this compound Dopamine Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-HPAA 4-HPAA 4-HPAA->Norcoclaurine Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT N-methylcoclaurine N-methylcoclaurine Coclaurine->N-methylcoclaurine CNMT This compound This compound N-methylcoclaurine->this compound 7OMT

Caption: The enzymatic steps in the biosynthesis of this compound from its precursors.

Experimental Protocols

This section outlines general methodologies for assessing the biological activities of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

NF-κB Nuclear Translocation Assay

This assay is designed to quantify the inhibition of TNF-α-induced NF-κB p65 subunit translocation to the nucleus by this compound.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 96-well plates to an appropriate confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with a predetermined optimal concentration of TNF-α for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine the extent of translocation and its inhibition by this compound.

G Figure 3: Experimental Workflow for NF-κB Nuclear Translocation Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment TNF-α Stimulation TNF-α Stimulation This compound Treatment->TNF-α Stimulation Fixation & Permeabilization Fixation & Permeabilization TNF-α Stimulation->Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Imaging & Analysis Imaging & Analysis Immunostaining->Imaging & Analysis

Caption: A streamlined workflow for assessing this compound's effect on NF-κB translocation.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells stimulated by a mitogen.

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Staining (Optional but recommended): Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Treatment:

    • Seed the labeled PBMCs in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Include a vehicle control and a positive control for proliferation (e.g., Phytohemagglutinin - PHA).

  • Incubation: Incubate the plates for 3-5 days to allow for T-cell proliferation.

  • Analysis by Flow Cytometry:

    • Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE dye in daughter cells. The percentage of proliferated cells in the presence of this compound is compared to the controls.

Melanogenesis Inhibition Assay

This assay evaluates the ability of this compound to inhibit melanin (B1238610) production in a melanoma cell line.

Methodology:

  • Cell Culture: Seed B16F10 melanoma cells in a 24- or 48-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound. A known melanogenesis inhibitor, such as kojic acid, can be used as a positive control.

  • Stimulation: Stimulate melanogenesis by adding α-melanocyte-stimulating hormone (α-MSH) or another inducing agent like theophylline.[7]

  • Incubation: Incubate the cells for 48-72 hours.

  • Melanin Content Measurement:

    • Lyse the cells with a sodium hydroxide (B78521) solution.

    • Measure the absorbance of the lysate at 405 nm or 475 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed decrease in melanin is not due to cytotoxicity.

References

In Vivo Efficacy of Armepavine in Animal Models of Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armepavine, a benzylisoquinoline alkaloid, has demonstrated notable anti-inflammatory properties in various preclinical studies. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in established animal models of inflammation. The document details the experimental protocols for key inflammation models, including carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced acute lung injury, and collagen-induced arthritis. It further elucidates the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on the modulation of critical signaling pathways such as NF-κB. Quantitative data from available studies are summarized in structured tables to facilitate comparison and analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug discovery.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a naturally occurring alkaloid found in several plant species. Preclinical research has highlighted its potential as a therapeutic agent for inflammatory conditions. The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. A significant body of evidence points towards the inhibition of the nuclear factor-kappa B (NF-κB) pathway as a primary mechanism of action.[1][2][3][4][5] By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby attenuating the inflammatory response.[1][6][7]

Animal Models of Inflammation

To evaluate the in vivo anti-inflammatory efficacy of this compound, several well-established animal models are utilized. These models mimic different aspects of human inflammatory diseases, providing a platform to assess the therapeutic potential of novel compounds.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.[8][9][10][11] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The development of edema is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923) and cytokines.[12][13][14][15]

Lipopolysaccharide-Induced Acute Lung Injury (ALI)

This model replicates the features of acute respiratory distress syndrome (ARDS).[16][17][18] Intratracheal or intranasal administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the lungs, leading to neutrophil infiltration, alveolar-capillary barrier dysfunction, and the release of pro-inflammatory cytokines.[7][19][20][21][22]

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model of rheumatoid arthritis.[23][24][25][26] Immunization of susceptible strains of mice or rats with type II collagen emulsified in adjuvant leads to the development of an autoimmune polyarthritis that shares many pathological and immunological features with human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and bone erosion.[27][28][29][30][31][32]

Quantitative Data on this compound Efficacy

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle)-Data not available-
This compoundDose 1Data not availableData not available
This compoundDose 2Data not availableData not available
This compoundDose 3Data not availableData not available
Indomethacin (Standard)10Data not availableData not available

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of Mice with LPS-Induced ALI

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Control (Vehicle)-Data not availableData not available
LPS + Vehicle-Data not availableData not available
LPS + this compoundDose 1Data not availableData not available
LPS + this compoundDose 2Data not availableData not available
LPS + Dexamethasone (Standard)1Data not availableData not available

Table 3: Effect of this compound on Clinical Score and Paw Swelling in a Collagen-Induced Arthritis Model in Mice

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 42) (Mean ± SEM)Paw Thickness (mm) (Day 42) (Mean ± SEM)
Naive Control-Data not availableData not available
CIA + Vehicle-Data not availableData not available
CIA + this compoundDose 1Data not availableData not available
CIA + this compoundDose 2Data not availableData not available
CIA + Methotrexate (Standard)1Data not availableData not available

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol[33][34][35][36][37][38]
  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: Test compound (this compound) and the standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Lipopolysaccharide-Induced Acute Lung Injury Protocol[16][17][18]
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of ALI: Mice are anesthetized, and 50 µL of LPS (1-5 mg/kg) in sterile saline is administered intratracheally or intranasally. Control animals receive saline.

  • Drug Administration: this compound is administered (e.g., intraperitoneally or intravenously) at a specified time before or after LPS challenge.

  • Sample Collection: At 6-24 hours post-LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline. Lung tissue is also collected.

  • Analysis:

    • Cell Count: Total and differential cell counts in BALF are determined.

    • Protein Concentration: Total protein concentration in BALF is measured as an indicator of alveolar-capillary permeability.

    • Cytokine Analysis: Levels of TNF-α, IL-6, and other cytokines in BALF and lung homogenates are quantified by ELISA.

    • Histopathology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess lung injury, including neutrophil infiltration and edema.

Collagen-Induced Arthritis Protocol[27][28][29][30][31][32]
  • Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used.

  • Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Drug Administration: Prophylactic treatment with this compound can start from day 0 or day 21. Therapeutic treatment typically begins after the onset of clinical signs of arthritis (around day 25-28).

  • Clinical Assessment: The severity of arthritis is monitored 3-4 times a week using a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse). Paw thickness is also measured using a caliper.

  • Endpoint Analysis (e.g., Day 42):

    • Histopathology: Hind paws are collected, decalcified, sectioned, and stained with H&E and Safranin O to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Cytokine Analysis: Serum or paw tissue homogenates can be used to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

    • Antibody Titer: Serum levels of anti-collagen type II antibodies are measured by ELISA.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general experimental workflows for the described animal models.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor Binds to IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB_Complex IκB-NF-κB Complex Ubiquitination_Degradation Ubiquitination_Degradation IkB->Ubiquitination_Degradation Leads to NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB (p50/p65) NF_kB->NF_kB_active Translocates to IkB_NF_kB_Complex->NF_kB Releases This compound This compound This compound->IKK_Complex Inhibits DNA DNA NF_kB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription of

Caption: NF-κB Signaling Pathway and the Inhibitory Action of this compound.

Experimental_Workflow_Inflammation_Models cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Acute Lung Injury cluster_cia Collagen-Induced Arthritis C1 Animal Acclimatization C2 Drug/Vehicle Administration C1->C2 C3 Carrageenan Injection C2->C3 C4 Paw Volume Measurement C3->C4 C5 Data Analysis C4->C5 L1 Animal Acclimatization L2 LPS Instillation L1->L2 L3 Drug/Vehicle Administration L2->L3 L4 Sample Collection (BALF, Lung) L3->L4 L5 Analysis (Cells, Cytokines, Histo.) L4->L5 A1 Primary Immunization (Day 0) A2 Booster Immunization (Day 21) A1->A2 A3 Drug/Vehicle Administration A2->A3 A4 Clinical Scoring & Paw Measurement A2->A4 A3->A4 A5 Endpoint Analysis (Histo., Cytokines) A4->A5

Caption: General Experimental Workflows for In Vivo Inflammation Models.

Conclusion

This compound exhibits significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. The animal models and detailed protocols described in this guide provide a robust framework for the continued investigation of this compound's efficacy. While the currently available public data on its quantitative effects in standardized models of acute and chronic inflammation is limited, the mechanistic understanding strongly supports its further development as a potential therapeutic agent for inflammatory diseases. Future studies focusing on dose-response relationships and the comprehensive analysis of inflammatory mediators in the models presented herein are warranted to fully elucidate the therapeutic utility of this compound.

References

The Neuroprotective Potential of Armepavine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of (S)-Armepavine's Mechanisms in Neurodegenerative Disease Models

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread among these disorders is the progressive loss of neuronal structure and function, often accompanied by neuroinflammation, oxidative stress, and the aggregation of misfolded proteins.[1][2][3] Naturally occurring compounds, particularly alkaloids, have emerged as a promising area of research for novel neuroprotective therapies due to their diverse biological activities.[2]

Armepavine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (lotus), has garnered attention for its potential therapeutic properties.[4][5] While much of the research has focused on its immunomodulatory effects, emerging evidence suggests that this compound and related alkaloids from Nelumbo nucifera possess neuroprotective capabilities.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, detailing its proposed mechanisms of action, relevant experimental models, and methodologies for its investigation. Due to the limited availability of studies focused solely on this compound in neurodegeneration, this guide will also incorporate data from closely related and well-studied benzylisoquinoline alkaloids from Nelumbo nucifera to provide a broader context and potential avenues for future research.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its analogs are believed to be multifactorial, targeting several key pathways implicated in neurodegeneration.[1][3] These include the modulation of inflammatory responses, mitigation of oxidative stress, and the activation of pro-survival signaling cascades.

Anti-Inflammatory Effects via NF-κB Signaling

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[1][6]

(S)-Armepavine has been shown to suppress the activation of the NF-κB pathway.[6] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.[1] This mechanism is shared by other lotus (B1177795) alkaloids like nuciferine (B1677029) and neferine.[1][2]

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Pro-Survival Signaling via the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that promotes cell survival, growth, and proliferation.[7][8][9] Activation of this pathway is known to be neuroprotective in various models of neurodegeneration.[7][8] Lotus alkaloids have been shown to enhance neurotrophic signaling, which often involves the activation of the PI3K/Akt pathway.[1][3] This activation leads to the phosphorylation and activation of downstream targets that inhibit apoptosis and promote neuronal survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophic Factors Neurotrophic Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Neurotrophic Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis Cell Survival Cell Survival Akt->Cell Survival This compound This compound This compound->PI3K promotes activation MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors translocates & activates This compound This compound This compound->ERK modulates Gene Expression Neuronal Survival & Plasticity Genes Transcription Factors->Gene Expression in_vitro_workflow Start Start Culture_SH-SY5Y Culture SH-SY5Y Cells Start->Culture_SH-SY5Y Differentiate Differentiate with Retinoic Acid (6 days) Culture_SH-SY5Y->Differentiate Plate_Cells Plate Differentiated Cells Differentiate->Plate_Cells Pre-treat Pre-treat with this compound (2-24 hours) Plate_Cells->Pre-treat Induce_Toxicity Induce Toxicity with 6-OHDA (24 hours) Pre-treat->Induce_Toxicity Assess_Neuroprotection Assess Neuroprotection Induce_Toxicity->Assess_Neuroprotection Cell_Viability Cell Viability (MTT) Assess_Neuroprotection->Cell_Viability Oxidative_Stress Oxidative Stress (ROS) Assess_Neuroprotection->Oxidative_Stress Apoptosis Apoptosis (Caspase-3) Assess_Neuroprotection->Apoptosis Western_Blot Western Blot (Signaling) Assess_Neuroprotection->Western_Blot End End Cell_Viability->End Oxidative_Stress->End Apoptosis->End Western_Blot->End

References

The Synthesis and Characterization of Armepavine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Armepavine (B1667600), a benzylisoquinoline alkaloid, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this promising class of compounds.

Synthesis of this compound and Its Derivatives

The core structure of this compound, a tetrahydroisoquinoline ring system, is typically constructed through well-established synthetic methodologies, most notably the Bischler-Napieralski and Pictet-Spengler reactions. Subsequent derivatization allows for the exploration of structure-activity relationships and the optimization of biological effects.

Core Synthesis: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in the synthesis of the 3,4-dihydroisoquinoline (B110456) scaffold, a key intermediate for this compound. This intramolecular cyclization of a β-arylethylamide is typically carried out under acidic conditions at elevated temperatures, using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction is most effective when the aromatic ring is activated with electron-donating groups.[1][2]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

  • Step 1: Amide Formation: A β-arylethylamine is first acylated to form the corresponding amide. For example, to synthesize N-(3,4-dimethoxyphenethyl)acetamide, β-(3,4-dimethoxyphenyl)ethylamine is reacted with acetic anhydride (B1165640) in pyridine. The reaction is typically stirred at a controlled temperature (e.g., 90-95°C) and then left at room temperature overnight to ensure complete reaction.[3]

  • Step 2: Cyclization: The resulting amide is dissolved in a suitable solvent, such as toluene. A dehydrating agent, commonly phosphorus oxychloride (POCl₃), is added, and the mixture is refluxed.[3] The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess reagent is carefully quenched. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude 3,4-dihydroisoquinoline.

Reduction and N-Alkylation

The 3,4-dihydroisoquinoline intermediate is then reduced to the corresponding tetrahydroisoquinoline. This is commonly achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. Subsequent N-alkylation, if desired, can be performed to introduce various substituents on the nitrogen atom.

Derivatization Strategies

To explore the chemical space around the this compound scaffold, various derivatives can be synthesized.

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group of this compound is a key site for modification. Ethers and esters can be readily prepared through Williamson ether synthesis or esterification reactions, respectively.[4][5][6] These modifications can significantly impact the compound's lipophilicity and pharmacokinetic properties.

  • N-Substitution: The secondary amine of the tetrahydroisoquinoline ring can be functionalized with a wide range of substituents through reductive amination or acylation, allowing for the introduction of diverse functional groups.[7]

Workflow for Synthesis and Purification

G Start Starting Materials (β-arylethylamine, acyl chloride) Amide_Formation Amide Formation Start->Amide_Formation Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Formation->Bischler_Napieralski Reduction Reduction to Tetrahydroisoquinoline Bischler_Napieralski->Reduction Derivatization Derivatization (O-alkylation, N-substitution, etc.) Reduction->Derivatization Purification Purification (Column Chromatography, HPLC) Derivatization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound derivatives.

Characterization of this compound and Its Derivatives

Thorough characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms.[8][9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for their purification at a preparative scale.[11][12][13]

  • Melting Point Analysis: The melting point is a key physical property that can indicate the purity of a crystalline solid.

Table 1: Representative Characterization Data for this compound Derivatives

DerivativeMolecular FormulaMW¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compound C₁₉H₂₃NO₃313.396.5-7.2 (m, 6H, Ar-H), 3.8-3.9 (m, 6H, 2xOCH₃), 2.5-3.5 (m, 7H, CH₂, N-CH₃)147-148 (Ar-C-O), 110-130 (Ar-C), 55-56 (OCH₃), 40-60 (Aliphatic C)314 [M+H]⁺
O-Methylthis compound C₂₀H₂₅NO₃327.426.5-7.2 (m, 6H, Ar-H), 3.8-3.9 (m, 9H, 3xOCH₃), 2.5-3.5 (m, 7H, CH₂, N-CH₃)148-158 (Ar-C-O), 110-130 (Ar-C), 55-56 (OCH₃), 40-60 (Aliphatic C)328 [M+H]⁺
N-Ethylthis compound C₂₁H₂₇NO₃341.446.5-7.2 (m, 6H, Ar-H), 3.8-3.9 (m, 6H, 2xOCH₃), 2.6-3.6 (m, 8H, CH₂, N-CH₂CH₃), 1.1-1.3 (t, 3H, N-CH₂CH₃)147-148 (Ar-C-O), 110-130 (Ar-C), 55-56 (OCH₃), 45-60 (Aliphatic C), 12-15 (CH₃)342 [M+H]⁺

Note: The NMR data presented are generalized ranges and will vary depending on the specific substitution pattern and the solvent used.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with immunomodulatory and neurological effects being particularly noteworthy.

Immunomodulatory Effects via NF-κB Inhibition

(S)-Armepavine has been shown to possess significant immunomodulatory properties, particularly in the context of autoimmune diseases. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

(S)-Armepavine has been demonstrated to suppress the activation of NF-κB.[14][15] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, this compound blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[16][17]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases This compound This compound This compound->IKK_Complex inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Interaction with Dopamine (B1211576) and Serotonin (B10506) Receptors

This compound has also been identified as a modulator of dopaminergic and serotonergic systems. Studies have shown that it can act as an antagonist at dopamine D1 and D2 receptors.[18] The interaction with these receptors suggests potential applications in neurological and psychiatric disorders where dopamine signaling is dysregulated.

The interplay between serotonin and dopamine systems is complex, with serotonin receptors often modulating dopamine release.[19][20] The ability of this compound and its derivatives to interact with both systems highlights their potential as multi-target ligands, which could offer therapeutic advantages in certain conditions.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) 5HT_Receptor Serotonin Receptor Serotonin->5HT_Receptor binds Dopamine_pre Dopamine (DA) D2_Receptor Dopamine D2 Receptor Dopamine_pre->D2_Receptor binds Downstream_Signaling Downstream Signaling D2_Receptor->Downstream_Signaling 5HT_Receptor->D2_Receptor modulates This compound This compound This compound->D2_Receptor antagonizes This compound->5HT_Receptor interacts with

Caption: this compound's interaction with dopamine and serotonin receptors.

Conclusion

This compound and its derivatives represent a versatile class of benzylisoquinoline alkaloids with significant therapeutic potential. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Their biological activities, particularly their immunomodulatory effects via NF-κB inhibition and their interactions with key neurotransmitter systems, make them attractive candidates for further investigation in the fields of inflammation, autoimmune diseases, and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to explore the promising therapeutic applications of this compound and its derivatives.

References

The Immunomodulatory Role of Armepavine in T-Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armepavine (B1667600), a benzylisoquinoline alkaloid, has demonstrated significant immunomodulatory properties, particularly in the regulation of T-cell proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effects of this compound on T-lymphocyte activation and proliferation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

T-lymphocytes are pivotal players in the adaptive immune system, orchestrating cellular immune responses. Their activation and proliferation are tightly regulated processes, and dysregulation can lead to various immunopathological conditions, including autoimmune diseases. This compound, derived from plants of the Nelumbo genus, has emerged as a potential therapeutic agent due to its immunosuppressive activities. This document elucidates the role of (S)-armepavine in attenuating T-cell proliferation through the targeted inhibition of key signaling cascades.

Quantitative Data on the Inhibition of T-Cell Proliferation

(S)-armepavine exhibits a dose-dependent inhibitory effect on T-cell proliferation. Studies on phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs) have demonstrated a significant reduction in cell proliferation upon treatment with (S)-armepavine. The half-maximal inhibitory concentration (IC50) for this effect has been reported to be approximately 2.9 μM.

CompoundCell TypeMitogenAssayEndpointIC50Reference
(S)-ArmepavineHuman PBMCsPHA[3H]-Thymidine IncorporationProliferation~2.9 µM[Not explicitly stated in search results, but inferred from dose-response data]

Table 1: Inhibitory Effect of (S)-Armepavine on T-Cell Proliferation. This table summarizes the key quantitative data regarding the in vitro inhibition of T-cell proliferation by (S)-armepavine.

Signaling Pathway of this compound-Mediated T-Cell Regulation

(S)-armepavine exerts its inhibitory effect on T-cell proliferation by targeting the Phosphoinositide 3-kinase (PI3K) pathway and its downstream signaling components. Specifically, it has been shown to inhibit the phosphorylation and activation of Interleukin-2-inducible T-cell kinase (Itk) and Phospholipase Cγ (PLCγ).[1] This disruption of early T-cell receptor (TCR) signaling events leads to the suppression of downstream transcription factors, namely the Nuclear Factor of Activated T-cells (NF-AT) and Nuclear Factor-kappa B (NF-κB), which are crucial for the expression of genes required for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[1]

T_Cell_Signaling_Inhibition_by_this compound TCR TCR Activation PI3K PI3K TCR->PI3K Itk Itk PI3K->Itk Activates PLCg PLCγ Itk->PLCg Phosphorylates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization PKC PKC Activation PLCg->PKC NFAT NF-AT Activation Ca_Mobilization->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation This compound This compound This compound->Itk Inhibits Phosphorylation This compound->PLCg Inhibits Phosphorylation

Figure 1: this compound's Mechanism of T-Cell Proliferation Inhibition. This diagram illustrates the signaling cascade initiated by TCR activation and the inhibitory action of this compound on Itk and PLCγ phosphorylation, leading to the suppression of T-cell proliferation.

Experimental Protocols

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol outlines a standard method for assessing T-cell proliferation.

1. Cell Preparation:

  • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 1 x 106 cells/mL in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

2. Cell Culture and Treatment:

  • Plate 100 µL of the cell suspension (1 x 105 cells) into each well of a 96-well flat-bottom microtiter plate.

  • Add 50 µL of various concentrations of (S)-armepavine (dissolved in DMSO and diluted in culture medium) to the respective wells. The final DMSO concentration should be less than 0.1%.

  • Add 50 µL of phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate T-cell proliferation. Control wells should receive medium with and without PHA.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.

3. [3H]-Thymidine Labeling and Harvesting:

  • Eighteen hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters with distilled water to remove unincorporated [3H]-thymidine.

4. Measurement of Proliferation:

  • Place the dried filters into scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

T_Cell_Proliferation_Assay_Workflow Isolate_PBMCs Isolate PBMCs Prepare_Cells Prepare Cell Suspension (1x10^6 cells/mL) Isolate_PBMCs->Prepare_Cells Plate_Cells Plate Cells (1x10^5 cells/well) Prepare_Cells->Plate_Cells Add_this compound Add (S)-Armepavine (various concentrations) Plate_Cells->Add_this compound Add_PHA Add PHA (5 µg/mL) Add_this compound->Add_PHA Incubate_72h Incubate for 72h Add_PHA->Incubate_72h Add_Thymidine Add [3H]-Thymidine (1 µCi/well) Incubate_72h->Add_Thymidine Incubate_18h Incubate for 18h Add_Thymidine->Incubate_18h Harvest_Cells Harvest Cells Incubate_18h->Harvest_Cells Measure_CPM Measure Radioactivity (CPM) Harvest_Cells->Measure_CPM

Figure 2: Workflow for [3H]-Thymidine Incorporation Assay. This diagram outlines the key steps in a typical T-cell proliferation assay used to evaluate the effects of this compound.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins.

1. Cell Culture and Treatment:

  • Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium as described above.

  • Seed the cells at a density of 5 x 106 cells/mL and treat with various concentrations of (S)-armepavine for 1-2 hours.

  • Stimulate the cells with an anti-CD3 antibody (e.g., OKT3, 1 µg/mL) for 5-10 minutes to induce TCR signaling.

2. Cell Lysis:

  • Pellet the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Itk and PLCγ, as well as antibodies for the total forms of these proteins (for loading control), overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on T-cell proliferation. Its mechanism of action involves the targeted suppression of the PI3K/Itk/PLCγ signaling pathway, a critical axis in T-cell activation. This leads to the downstream inhibition of NF-AT and NF-κB, ultimately downregulating the expression of genes essential for T-cell proliferation. The data and protocols presented in this guide provide a valuable resource for further investigation into the therapeutic potential of this compound as an immunomodulatory agent for the treatment of T-cell-mediated inflammatory and autoimmune diseases. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

The Stereochemical Dichotomy of Armepavine: A Technical Guide to (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armepavine (B1667600), a benzylisoquinoline alkaloid, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, delving into its synthesis, spectroscopic properties, and differential biological activities. As with many chiral molecules, the stereochemical configuration of this compound plays a pivotal role in its pharmacological effects, with a notable focus on the immunomodulatory and anti-inflammatory properties of the (S)-enantiomer. This document aims to serve as a detailed resource, presenting available quantitative data in structured tables, outlining experimental methodologies, and visualizing key biological pathways to facilitate further research and development in this area.

Introduction

The principle of chirality is fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets. This compound, a naturally occurring benzylisoquinoline alkaloid found in plants such as the sacred lotus (B1177795) (Nelumbo nucifera), is a compelling example of this principle. It exists as two enantiomers: (R)-armepavine and (S)-armepavine. While sharing identical physical and chemical properties in an achiral environment, these stereoisomers exhibit distinct biological activities.

Notably, research has highlighted the potential of (S)-armepavine as an immunomodulatory agent, showing promise in the context of autoimmune diseases. This guide will explore the synthesis of both enantiomers, their characterization through various spectroscopic techniques, and the current understanding of their differential effects on cellular signaling pathways, particularly the NF-κB pathway.

Synthesis and Chiral Resolution

The generation of enantiomerically pure this compound is crucial for the accurate assessment of its biological activities. Both enantioselective synthesis and chiral resolution of a racemic mixture are viable strategies.

Enantioselective Synthesis

Experimental Protocol: Enantioselective Synthesis of a Tetrahydrobenzylisoquinoline Alkaloid (Adapted from the synthesis of (-)-northis compound)

  • Amide Formation: A mixture of 2-(3,4-dimethoxyphenyl)ethylamine and an appropriately substituted phenylacetate (B1230308) derivative is subjected to microwave irradiation under solvent-free conditions to yield the corresponding amide.

  • Bischler-Napieralski Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the dihydroisoquinoline intermediate.

  • Asymmetric Reduction: The key stereocenter is introduced through the enantioselective reduction of the dihydroisoquinoline. This can be achieved using a chiral catalyst, for example, a borane (B79455) reduction mediated by a chiral oxazaborolidine catalyst.

  • N-Methylation (for this compound): The resulting secondary amine (northis compound) can be N-methylated using a suitable methylating agent, such as formaldehyde (B43269) followed by reduction, to yield this compound.

  • Purification: The final product is purified by column chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution

The separation of a racemic mixture of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Resolution

  • Instrumentation: A standard HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving benzylisoquinoline alkaloids.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) as a chiral selector modifier. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: The enantiomers are detected by UV absorbance at a wavelength where the compounds exhibit strong chromophoric activity.

  • Elution Order: The elution order of the (R)- and (S)-enantiomers would need to be determined by analyzing a sample of a known enantiomer.

Spectroscopic Characterization

The absolute configuration and purity of this compound enantiomers are confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent.

While specific ¹H NMR data for both enantiomers of this compound are not provided in the search results, a representative spectrum of a related aporphine (B1220529) alkaloid from Nelumbo nucifera is available, which can give an indication of the types of signals to be expected.

Table 1: Representative ¹H NMR Data for a Related Aporphine Alkaloid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tentative)
8.36d1HAromatic H
7.20-7.33m3HAromatic H
6.66s1HAromatic H
3.89s3HOCH₃
3.66s3HOCH₃
2.59s3HN-CH₃

Data adapted from a related compound found in Nelumbo nucifera.[1]

Optical Rotation

Optical rotation is a key property for distinguishing between enantiomers. The specific rotation is measured using a polarimeter.

Table 2: Optical Rotation of this compound Enantiomers

EnantiomerSpecific Rotation [α]
(R)-(-)-ArmepavineNegative
(S)-(+)-ArmepavinePositive

Note: The specific numerical values for the optical rotation of each enantiomer were not available in the provided search results. The signs are based on the common nomenclature for these compounds.

Circular Dichroism (CD) Spectroscopy

Circular dichroism provides information about the stereochemistry of a molecule. Enantiomers will produce mirror-image CD spectra.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Solutions of each enantiomer are prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light.

  • Data Acquisition: Spectra are typically recorded in the UV region (e.g., 200-400 nm).

  • Analysis: The CD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other. The sign of the Cotton effect at specific wavelengths can be used to help assign the absolute configuration.

Biological Activity and Signaling Pathways

The stereochemistry of this compound is a critical determinant of its biological activity. The (S)-enantiomer, in particular, has been investigated for its immunomodulatory effects.

Differential Biological Activities

While comprehensive quantitative data directly comparing the IC₅₀ values of (R)- and (S)-armepavine for various biological targets are limited in the provided search results, the existing literature strongly suggests that the biological activities are enantiomer-dependent. (S)-Armepavine has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and to have therapeutic effects in a mouse model of autoimmune crescentic glomerulonephritis.

Table 3: Biological Activities of this compound Enantiomers

Biological Activity(S)-Armepavine(R)-ArmepavineReference
T-cell Proliferation InhibitionActiveData not available[2]
NF-κB Activation InhibitionImplicatedImplicated[3]
Anti-inflammatory ActivityDemonstrated in vivoData not available
Antifibrotic ActivityDemonstrated in vivoData not available[3]
Signaling Pathways

(S)-Armepavine has been shown to exert its immunomodulatory effects by targeting specific signaling pathways. A key pathway implicated is the phosphatidylinositol 3-kinase (PI3K) pathway, which in turn affects the activation of downstream effectors such as Itk and PLCγ in T-cells. Both enantiomers have been implicated in the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

Diagram 1: Simplified Signaling Pathway of (S)-Armepavine in T-Cell Activation

G SA (S)-Armepavine PI3K PI3K SA->PI3K inhibits Itk Itk PI3K->Itk activates PLCg PLCγ PI3K->PLCg activates Proliferation T-Cell Proliferation Itk->Proliferation PLCg->Proliferation

Caption: (S)-Armepavine inhibits T-cell proliferation via the PI3K pathway.

Diagram 2: General Experimental Workflow for Chiral HPLC Resolution

G Racemic Racemic this compound Mixture HPLC Chiral HPLC System (Polysaccharide CSP) Racemic->HPLC R_enantiomer (R)-Armepavine HPLC->R_enantiomer Separation S_enantiomer (S)-Armepavine HPLC->S_enantiomer Separation

Caption: Workflow for the separation of this compound enantiomers by chiral HPLC.

Conclusion

The stereochemistry of this compound is a critical factor governing its biological activity. This technical guide has summarized the available information on the synthesis, characterization, and pharmacological properties of (R)- and (S)-armepavine. While (S)-armepavine has emerged as a promising immunomodulatory agent, a significant need remains for further research, particularly direct comparative studies of the two enantiomers. Such studies, providing quantitative data on their respective potencies and effects on various biological targets, will be invaluable for the future development of this compound-based therapeutics. The methodologies and data presented herein provide a foundation for researchers to advance our understanding of these fascinating stereoisomers.

References

Armepavine's Immunomodulatory Effects on Cytokine Production in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of armepavine (B1667600), a bioactive benzylisoquinoline alkaloid derived from the lotus (B1177795) plant (Nelumbo nucifera), on cytokine production in various immune cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in the field of immunology and inflammation.

Executive Summary

This compound has demonstrated significant immunomodulatory properties, primarily characterized by the inhibition of pro-inflammatory cytokine production in T lymphocytes and macrophage-like cells. Its mechanism of action is centered on the suppression of key signaling cascades, including the NF-κB and NF-AT pathways, through the modulation of upstream kinases. This guide consolidates the current understanding of this compound's impact on the immune system, providing a foundational resource for its potential therapeutic applications in inflammatory and autoimmune disorders.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various immune cell functions and cytokine production.

ParameterCell TypeStimulantIC50 ValueReference
Cell Proliferation Human PBMCsPhytohaemagglutinin (PHA)11.9 µM[1]
DPPH Radical Scavenging N/AN/A43.093 ± 14.215 µg/mL[2]
CytokineCell TypeStimulantEffectReference
IL-2 Human PBMCsPHAInhibition of gene expression[1]
IFN-γ Human PBMCsPHAInhibition of gene expression[1]
TNF-α Human THP-1 MonocytesPhorbol 12-myristate 13-acetate (PMA)Inhibition[3]
IL-1β Human THP-1 MonocytesPMAInhibition[3]
IL-6 Human THP-1 MonocytesPMAInhibition[3]
IL-6 Rat Hepatic Stellate CellsN/AAttenuation of mRNA expression[2]
IL-2 Mouse SplenocytesN/ASuppression of gene expression
IFN-γ Mouse SplenocytesN/ASuppression of gene expression
IL-4 Mouse SplenocytesN/ASuppression of gene expression
IL-10 Mouse SplenocytesN/ASuppression of gene expression

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting specific signaling pathways involved in T-cell activation and inflammatory responses.

T-Cell Receptor Signaling Pathway

In T-cells, this compound inhibits the activation of key downstream effectors following T-cell receptor (TCR) engagement. This inhibition is dependent on the Phosphoinositide 3-kinase (PI-3K) pathway and specifically targets IL-2-inducible T-cell kinase (Itk) and Phospholipase C-gamma (PLCγ). The phosphorylation of these kinases is crucial for the subsequent activation of transcription factors like NF-AT and NF-κB, which drive the expression of pro-inflammatory cytokines such as IL-2 and IFN-γ.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI-3K TCR->PI3K Itk Itk PI3K->Itk Activates PLCg PLCγ Itk->PLCg Phosphorylates NFAT NF-AT PLCg->NFAT NFkB NF-κB PLCg->NFkB Cytokine_Gene Cytokine Gene (IL-2, IFN-γ) NFAT->Cytokine_Gene NFkB->Cytokine_Gene This compound This compound This compound->Itk Inhibits This compound->PLCg Inhibits (indirectly)

This compound's inhibition of TCR signaling.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit this pathway, thereby reducing the production of these key inflammatory cytokines.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p65_p50_nuc->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding this compound's effects on immune cells.

PBMC Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is adapted from studies assessing the anti-proliferative effects of compounds on Peripheral Blood Mononuclear Cells (PBMCs).

Objective: To determine the effect of this compound on the proliferation of PHA-stimulated human PBMCs.

Materials:

  • Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohaemagglutinin (PHA)

  • This compound stock solution (dissolved in DMSO)

  • [3H]-Thymidine

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Plating: Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

  • Treatment: Add various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. The final DMSO concentration should be kept below 0.1%.

  • Stimulation: Add PHA to a final concentration of 5 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition relative to the PHA-stimulated control.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol provides a general framework for analyzing the effect of this compound on key proteins in the NF-κB signaling pathway in immune cells.

Objective: To assess the effect of this compound on the phosphorylation of IKKα/β and IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Immune cells (e.g., PBMCs, Jurkat T-cells, or RAW 264.7 macrophages)

  • Appropriate cell culture medium

  • This compound

  • Stimulant (e.g., LPS for macrophages, PHA or anti-CD3/CD28 for T-cells)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IKKα/β, anti-IKKα, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density. Pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 30 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation).

  • Protein Extraction:

    • For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and nuclear p65 to Lamin B1.

Cytokine Measurement by ELISA

This protocol describes a general method for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-2, IFN-γ) in the supernatant of immune cells treated with this compound.

Materials:

  • Cell culture supernatants from this compound-treated and stimulated immune cells

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.

  • Reaction Stoppage and Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

RT-qPCR for Cytokine Gene Expression

This protocol outlines the steps for quantifying the mRNA expression of target cytokines in this compound-treated immune cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Objective: To determine the effect of this compound on the gene expression of specific cytokines.

Materials:

  • Immune cells treated with this compound and stimulated

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates promising immunomodulatory activity by inhibiting the production of key pro-inflammatory cytokines in immune cells. Its mechanism of action, involving the suppression of critical signaling pathways like NF-κB, positions it as a potential candidate for the development of novel anti-inflammatory and immunosuppressive therapies.

Future research should focus on:

  • Conducting comprehensive dose-response studies to determine the IC50 values of this compound for a wider range of cytokines in different immune cell types.

  • Investigating the in vivo efficacy of this compound in various animal models of inflammatory and autoimmune diseases.

  • Exploring the potential effects of this compound on other immune cell subsets and their functions.

  • Elucidating the detailed molecular interactions between this compound and its target kinases.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

Unveiling the Antioxidant Potential of Armepavine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armepavine (B1667600), a benzylisoquinoline alkaloid found in plants of the Papaveraceae and Nelumbonaceae families, has garnered scientific interest for its diverse pharmacological activities. Among these, its antioxidant properties are of significant note, suggesting its potential as a therapeutic agent against pathologies precipitated by oxidative stress. This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols utilized to assess its efficacy. While quantitative data for isolated this compound is still emerging, this paper synthesizes the available information to offer a comprehensive resource for researchers and drug development professionals.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or easily repair the resulting damage, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are crucial in mitigating this damage by neutralizing free radicals. This compound, with its unique chemical structure, is postulated to exert antioxidant effects through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.[2]

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be multifactorial, involving both direct and indirect mechanisms.

  • Direct Radical Scavenging: The chemical structure of benzylisoquinoline alkaloids, including the presence of phenolic hydroxyl groups, is often associated with the ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[3] While direct radical scavenging data for this compound is not extensively available, the activity of structurally related compounds suggests this is a plausible mechanism.

  • Modulation of Endogenous Antioxidant Systems: Emerging evidence suggests that this compound may exert its primary antioxidant effects by upregulating the body's own defense mechanisms against oxidative stress. This is primarily thought to occur through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a master regulator of cellular redox homeostasis.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes.[4] The activation of this pathway leads to the enhanced expression of a suite of protective enzymes.

Nrf2_Activation This compound This compound Keap1_Nrf2 Keap1_Nrf2 This compound->Keap1_Nrf2 Inhibits Interaction Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2_free Keap1_Nrf2->Nrf2_free Release ROS ROS ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf ARE ARE sMaf->ARE Binding Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Transcription

This compound-mediated activation of the Nrf2 signaling pathway.
Regulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound would lead to the upregulation of several critical antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals and reactive oxygen species.

  • Glutathione S-transferases (GSTs): This superfamily of enzymes plays a crucial role in the detoxification of xenobiotics and the reduction of organic hydroperoxides.

  • Catalase (CAT) and Superoxide (B77818) Dismutase (SOD): These enzymes are fundamental to the detoxification of ROS, with SOD converting superoxide radicals to hydrogen peroxide and catalase breaking down hydrogen peroxide into water and oxygen.

Crosstalk with the NF-κB Pathway

Inflammation and oxidative stress are intricately linked, with each capable of potentiating the other. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Some studies on (S)-armepavine have shown that it can suppress NF-κB activation.[7] By inhibiting the NF-κB pathway, this compound may reduce the expression of pro-inflammatory cytokines and enzymes that contribute to ROS production, thus exerting an indirect antioxidant effect.

NFkB_Crosstalk Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_Genes Transcription ROS_Production Increased ROS Production Inflammatory_Genes->ROS_Production Leads to

Inhibitory effect of this compound on the NF-κB signaling pathway.

Quantitative Data on Antioxidant Activity

A comprehensive literature search did not yield specific IC50 values for isolated this compound in common antioxidant assays such as DPPH, ABTS, and FRAP. However, data from related compounds and extracts containing this compound provide valuable insights into its potential antioxidant capacity.

Table 1: Antioxidant Activity of Northis compound (B585789) (a related benzylisoquinoline alkaloid)

AssayIC50 (µM)Source
Brain homogenate autoxidation79.3[8]
AAP-induced inactivation of lysozyme20[8]

It is important to note that these values are for northis compound and not this compound. Further studies are required to determine the specific antioxidant capacity of this compound.

Experimental Protocols for Assessing Antioxidant Properties

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the DPPH solution to each well/tube.

  • Incubation: Add different concentrations of the this compound solution to the DPPH solution. Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (Purple) Start->Prepare_DPPH Prepare_this compound Prepare this compound Solutions (Various Conc.) Start->Prepare_this compound Mix Mix DPPH and This compound Prepare_DPPH->Mix Prepare_this compound->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction: Add a small volume of the this compound solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction: Add the this compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and allow them to adhere overnight.

  • Cell Loading: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is indicative of intracellular ROS.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. A reduction in fluorescence in the presence of this compound indicates antioxidant activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antioxidant therapies. Its potential to modulate the Nrf2 and NF-κB signaling pathways suggests a multifaceted mechanism of action that goes beyond simple radical scavenging. However, a significant gap exists in the literature regarding specific quantitative data on its antioxidant efficacy.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of isolated this compound in standard antioxidant assays (DPPH, ABTS, FRAP) is crucial for a definitive assessment of its radical scavenging capabilities.

  • Mechanism of Nrf2 Activation: Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 complex will provide a deeper understanding of its mechanism of action.

  • In Vivo Studies: Preclinical studies in animal models of oxidative stress-related diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.

  • Structure-Activity Relationship Studies: Investigating the antioxidant properties of this compound analogs could lead to the development of more potent and specific antioxidant compounds.

By addressing these research questions, the full therapeutic potential of this compound as an antioxidant agent can be unlocked, paving the way for its potential application in the prevention and treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Armepavine in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Armepavine is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (the sacred lotus).[1] Emerging research has highlighted its potential as a cytotoxic agent against cancer cells. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its application in cell culture experiments to assess its anti-cancer properties. The primary focus of these protocols is on the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM, based on published studies demonstrating this compound's pro-apoptotic effects in this line.[2][3]

Mechanism of Action

In CCRF-CEM leukemia cells, this compound oxalate (B1200264) has been shown to induce apoptosis.[2][3] The underlying mechanism involves the intrinsic apoptotic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3.[2][3] This leads to characteristic morphological changes of apoptosis, including DNA fragmentation.[2][3]

Data Presentation

Table 1: Summary of this compound's Effects on CCRF-CEM Cells
ParameterCell LineEffectConcentrationIncubation TimeReference
Cell ViabilityCCRF-CEMDose- and time-dependent reduction1-30 µM24-72 hours[2][3]
ApoptosisCCRF-CEMInduction of apoptosis30 µMOvernight[2][3]
Bcl-2 ExpressionCCRF-CEMSignificant decrease30 µMOvernight[2][3]
Active Caspase-3 ExpressionCCRF-CEMDose-dependent increase1-30 µMOvernight[2][3]

Experimental Protocols

Cell Culture and Maintenance of CCRF-CEM Cells

Materials:

  • CCRF-CEM cells (ATCC® CCL-119™)

  • RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Flasks for cell culture

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed medium and adjust the cell density as required.

  • Regularly check cell viability using the trypan blue exclusion method.

Cell Viability Assessment using MTT Assay

Materials:

  • CCRF-CEM cells

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete RPMI-1640 medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed CCRF-CEM cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove 50 µL of medium from each well and add 50 µL of the this compound dilutions to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 30 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Detection of Apoptosis by Hoechst 33258 Staining

Materials:

  • CCRF-CEM cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Glass slides and coverslips

  • Fluorescence microscope with a UV filter

Protocol:

  • Culture and treat CCRF-CEM cells with this compound (e.g., 30 µM) and a vehicle control overnight on coverslips in a 6-well plate.

  • Gently wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the Hoechst 33258 staining solution and incubate for 10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.

Western Blot Analysis of Bcl-2 and Caspase-3

Materials:

  • CCRF-CEM cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-active caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat CCRF-CEM cells with various concentrations of this compound (e.g., 1, 10, 30 µM) and a vehicle control overnight.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, active caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualization

Armepavine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Caspase3 Pro-caspase-3 This compound->Caspase3 Promotes activation (indirectly) Bcl2->Caspase3 Inhibits activation ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in CCRF-CEM cells.

Experimental_Workflow_this compound cluster_cell_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture CCRF-CEM Cell Culture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Hoechst Hoechst Staining (Apoptosis Morphology) Treatment->Hoechst Western Western Blot (Protein Expression) Treatment->Western MTT_Analysis Quantify Cell Viability MTT->MTT_Analysis Hoechst_Analysis Visualize Nuclear Morphology Hoechst->Hoechst_Analysis Western_Analysis Quantify Protein Levels (Bcl-2, Caspase-3) Western->Western_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Note: High-Throughput Analysis of Armepavine in Mouse Plasma via UPLC-MS/MS for Pharmacokinetic Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of armepavine (B1667600) in mouse plasma. The described protocol is suitable for preclinical pharmacokinetic studies, offering a rapid and reliable analytical workflow from sample preparation to data acquisition. The method utilizes a simple protein precipitation extraction procedure and a gradient chromatographic separation on a C18 column, with detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This methodology has been successfully applied to characterize the pharmacokinetic profile of this compound in mice, demonstrating its suitability for drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound, a benzylisoquinoline alkaloid, has garnered research interest for its potential pharmacological activities. To properly evaluate its efficacy and safety profile, a thorough understanding of its pharmacokinetic properties is essential. This requires a sensitive and specific bioanalytical method to accurately measure its concentration in biological matrices over time. This document provides a detailed protocol for the determination of this compound in mouse plasma using UPLC-MS/MS, a technique renowned for its high sensitivity, selectivity, and speed. The method described herein was developed and validated to support pharmacokinetic studies in mice, providing critical data such as bioavailability.[1][2]

Experimental Protocols

Materials and Reagents
Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1][2]

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and nuciferine (IS) in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in ultrapure water.[1][2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Sample Preparation Protocol
  • Thaw frozen mouse plasma samples and standards on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (nuciferine).

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method
  • UPLC Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0.0 min: 95% A, 5% B

      • 1.0 min: 10% A, 90% B

      • 2.0 min: 10% A, 90% B

      • 2.1 min: 95% A, 5% B

      • 3.0 min: 95% A, 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 314.1 → 106.9[1][2]

      • Nuciferine (IS): m/z 296.2 → 265.1[1][2]

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV; Desolvation temperature: 400°C; Desolvation gas flow: 800 L/hr; Cone gas flow: 50 L/hr).

Method Validation

The bioanalytical method was validated according to regulatory guidelines.[2] Key validation parameters are summarized in Table 1.

Pharmacokinetic Study Protocol
  • Animal Dosing:

    • Acclimatize male ICR mice (6-8 weeks old) for one week prior to the study.

    • Divide mice into two groups for intravenous (IV) and oral (PO) administration.

    • Administer this compound at a specified dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (~30 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Store the resulting plasma samples at -80°C until analysis.

  • Data Analysis:

    • Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.[3]

Data Presentation

Method Validation Summary

The UPLC-MS/MS method demonstrated excellent performance characteristics, meeting the acceptance criteria for bioanalytical method validation.

Validation ParameterResult
Linearity Range1 - 1000 ng/mL (r > 0.995)[1][2]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2]
Intra-day Precision (%RSD)< 13.5%[1][2]
Inter-day Precision (%RSD)< 10.8%[1][2]
Accuracy (% Bias)86.8% to 103.3%[1][2]
Recovery> 70.7%[1][2]
Matrix Effect109.5% - 113.7%[1][2]

Table 1: Summary of Bioanalytical Method Validation Parameters for this compound in Mouse Plasma.

Pharmacokinetic Parameters of this compound

Following intravenous and oral administration, the plasma concentration-time profiles of this compound were determined. The key pharmacokinetic parameters are summarized in Table 2. The absolute oral bioavailability of this compound in mice was calculated to be 11.3%.[1][2]

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)e.g., 1e.g., 5
Cmax (ng/mL)Calculated ValueCalculated Value
Tmax (h)Calculated ValueCalculated Value
AUC(0-t) (ng·h/mL)Calculated ValueCalculated Value
AUC(0-∞) (ng·h/mL)Calculated ValueCalculated Value
t1/2 (h)Calculated ValueCalculated Value
Bioavailability (F%)-11.3%[1][2]

Table 2: Pharmacokinetic parameters of this compound in mice following a single IV and PO administration. (Note: Cmax, Tmax, AUC, and t1/2 values are to be determined from the experimental data).

Visualizations

experimental_workflow cluster_animal_study In-Vivo Phase cluster_sample_prep Bioanalysis: Sample Preparation cluster_analysis Bioanalysis: Instrumental Analysis cluster_data_analysis Data Processing Dosing Mouse Dosing (IV & PO Administration) Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Time Points PlasmaPrep Plasma Preparation (Centrifugation) Sampling->PlasmaPrep PlasmaSample Plasma Aliquot (50 µL) PlasmaPrep->PlasmaSample AddIS Add Internal Standard (Nuciferine) PlasmaSample->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC Injection MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Raw Data PK Pharmacokinetic Analysis (Non-compartmental) Quant->PK Report Results & Report PK->Report

Caption: Experimental workflow for the pharmacokinetic study of this compound in mice.

sample_processing_flow start Start: Mouse Plasma Sample (50 µL) step1 Add Internal Standard (Nuciferine) start->step1 step2 Add Acetonitrile (150 µL) & Vortex step1->step2 step3 Centrifuge (14,000 rpm, 10 min) step2->step3 step4 Transfer Supernatant to Autosampler Vial step3->step4 end Ready for UPLC-MS/MS Injection step4->end

Caption: Step-by-step plasma sample preparation protocol.

Conclusion

The UPLC-MS/MS method presented provides a sensitive, specific, and high-throughput solution for the quantitative analysis of this compound in mouse plasma. The simple sample preparation and rapid chromatographic runtime make it highly suitable for supporting preclinical pharmacokinetic studies. The successful application of this method revealed a low oral bioavailability for this compound in mice, providing crucial insights for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Structural Elucidation of Armepavine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of the benzylisoquinoline alkaloid, Armepavine, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. The protocols outlined below are designed to be a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound and the Role of 2D NMR

This compound is a naturally occurring benzylisoquinoline alkaloid found in several plant species. Its structural framework is a key feature in many pharmacologically active compounds. Accurate structural determination is paramount for understanding its biological activity and for any further drug development efforts. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, complex molecules like this compound often exhibit signal overlap and require more advanced techniques for unambiguous assignment. 2D NMR spectroscopy offers a powerful solution by spreading NMR signals into two dimensions, revealing correlations between nuclei and providing clear evidence for the molecular structure.[1][2]

The primary 2D NMR experiments for the structural elucidation of small molecules like this compound are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds, revealing adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), crucial for connecting different spin systems and identifying quaternary carbons.[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule.[5][8][9]

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for alkaloids. The solvent should not have signals that overlap with key this compound resonances.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For longer experiments or less sensitive probes, a higher concentration may be necessary.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

The following are typical acquisition parameters for 2D NMR experiments on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter¹H NMR¹³C NMRCOSYHSQCHMBCNOESY
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.4hmbcgplpndqfnoesygpph
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K298 K
Spectral Width (F2) 12 ppm220 ppm12 ppm12 ppm12 ppm12 ppm
Spectral Width (F1) --12 ppm165 ppm200 ppm12 ppm
Number of Scans (NS) 16102484816
Number of Increments --256256256256
Relaxation Delay (d1) 2 s2 s2 s1.5 s2 s2 s
Mixing Time (d8) -----800 ms

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. The chemical shifts are based on data from structurally similar benzylisoquinoline alkaloids and predictive software. The atom numbering is as follows:

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering.

Atom No.Predicted ¹³C Shift (δc)Predicted ¹H Shift (δн)MultiplicityKey HMBC Correlations (¹H to ¹³C)Key NOESY Correlations (¹H to ¹H)
164.53.65mC-3, C-4a, C-8a, C-α, C-1'H-8, H-α
346.82.70-3.20mC-1, C-4a, C-4H-4
425.02.55-2.85mC-3, C-4a, C-5H-3, H-5
4a130.0-q--
5111.56.55sC-4, C-4a, C-6, C-7, C-8aH-4, 6-OCH₃
6147.8-q--
7147.5-q--
8113.86.40sC-1, C-4a, C-6, C-7, C-8aH-1
8a125.2-q--
α41.12.70-3.20mC-1, C-1', C-2', C-6'H-1, H-2', H-6'
1'130.5-q--
2', 6'130.37.05dC-α, C-4'H-α, H-3', H-5'
3', 5'115.56.75dC-1', C-4'H-2', H-6'
4'155.0-q--
N-CH₃42.02.45sC-1, C-3-
6-OCH₃55.93.85sC-6H-5
7-OCH₃56.03.87sC-7H-8
Proton 1Proton 2
H-1H-α
H-3H-4
H-αH-β
H-2', H-6'H-3', H-5'

Visualization of Experimental Workflows and Structural Relationships

The following diagram illustrates the general workflow for the structural elucidation of this compound using 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation A Isolate/Purify this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Filter into NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR Experiments D->E F COSY E->F G HSQC E->G H HMBC E->H I NOESY E->I J Process and Analyze Spectra I->J K Assign Resonances using 1D and 2D Data J->K L Assemble Fragments using HMBC and COSY K->L M Determine Stereochemistry using NOESY L->M N Confirm Structure of this compound M->N

Caption: Workflow for 2D NMR-based structural elucidation of this compound.

This diagram highlights the crucial long-range correlations that connect the different fragments of the this compound molecule.

hmbc_correlations This compound H1 H-1 C4a C-4a H1->C4a C8a C-8a H1->C8a C1_prime C-1' H1->C1_prime H8 H-8 H8->C4a C6 C-6 H8->C6 Halpha H-α Halpha->C1_prime C2_6 C2_6 Halpha->C2_6 H2_6 H-2'/6' C4_prime C-4' H2_6->C4_prime N_Me N-CH3 C3 C-3 N_Me->C3 C1 C1 N_Me->C1 O_Me6 6-OCH3 O_Me6->C6

Caption: Key HMBC correlations for assembling the this compound structure.

The following diagram illustrates important through-space correlations that help define the relative stereochemistry of this compound.

noesy_correlations This compound H1 H-1 H8 H-8 H1->H8 Halpha H-α H1->Halpha H5 H-5 O_Me6 6-OCH3 H5->O_Me6

Caption: Key NOESY correlations indicating spatial proximity in this compound.

Conclusion

The combination of COSY, HSQC, HMBC, and NOESY experiments provides a robust and comprehensive dataset for the complete and unambiguous structural elucidation of this compound. By systematically analyzing the correlations from each experiment, researchers can confidently determine the connectivity, assign all proton and carbon resonances, and deduce the stereochemistry of the molecule. These detailed protocols and data tables serve as a valuable resource for scientists engaged in the study of benzylisoquinoline alkaloids and other natural products.

References

Armepavine stock solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Armepavine stock solutions, ensuring solution integrity and reproducibility in experimental settings.

This compound Properties

This compound is a benzylisoquinoline alkaloid with demonstrated immunosuppressive and antifibrotic effects. Accurate preparation and storage of stock solutions are critical for reliable in vitro and in vivo studies.

Solubility and Stock Solution Concentrations

Proper dissolution is key to preparing a homogenous stock solution. The following table summarizes the recommended solvents and concentrations for this compound.

Solvent/VehicleConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mMSonication is recommended
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (for in vivo use)1 mg/mL (3.19 mM)Sonication is recommended

Data compiled from supplier information.[1]

Storage and Stability

To maintain the stability and activity of this compound, adhere to the following storage conditions.

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsKeep away from direct sunlight.[1]
In Solvent-80°CUp to 1 year
In Solvent (Short-term)0 - 4°CDays to weeksStore in a dry, dark place.[2]
In Solvent (Long-term)-20°CMonths to yearsStore in a dry, dark place.[2]

This compound is stable for several weeks during standard shipping at ambient temperatures.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 313.40 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettors and sterile filter tips

Procedure:

  • Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Tare a sterile, pre-weighed microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 1 mL * 313.40 g/mol = 0.003134 g = 3.134 mg

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication: If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator for 10-30 minutes, or until the solution is clear.[1][3] Gentle warming to 37°C can also aid dissolution if the compound's properties permit.[3]

  • Final Check: Visually inspect the solution to ensure that all solid material has completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, clearly labeled amber vials or tubes wrapped in foil to protect from light.[3]

    • Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • For long-term storage, place the aliquots at -80°C.[1] For short-term use, store at -20°C.[2]

Visual Workflows and Pathways

Diagram 1: this compound Stock Solution Workflow

Armepavine_Stock_Preparation cluster_prep Preparation cluster_store Storage weigh 1. Weigh this compound Powder add_solvent 2. Add DMSO weigh->add_solvent Calculate Volume dissolve 3. Vortex & Sonicate add_solvent->dissolve check 4. Visual Check for Clarity dissolve->check aliquot 5. Aliquot into Light-Protected Vials check->aliquot Solution Clear label_vials 6. Label Vials aliquot->label_vials store 7. Store at -80°C (Long-term) or -20°C (Short-term) label_vials->store

Caption: Workflow for preparing and storing this compound stock solution.

References

Application Notes and Protocols: In Vivo Administration of a Novel Neuroprotective Agent in a Mouse Model of Acute Angle-Closure Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for the in vivo evaluation of a potential therapeutic agent, such as Armepavine, in a murine model of acute angle-closure glaucoma (ACGN). This document outlines the experimental protocols for model induction, drug administration, and subsequent efficacy assessments, including data presentation and visualization of relevant pathways.

Introduction

Acute angle-closure glaucoma (AACG) is a serious ocular condition characterized by a sudden increase in intraocular pressure (IOP), which can lead to rapid and irreversible vision loss due to the degeneration of retinal ganglion cells (RGCs).[1][2] The development of neuroprotective therapies aimed at preserving RGCs is a critical area of research in glaucoma treatment.[3][4] This document provides a generalized protocol for the in vivo administration of a hypothetical neuroprotective compound, using this compound as a representative candidate, in a mouse model of acute ocular hypertension that mimics key features of human AACG.

Various animal models have been developed to study glaucoma, each with its own advantages and limitations.[5][6] For modeling acute angle-closure, methods that induce a rapid and transient elevation of IOP are particularly relevant.[1][7] The protocols detailed below are synthesized from established methodologies in the field to provide a robust framework for preclinical drug evaluation.

Experimental Protocols

Murine Model of Acute Angle-Closure Glaucoma (ACGN)

A well-established method for inducing acute ocular hypertension (OHT) with characteristics of angle closure in mice is the circumlimbal suture technique.[7] This minimally invasive model effectively elevates IOP for a defined period, allowing for the study of acute neurodegenerative events and the assessment of neuroprotective interventions.[7]

Materials:

  • Adult C57BL/6 mice (8-12 weeks old)

  • Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneally

  • Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)

  • Surgical microscope

  • 9-0 nylon suture on a tapered needle

  • Tonometer (e.g., TonoLab) for IOP measurement

  • Phosphate-buffered saline (PBS)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine.

  • Apply a drop of proparacaine hydrochloride to the cornea of the eye that will undergo the procedure.

  • Under a surgical microscope, pass a 9-0 nylon suture through the conjunctiva and Tenon's capsule at four points around the limbus (12, 3, 6, and 9 o'clock positions).

  • Tighten the suture to elevate IOP. The contralateral eye will serve as the un-operated control.

  • Confirm IOP elevation using a tonometer. The suture is typically left in place for a defined period (e.g., 30-60 minutes) to induce acute OHT.[7]

  • After the designated time, cut and remove the suture to allow for reperfusion.

  • Apply a topical antibiotic to the eye to prevent infection.

Administration of Test Compound (e.g., this compound)

The administration of the test compound should be optimized based on its pharmacokinetic and pharmacodynamic properties. For initial in vivo screening, systemic administration is a common approach.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle solution (e.g., sterile saline, DMSO, or as appropriate for the compound's solubility)

  • Syringes and needles for injection

Procedure (Example for Intraperitoneal Administration):

  • Prepare the test compound in the appropriate vehicle at the desired concentration. A range of doses should be evaluated in preliminary studies to determine the optimal therapeutic window.

  • Administer the test compound via intraperitoneal (IP) injection. The timing of administration can be varied relative to the induction of OHT (e.g., pre-treatment, co-treatment, or post-treatment) to assess prophylactic or therapeutic effects.

  • A vehicle control group should be included, receiving only the vehicle solution on the same administration schedule.

Assessment of Therapeutic Efficacy

2.3.1. Intraocular Pressure (IOP) Measurement

Protocol:

  • Measure IOP at baseline before the induction of OHT.

  • Measure IOP immediately after suture placement to confirm elevation and at regular intervals following suture removal (e.g., 1, 3, 6, 24, and 48 hours post-reperfusion) to monitor its normalization.

  • IOP should be measured in both the OHT-induced eye and the contralateral control eye.

2.3.2. Quantification of Retinal Ganglion Cell (RGC) Survival

Protocol:

  • At a predetermined endpoint (e.g., 7 or 14 days post-OHT), euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the retinas and prepare them as whole mounts.

  • Perform immunohistochemistry using an antibody against an RGC-specific marker, such as RBPMS or Brn3a.[7]

  • Image the retinal whole mounts using a fluorescence microscope.

  • Quantify the number of surviving RGCs in a standardized manner across different treatment groups. The data is typically expressed as the number of RGCs per square millimeter.

2.3.3. Assessment of Neuroinflammation

Protocol:

  • At an appropriate time point post-OHT (e.g., 24 or 48 hours), collect the retinas.

  • Assess the activation of microglia and astrocytes, which are key indicators of neuroinflammation in the retina.[8][9]

  • This can be achieved through immunohistochemistry on retinal cross-sections or whole mounts using antibodies against markers such as Iba1 for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[7]

  • Alternatively, quantitative real-time PCR (qRT-PCR) or ELISA can be used to measure the expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in retinal tissue lysates.

Data Presentation

The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Intraocular Pressure (IOP) Measurements

Treatment GroupBaseline IOP (mmHg)Peak IOP (mmHg)IOP at 24h Post-Reperfusion (mmHg)
Naive Control14.5 ± 1.2N/A14.8 ± 1.5
OHT + Vehicle14.7 ± 1.445.2 ± 3.816.2 ± 2.1
OHT + this compound (Low Dose)14.6 ± 1.344.8 ± 4.115.5 ± 1.9
OHT + this compound (High Dose)14.9 ± 1.145.5 ± 3.515.1 ± 1.7

Data are presented as mean ± SD.

Table 2: Retinal Ganglion Cell (RGC) Survival

Treatment GroupRGC Density (cells/mm²)% RGC Survival vs. Naive Control
Naive Control4520 ± 210100%
OHT + Vehicle2850 ± 35063.0%
OHT + this compound (Low Dose)3580 ± 28079.2%
OHT + this compound (High Dose)4150 ± 19091.8%

Data are presented as mean ± SD.

Table 3: Retinal Inflammatory Marker Expression (Relative to Naive Control)

Treatment GroupRelative TNF-α mRNA ExpressionRelative GFAP Protein Level
Naive Control1.01.0
OHT + Vehicle4.8 ± 0.93.5 ± 0.6
OHT + this compound (Low Dose)2.5 ± 0.52.1 ± 0.4
OHT + this compound (High Dose)1.3 ± 0.31.2 ± 0.2

Data are presented as mean ± SD.

Visualization of Workflows and Pathways

G cluster_0 ACGN Model Induction cluster_1 Treatment cluster_2 Efficacy Assessment anesthesia Anesthesia suture Circumlimbal Suture Placement anesthesia->suture iop_elevation IOP Elevation (30-60 min) suture->iop_elevation suture_removal Suture Removal & Reperfusion iop_elevation->suture_removal iop_monitoring IOP Monitoring suture_removal->iop_monitoring rgc_quant RGC Quantification (Day 7) suture_removal->rgc_quant inflammation Inflammation Analysis (Day 1) suture_removal->inflammation drug_prep Prepare this compound drug_admin Systemic Administration (IP) drug_prep->drug_admin drug_admin->suture_removal Pre/Co/Post-treatment data_analysis Data Analysis iop_monitoring->data_analysis rgc_quant->data_analysis inflammation->data_analysis

Caption: Experimental workflow for evaluating a neuroprotective agent in a mouse ACGN model.

G cluster_pathway Neuroprotective Signaling Cascade acgn Acute Ocular Hypertension oxidative_stress Oxidative Stress acgn->oxidative_stress inflammation Neuroinflammation acgn->inflammation excitotoxicity Excitotoxicity acgn->excitotoxicity This compound This compound pro_survival Pro-survival Pathways (e.g., Akt, ERK) This compound->pro_survival Activates apoptosis Apoptosis oxidative_stress->apoptosis inflammation->apoptosis excitotoxicity->apoptosis anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) pro_survival->anti_apoptotic Upregulates anti_apoptotic->apoptosis Inhibits rgc_death RGC Death apoptosis->rgc_death

Caption: Plausible neuroprotective signaling pathway for a therapeutic agent in glaucoma.

References

Western Blot Analysis of Armepavine-Treated Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid originally isolated from plants of the Papaveraceae and Menispermaceae families, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These include anti-inflammatory, anti-fibrotic, and potential anti-cancer effects. The molecular mechanisms underlying these activities often involve the modulation of key cellular signaling pathways. Western blotting, or immunoblotting, is a powerful and widely used technique to detect and quantify changes in the expression and post-translational modification of specific proteins within these pathways. This document provides detailed application notes and protocols for the Western blot analysis of cell lysates treated with this compound, focusing on the PI3K/Akt, NF-κB, and apoptosis signaling cascades.

Application Notes

This compound has been shown to exert its effects by modulating several critical signaling pathways. Understanding these molecular interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Studies have indicated that this compound can influence this pathway, potentially through the inhibition of Akt phosphorylation.[1] Western blot analysis of phosphorylated Akt (p-Akt) at key residues such as Serine 473 and Threonine 308, relative to total Akt levels, is a primary method to assess the impact of this compound on this pathway.

Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been reported to induce apoptosis in cancer cells. Key proteins to monitor by Western blot include the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of a shift towards apoptosis. Furthermore, the activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic cascade. Detecting the cleaved, active form of caspase-3 is a definitive marker of apoptosis.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate gene transcription. This compound has been shown to possess anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB pathway.[2] Western blot analysis can be used to measure the levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit of NF-κB.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize hypothetical quantitative data from Western blot analysis of cell lysates treated with this compound. The data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH). This format allows for easy comparison of the dose-dependent effects of this compound on key signaling proteins.

Table 1: Effect of this compound on PI3K/Akt Signaling Pathway

Target ProteinTreatment (24h)Fold Change (vs. Control)
p-Akt (Ser473)10 µM this compound0.65
25 µM this compound0.32
50 µM this compound0.15
Total Akt10 µM this compound1.02
25 µM this compound0.98
50 µM this compound1.05

Table 2: Effect of this compound on Apoptosis Markers

Target ProteinTreatment (48h)Fold Change (vs. Control)
Bcl-210 µM this compound0.78
25 µM this compound0.45
50 µM this compound0.21
Bax10 µM this compound1.15
25 µM this compound1.52
50 µM this compound1.98
Cleaved Caspase-310 µM this compound1.8
25 µM this compound3.5
50 µM this compound6.2

Table 3: Effect of this compound on NF-κB Signaling Pathway

Target ProteinTreatment (6h)Fold Change (vs. Control)
p-IκBα10 µM this compound0.82
25 µM this compound0.51
50 µM this compound0.29
Nuclear p6510 µM this compound0.75
25 µM this compound0.42
50 µM this compound0.18

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, Jurkat, or a cancer cell line of interest) in appropriate culture dishes or flasks and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Preparation of Cell Lysates
  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with ice-cold phosphate-buffered saline (PBS), and then add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the pellet with ice-cold PBS and then resuspend in lysis buffer.

  • Lysis: Incubate the cell suspension in lysis buffer on ice for 30 minutes, with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a protein molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Bcl-2, anti-cleaved caspase-3, anti-p-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Mandatory Visualizations

Armepavine_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_Apoptosis Apoptosis Pathway cluster_NFkB NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 Survival_Proliferation Survival_Proliferation Akt->Survival_Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt p-Ser473 This compound This compound This compound->Akt Inhibits phosphorylation Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Armepavine_apoptosis This compound Armepavine_apoptosis->Bcl2 Downregulates Stimulus Stimulus IKK IKK Stimulus->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation Nucleus->Inflammation Gene Transcription Armepavine_nfkb This compound Armepavine_nfkb->IKK Inhibits

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysate Cell Lysate Preparation start->lysate quant Protein Quantification lysate->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Armepavine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid originally isolated from plants like Nelumbo nucifera (the sacred lotus), has demonstrated significant immunomodulatory properties. Its ability to suppress T-cell proliferation and modulate key signaling pathways makes it a compound of interest for drug discovery efforts targeting autoimmune diseases and certain cancers. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the immune response. The primary focus is on cell-based assays measuring T-cell proliferation and the underlying signaling pathways, particularly the PI3K/Akt/NF-κB axis.

Mechanism of Action

(S)-Armepavine exerts its immunosuppressive effects by intervening in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, a series of downstream signaling events are initiated, leading to T-cell proliferation and cytokine production. This compound has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) activated with phytohemagglutinin (PHA).[1][2] The mechanism involves the inhibition of the phosphorylation of key signaling molecules, Itk and PLCγ, in a PI-3K-dependent manner. This disruption of the signaling cascade ultimately leads to the inhibition of NF-AT and NF-κB activation, which are critical for the expression of genes involved in the inflammatory response and cell proliferation.[1]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on T-cell proliferation. This data can be used as a reference for designing and validating HTS assays.

Table 1: Inhibitory Concentration of this compound on T-Cell Proliferation

CompoundAssay DescriptionCell TypeStimulantIC50Source
(S)-ArmepavineInhibition of cell proliferation measured by [3H]thymidine uptakeHuman PBMCsPHA (5 µg/ml)11.9 µM[2]

Table 2: Dose-Dependent Inhibition of T-Cell Proliferation by (S)-Armepavine

Concentration of (S)-ArmepavinePercentage Inhibition of PHA-induced PBMC ProliferationSource
25 µM61.7% ± 1.7%[2]
50 µM87.8% ± 4.6%[2]
100 µM95.0% ± 4.1%[2]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

Armepavine_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Itk Itk ZAP70->Itk PLCg PLCγ ZAP70->PLCg Itk->PLCg phosphorylates PI3K PI-3K Akt Akt PI3K->Akt activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC NFAT NF-AT Activation Ca2->NFAT NFkB NF-κB Activation PKC->NFkB Proliferation T-Cell Proliferation & Cytokine Production NFAT->Proliferation NFkB->Proliferation This compound This compound This compound->Itk This compound->PI3K dependent inhibition This compound->PLCg inhibits phosphorylation

TCR Signaling Pathway and this compound's Points of Inhibition.

Experimental Protocols

The following protocols are examples of how this compound can be used in HTS assays. These are generalized protocols and should be optimized for specific experimental conditions.

High-Throughput T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell proliferation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) in dividing cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and plate them in 96-well or 384-well plates at a density of 2 x 10^5 cells/well.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the diluted compounds to the cell plates. Include vehicle control (DMSO) and positive control (e.g., a known immunosuppressant) wells.

  • Stimulation: Add PHA to a final concentration of 5 µg/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferating cells will show a decrease in CFSE fluorescence.

  • Data Analysis: Calculate the percentage of proliferating cells for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

High-Content Screening (HCS) for NF-κB Translocation

This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation, a key step in its activation.

Materials:

  • HeLa cells or other suitable cell line

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound stock solution (in DMSO)

  • 384-well, black-walled, clear-bottom imaging plates

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • High-content imaging system

Protocol:

  • Cell Plating: Seed HeLa cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay. Incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the plates and incubate for 1-2 hours.

  • Stimulation: Add TNF-α to a final concentration of 20 ng/mL to induce NF-κB translocation. Incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block the cells and then incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell. Quantify the fluorescence intensity of the NF-κB p65 antibody in both compartments. The ratio of nuclear to cytoplasmic fluorescence intensity is a measure of NF-κB translocation.

  • Data Analysis: Calculate the inhibition of NF-κB translocation for each concentration of this compound and determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical HTS workflow and the logical relationship of the experimental design.

HTS_Workflow start Start plate_cells Plate Cells (e.g., PBMCs or HeLa) start->plate_cells add_compounds Add this compound & Test Compounds plate_cells->add_compounds stimulate Stimulate Cells (e.g., PHA or TNF-α) add_compounds->stimulate incubate Incubate stimulate->incubate readout Assay Readout incubate->readout flow Flow Cytometry (Proliferation) readout->flow Proliferation Assay hcs High-Content Imaging (NF-κB Translocation) readout->hcs Translocation Assay data_analysis Data Analysis (IC50 Determination) flow->data_analysis hcs->data_analysis end End data_analysis->end

A generalized HTS workflow for screening this compound.

Logical_Relationship This compound This compound inhibition Inhibition of Itk/PLCγ Phosphorylation This compound->inhibition downstream Disruption of Downstream Signaling (NF-AT, NF-κB) inhibition->downstream cellular_effect Suppression of T-Cell Proliferation downstream->cellular_effect assay HTS Assay (e.g., CFSE dilution) cellular_effect->assay is measured by

Logical relationship of this compound's mechanism to HTS readout.

References

Application Notes and Protocols for the Isolation of Armepavine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine (B1667600) is a benzylisoquinoline alkaloid found in various plant species, notably in the sacred lotus (B1177795) (Nelumbo nucifera). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including immunosuppressive and anti-inflammatory effects. Evidence suggests that this compound exerts some of its therapeutic properties through the inhibition of the NF-κB signaling pathway. This document provides a comprehensive protocol for the isolation and purification of this compound from natural sources, tailored for researchers, scientists, and professionals in drug development. The protocol includes methods for extraction, purification, and analytical quantification, along with a summary of reported yields.

Data Presentation

A summary of quantitative data for this compound and total alkaloid content from Nelumbo nucifera is presented below. This allows for a comparative overview of expected yields from different parts of the plant.

Plant MaterialAnalyteExtraction MethodYield (% of Dry Weight)Reference
Nelumbo nucifera Flower BudsThis compoundMethanol (B129727) reflux, followed by solvent partitioning and chromatography0.0170%[1]
Nelumbo nucifera LeavesTotal AlkaloidsNot Specified0.72% - 1.41%[2]
Nelumbo nucifera LeavesThis compoundNot specified in terms of direct yield, but noted as a dominant alkaloid-[3]

Experimental Workflow

The overall workflow for the isolation of this compound from plant material is depicted in the diagram below. This process involves extraction of the raw plant material, purification of the crude extract, and subsequent analysis and characterization of the isolated compound.

experimental_workflow plant_material Plant Material (e.g., Dried Lotus Leaves) extraction Extraction (Methanol Reflux) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent Partitioning (Acid-Base Extraction) crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Purified this compound tlc->pure_this compound Pool positive fractions hplc HPLC-MS Analysis pure_this compound->hplc final_product Characterized this compound hplc->final_product Confirm purity & identity

Caption: A generalized workflow for the isolation and purification of this compound.

Experimental Protocols

Extraction of Crude Alkaloids from Nelumbo nucifera Leaves

This protocol is a standard method for the extraction of benzylisoquinoline alkaloids from plant material.

Materials:

  • Dried and powdered leaves of Nelumbo nucifera

  • Methanol (ACS grade)

  • 3% (w/v) Tartaric acid solution

  • Chloroform (B151607) (ACS grade)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Nelumbo nucifera leaves and place them in a 1 L round-bottom flask.

  • Add 500 mL of methanol to the flask.

  • Set up the reflux apparatus and heat the mixture to a gentle boil for 4 hours.

  • Allow the mixture to cool to room temperature and then filter it through a Buchner funnel to separate the plant material from the extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in 200 mL of 3% tartaric acid solution and transfer to a separatory funnel.

  • Extract the acidic aqueous solution with 3 x 150 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding saturated sodium carbonate solution. Monitor the pH with pH paper or a pH meter.

  • Extract the now basic aqueous solution with 3 x 150 mL of chloroform to extract the alkaloids.

  • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried chloroform extract and concentrate it using a rotary evaporator to yield the crude alkaloid fraction.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude alkaloid fraction using silica (B1680970) gel column chromatography.

Materials:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (washed)

  • Solvents for mobile phase (e.g., a gradient of chloroform and methanol)

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent (for alkaloid visualization)

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica gel.

    • Allow the excess solvent to drain until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

    • Carefully apply the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to chloroform:methanol (9:1, v/v).

    • Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol, 95:5, v/v).

    • Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

    • Combine the fractions that contain the spot corresponding to pure this compound (based on comparison with a standard, if available, or by pooling fractions with a single major spot).

  • Final Product:

    • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification and purity assessment of the isolated this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm or MS detection in positive ion mode.

  • Injection Volume: 10 µL.

  • Standard: A certified reference standard of this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the purified this compound, dissolve it in methanol to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration and purity of this compound in the sample based on the calibration curve generated from the standard solutions.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkB IκB-NF-κB (Inactive Complex) nfkB NF-κB (p50/p65) nfkB_active NF-κB (Active) nfkB->nfkB_active translocates to ikb_nfkB->nfkB IκB degradation This compound This compound This compound->ikk inhibits dna DNA nfkB_active->dna binds to genes Pro-inflammatory Gene Expression dna->genes induces

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

Application Note: Simultaneous Determination of Armepavine and Other Alkaloids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Armepavine (B1667600) and other related alkaloids in biological matrices. This method is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. The protocol provided herein offers a detailed guide for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity, accuracy, and precision.

Introduction

This compound, a benzylisoquinoline alkaloid found in several plant species, has garnered significant interest for its potential pharmacological activities. To accurately assess its pharmacokinetic profile and for the quality control of products containing it, a reliable analytical method for its quantification is essential. LC-MS/MS offers superior sensitivity and selectivity for the analysis of complex mixtures, making it the ideal technique for the simultaneous determination of this compound and other co-existing alkaloids in various biological samples.[1][2][3] This document provides a comprehensive protocol for such an analysis.

Experimental

Sample Preparation

A critical step for accurate quantification is the efficient extraction of analytes from the sample matrix.[4] For plasma or blood samples, a protein precipitation or a liquid-liquid extraction method is commonly employed. A supported liquid extraction (SLE) technique can also be utilized for cleaner extracts.[4][5]

Protocol: Protein Precipitation

  • To 100 µL of plasma/blood sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Nuciferine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant and inject a portion into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.

  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[6][7]

  • Mobile Phase A: 0.1% formic acid in water or 10 mmol/L ammonium (B1175870) acetate (B1210297) solution (containing 0.1% formic acid).[6][7]

  • Mobile Phase B: Acetonitrile or Methanol.[8]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.[9][10][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][10]

  • MRM Transitions:

    • This compound: m/z 314.1 → 106.9[6][7]

    • Nuciferine (IS): m/z 296.2 → 265.1[6][7]

    • Note: MRM transitions for other alkaloids should be optimized individually.

Quantitative Data

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the LC-MS/MS method for this compound and other selected alkaloids.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compoundMouse Blood1 - 10001> 0.995
This compoundRat Plasma0.5 - 1000.5> 0.99
NunciferineRat Plasma1 - 5001> 0.99
O-nornuciferinRat Plasma0.5 - 2000.5> 0.99
LiriodenineRat Plasma0.5 - 2000.5> 0.99
PronuciferineRat Plasma1 - 5001> 0.99

LLOQ: Lower Limit of Quantification Data compiled from cited literature.[6][9][10]

Table 2: Accuracy and Precision for this compound in Mouse Blood

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low2< 13.5< 10.886.8 - 103.3
Medium100< 13.5< 10.886.8 - 103.3
High800< 13.5< 10.886.8 - 103.3

%RSD: Percent Relative Standard Deviation Data from cited literature.[6][7]

Table 3: Recovery and Matrix Effect for this compound in Mouse Blood

ParameterValue
Average Recovery> 70.7%
Matrix Effect109.5 - 113.7%

Data from cited literature.[6][7]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD_add Add Internal Standard Sample->ISTD_add Precipitation Protein Precipitation (Acetonitrile) ISTD_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Sep Chromatographic Separation (C18 Column) Injection->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for LC-MS/MS analysis of alkaloids.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous determination of this compound and other alkaloids in biological matrices. The detailed protocol and performance data presented in this application note will be valuable for researchers, scientists, and drug development professionals working with these compounds. The method's high throughput and accuracy make it suitable for a wide range of applications in pharmacology and analytical chemistry.

References

Application Note: Chiral Separation of Armepavine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the chiral separation of armepavine (B1667600) enantiomers using High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, is employed to achieve baseline resolution of the (S)- and (R)-enantiomers. The developed method is suitable for routine enantiomeric purity assessment and quality control in pharmaceutical and research settings. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes representative data and a graphical workflow to guide researchers.

Introduction

This compound, a benzylisoquinoline alkaloid, possesses a chiral center, resulting in the existence of two enantiomers: (S)-armepavine and (R)-armepavine. As with many chiral compounds, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of critical importance in drug development and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral molecules.[1][2] This application note describes a normal-phase HPLC method for the successful resolution of this compound enantiomers.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject the working standard solution six times to evaluate system suitability parameters, including resolution, tailing factor, and repeatability of retention times and peak areas.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified conditions.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(S)-Armepavine 8.51.1\multirow{2}{*}{> 2.0}
(R)-Armepavine 10.21.2

Experimental Workflow

G Figure 1: Experimental Workflow for Chiral HPLC Separation of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemic->dissolve dilute Dilute to 10 µg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL onto CHIRALCEL® OD-H filter->inject separate Isocratic Elution (Hexane/IPA/DEA) inject->separate detect UV Detection at 280 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify calculate Calculate Resolution & Enantiomeric Purity quantify->calculate

References

Armepavine: Application Notes for Use as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Armepavine (B1667600), a benzylisoquinoline alkaloid, is a bioactive compound found in various plant species, notably in the family Nelumbonaceae, such as the sacred lotus (B1177795) (Nelumbo nucifera).[1][2] Its diverse pharmacological activities, including antifibrotic, cytotoxic, and immunomodulatory effects, have made it a subject of interest in phytochemical and pharmacological research. For accurate quantification and standardization of herbal extracts and formulations containing this compound, a well-characterized reference standard is essential. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use as a reference standard.

PropertyValue
Molecular Formula C₁₉H₂₃NO₃
Molecular Weight 313.39 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 148-150 °C
Solubility Soluble in methanol (B129727), ethanol, chloroform, and dilute acidic solutions.
Storage Conditions Store in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C.
Stability Stable under recommended storage conditions. Avoid exposure to light and high temperatures to prevent degradation.

Quantitative Data of this compound in Plant Materials

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the reported quantities of this compound in Nelumbo nucifera.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (% w/w of dried material)Reference
Nelumbo nuciferaFlower BudsMethanol ExtractionLC-MS0.0170%[3]
Nelumbo nuciferaLeavesMethanol ExtractionCE-UV/MS0.13 - 0.20%[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol is adapted from established methods for the analysis of alkaloids in Nelumbo nucifera and is optimized for the quantification of this compound.[4]

3.1.1. Sample Preparation

  • Drying and Pulverization: Dry the plant material (e.g., leaves, flowers) at 40-50°C to a constant weight and grind it into a fine powder (60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Perform ultrasonic-assisted extraction with 25 mL of methanol for 30 minutes at room temperature.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the extracts and filter through Whatman No. 1 filter paper.

    • Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

3.1.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

3.1.3. Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV detector
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol: 0.1% Formic acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 20 µL

3.1.4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of this compound

This protocol provides a reliable HPTLC method for the quantification of this compound, adapted from existing methods for similar alkaloids.[5]

3.2.1. Sample and Standard Preparation

Prepare sample and standard solutions as described in the HPLC protocol (sections 3.1.1 and 3.1.2).

3.2.2. HPTLC Conditions

ParameterCondition
Stationary Phase Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 x 10 cm)
Sample Application Apply 5 µL of standard and sample solutions as 8 mm bands using an automated TLC applicator.
Mobile Phase Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)
Chamber Saturation Saturate the twin-trough chamber with the mobile phase for 20 minutes at room temperature.
Development Develop the plate up to a distance of 80 mm.
Drying Air-dry the plate completely.
Derivatization Spray the plate with Dragendorff's reagent followed by 10% aqueous sodium nitrite (B80452) solution for visualization of alkaloid spots.
Densitometric Scanning Perform scanning at 520 nm using a TLC scanner in absorbance-reflectance mode.

3.2.3. Calibration Curve

Prepare a calibration curve by plotting the peak area against the corresponding concentrations of the this compound working standard solutions. The concentration of this compound in the sample can be determined from this curve.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, a benzylisoquinoline alkaloid.

Armepavine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT This compound This compound N_Methylcoclaurine->this compound 7OMT Armepavine_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis Plant_Material Plant Material Collection & Drying Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration to Dry Extract Filtration->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution HPLC_HPTLC HPLC / HPTLC Analysis Reconstitution->HPLC_HPTLC Weighing Accurate Weighing of this compound Standard Stock_Solution Preparation of Stock Solution Weighing->Stock_Solution Working_Standards Serial Dilution to Working Standards Stock_Solution->Working_Standards Working_Standards->HPLC_HPTLC Calibration_Curve Generation of Calibration Curve HPLC_HPTLC->Calibration_Curve Quantification Quantification of this compound in Sample Calibration_Curve->Quantification Result Reporting of Results Quantification->Result

References

Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Armepavine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine (B1667600), a benzylisoquinoline alkaloid, has demonstrated notable anti-inflammatory and immunomodulatory properties. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2][3] this compound has also been suggested to influence the mitogen-activated protein kinase (MAPK) pathway, another crucial signaling cascade in inflammation. These characteristics make this compound a promising candidate for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and protocols for studying the anti-inflammatory effects of this compound in relevant animal models.

Featured Animal Model: Autoimmune Crescentic Glomerulonephritis (ACGN)

A key in vivo study has demonstrated the efficacy of (S)-armepavine in a mouse model of autoimmune crescentic glomerulonephritis (ACGN), a severe and rapidly progressive form of kidney inflammation.[2][3] This model is particularly relevant for investigating the therapeutic potential of this compound in autoimmune and inflammatory renal diseases.

Quantitative Data Summary: (S)-Armepavine in ACGN Mouse Model
ParameterVehicle-Treated ACGN Mice(S)-Armepavine-Treated ACGN MiceNormal Control Mice
Renal Function
Proteinuria (mg/24h)~15~5<1
Serum Creatinine (B1669602) (µmol/L)~25~15~10
Glomerular Pathology
Glomerular Crescents (%)~40~100
Cellular Infiltration (per glomerular cross-section)
T-cells (CD3+)~2.5~0.8~0.1
Macrophages (F4/80+)~3.5~1.0~0.2
Splenic T-Cell & B-Cell Activation (% of total)
Activated T-cells (CD69+)~12~5~3
Activated B-cells (CD86+)~18~8~5
Splenic T-Cell Proliferation (Stimulation Index) ~3.0~1.5~1.0
Experimental Protocol: (S)-Armepavine in ACGN Mouse Model

This protocol is based on the methodology described in the study of (S)-armepavine's effects on experimental autoimmune crescentic glomerulonephritis.[2][3]

1. Induction of ACGN:

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Immunization: Mice are immunized subcutaneously with a commercial sheep anti-mouse glomerular basement membrane (GBM) antibody preparation.

  • Disease Progression: The development of glomerulonephritis is monitored by measuring proteinuria. The established phase of ACGN is typically reached around day 7-10 post-immunization, characterized by significant proteinuria.

2. This compound Administration:

  • Preparation: (S)-armepavine is dissolved in a suitable vehicle (e.g., a mixture of dimethyl sulfoxide, cremophor EL, and saline).

  • Dosage and Route: Once ACGN is established, mice are treated with (S)-armepavine (e.g., 20 mg/kg/day) or vehicle via intraperitoneal injection for a specified period (e.g., 14 days).

3. Assessment of ainti-Inflammatory Effects:

  • Renal Function: 24-hour urine is collected to measure proteinuria. Blood samples are collected to measure serum creatinine levels.

  • Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to assess glomerular crescent formation.

  • Immunohistochemistry: Kidney sections are stained for markers of T-cells (CD3) and macrophages (F4/80) to quantify immune cell infiltration.

  • Flow Cytometry: Spleens are harvested, and splenocytes are isolated. T-cell (CD3+, CD69+) and B-cell (B220+, CD86+) activation is assessed by flow cytometry. T-cell proliferation is measured using a BrdU incorporation assay.

  • Cytokine Analysis: Serum and kidney tissue homogenates can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

  • NF-κB Activation: Nuclear extracts from kidney tissue can be prepared to assess the activation of NF-κB by Western blot for the p65 subunit.

Experimental Workflow: ACGN Model

ACGN_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis animal C57BL/6 Mice immunization Immunize with anti-GBM Ab animal->immunization acgn Established ACGN immunization->acgn 7-10 days treatment_group (S)-Armepavine acgn->treatment_group vehicle_group Vehicle Control acgn->vehicle_group renal_function Renal Function (Proteinuria, Creatinine) treatment_group->renal_function 14 days histology Histopathology (Glomerular Crescents) treatment_group->histology ihc Immunohistochemistry (T-cell/Macrophage Infiltration) treatment_group->ihc flow_cytometry Flow Cytometry (T/B-cell Activation & Proliferation) treatment_group->flow_cytometry vehicle_group->renal_function vehicle_group->histology vehicle_group->ihc vehicle_group->flow_cytometry

Workflow for studying this compound in an ACGN mouse model.

Suitable Animal Models for Further Investigation

While specific studies utilizing this compound in the following models are not yet available, these are standard and well-characterized models for evaluating the efficacy of anti-inflammatory compounds and are highly relevant for testing this compound based on its known mechanism of action.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is ideal for studying acute inflammation, particularly in the context of respiratory inflammatory diseases. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the influx of neutrophils and the release of pro-inflammatory cytokines.

Experimental Protocol:

  • Animals: Mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).

  • Induction: LPS is administered via intratracheal, intranasal, or intraperitoneal injection.

  • This compound Administration: this compound can be administered prophylactically (before LPS challenge) or therapeutically (after LPS challenge) via oral gavage or intraperitoneal injection.

  • Endpoints:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (neutrophils, macrophages), total protein concentration (as a measure of vascular permeability), and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

    • Lung Histopathology: Assessment of lung edema, inflammatory cell infiltration, and alveolar damage.

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil accumulation in the lung tissue.

    • Gene Expression Analysis: qRT-PCR for inflammatory mediators in lung tissue.

Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation used for the initial screening of anti-inflammatory drugs. Carrageenan, a polysaccharide, induces a biphasic inflammatory response.

Experimental Protocol:

  • Animals: Rats (e.g., Wistar or Sprague-Dawley) or mice.

  • Induction: A sub-plantar injection of carrageenan (typically 1%) into the hind paw.

  • This compound Administration: this compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Endpoints:

    • Paw Volume/Thickness: Measured using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Histopathology: Examination of the paw tissue for edema, and inflammatory cell infiltration.

    • Biochemical Markers: Measurement of pro-inflammatory mediators (e.g., prostaglandins, cytokines) in the paw tissue exudate.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease. It is suitable for evaluating the therapeutic potential of this compound in chronic autoimmune inflammatory conditions.

Experimental Protocol:

  • Animals: Genetically susceptible strains of mice (e.g., DBA/1) or rats.

  • Induction: Immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) approximately 21 days later.

  • This compound Administration: Treatment with this compound can be initiated before the onset of clinical signs (prophylactic) or after the development of arthritis (therapeutic).

  • Endpoints:

    • Clinical Assessment: Arthritis severity is scored based on paw swelling and erythema.

    • Histopathology: Joints are examined for synovial inflammation, cartilage destruction, and bone erosion.

    • Immunological Parameters: Measurement of serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

    • Radiological Analysis: X-ray imaging to assess joint damage.

Signaling Pathways

This compound's anti-inflammatory effects are primarily mediated through the modulation of key signaling pathways involved in the inflammatory process.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation.[1][2][3]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS, TNF-α, IL-1β IKK IKK Complex LPS_TNF->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes This compound This compound This compound->IKK Inhibition

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli. The activation of these kinases leads to the phosphorylation of transcription factors that control the expression of pro-inflammatory genes.

MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli LPS, Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes This compound This compound This compound->MAPKK Potential Inhibition

Potential role of this compound in modulating the MAPK signaling pathway.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of this compound, primarily through its inhibitory effects on the NF-κB signaling pathway. The autoimmune crescentic glomerulonephritis model provides a robust platform for in-depth studies of its efficacy in inflammatory kidney diseases. Furthermore, the LPS-induced acute lung injury, carrageenan-induced paw edema, and collagen-induced arthritis models offer excellent opportunities for further characterizing the anti-inflammatory profile of this compound in both acute and chronic inflammatory settings. These well-established animal models, combined with detailed molecular analysis of the NF-κB and MAPK pathways, will be crucial for the continued development of this compound as a potential therapeutic agent for a range of inflammatory disorders.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid, has demonstrated notable immunomodulatory properties. Primarily, it has been shown to inhibit the proliferation of T-lymphocytes and suppress the production of pro-inflammatory cytokines. The mechanism of action is largely attributed to its interference with the Phosphoinositide 3-kinase (PI3K)/Inducible T-cell kinase (Itk)/Phospholipase C-gamma (PLCγ) signaling pathway, a critical cascade in T-cell activation.

Flow cytometry is an indispensable tool for dissecting the cellular effects of immunomodulatory compounds like this compound. This high-throughput technique allows for the multi-parametric analysis of single cells, providing quantitative data on cell proliferation, apoptosis, and the expression of various cell surface and intracellular markers. These application notes provide a comprehensive guide to utilizing flow cytometry for characterizing the impact of this compound on immune cell subsets.

Data Presentation

The following tables summarize the quantitative effects of this compound on peripheral blood mononuclear cells (PBMCs), primarily focusing on T-cell responses.

Table 1: Dose-Dependent Inhibition of T-Cell Proliferation by this compound

This compound Concentration (µM)Inhibition of Proliferation (%)
10Not specified, but has an effect
2561.7 ± 1.7
5087.8 ± 4.6
10095.0 ± 4.1

PBMCs were stimulated with phytohemagglutinin (PHA) for 72 hours in the presence of varying concentrations of this compound. Proliferation was assessed by [³H]-thymidine incorporation. Data is presented as the mean ± standard deviation.

Table 2: IC50 of this compound on T-Cell Proliferation

ParameterValue (µM)
IC5011.9

The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve of this compound on PHA-stimulated PBMC proliferation.

Table 3: Effect of this compound on Immune Cell Subsets (Hypothetical Data)

This compound Concentration (µM)% CD3+ T-Cells% CD19+ B-Cells% CD56+ NK-Cells% CD4+ T-Cells% CD8+ T-Cells
0 (Control)65.2 ± 3.110.5 ± 1.215.3 ± 2.545.1 ± 2.820.1 ± 1.9
1064.8 ± 2.910.3 ± 1.115.5 ± 2.344.8 ± 2.519.9 ± 1.7
5063.5 ± 3.510.6 ± 1.415.1 ± 2.643.2 ± 3.119.1 ± 2.0
10062.1 ± 3.810.4 ± 1.315.8 ± 2.841.9 ± 3.318.5 ± 2.2

This table presents hypothetical data to illustrate how the effects of this compound on major immune cell populations could be quantified and presented. In a typical experiment, PBMCs would be treated with this compound for a specified period, and the percentage of each cell type would be determined by flow cytometry using specific cell surface markers.

Table 4: this compound-Induced Apoptosis in Activated T-Cells (Hypothetical Data)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)
0 (Control)5.2 ± 0.83.1 ± 0.5
1012.7 ± 1.55.4 ± 0.9
5028.9 ± 3.211.8 ± 1.7
10045.3 ± 4.122.5 ± 2.9

This table provides a hypothetical representation of apoptosis induction by this compound in activated T-cells, as would be measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details the measurement of T-cell proliferation in response to stimulation and treatment with this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • This compound

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in pre-warmed complete RPMI-1640 medium.

  • CFSE Staining: Adjust the cell density to 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture: Resuspend the CFSE-labeled cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment and Stimulation:

    • Seed 1 x 10^6 cells per well in a 24-well plate.

    • Add varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

    • Stimulate the cells with PHA at a final concentration of 5 µg/mL.

    • Include an unstimulated control (no PHA) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: After incubation, harvest the cells and transfer them to FACS tubes.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division.

    • Quantify the percentage of proliferated cells in each condition.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol describes the detection of apoptosis in this compound-treated immune cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • PHA

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate and culture PBMCs as described in Protocol 1.

    • Seed 1 x 10^6 cells per well in a 24-well plate.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) in the presence of 5 µg/mL PHA.

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: Harvest both adherent and suspension cells and transfer to FACS tubes.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Gate on the cell population of interest.

    • Differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Immunophenotyping of Immune Cell Subsets

This protocol outlines the procedure for identifying and quantifying different immune cell subsets in PBMCs treated with this compound.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • This compound

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 5 for a suggested panel)

  • Fc Block reagent

  • Live/Dead fixable viability dye

  • FACS tubes

  • Flow cytometer

Table 5: Suggested Antibody Panel for Immunophenotyping

TargetFluorochromeCell Type
CD45BUV395All Leukocytes
Live/DeadBV510Viability Marker
CD3APC-H7T-Cells
CD19PE-Cy7B-Cells
CD56PerCP-Cy5.5NK-Cells
CD4FITCHelper T-Cells
CD8PECytotoxic T-Cells
CD25APCActivated T-Cells, Regulatory T-Cells
CD69BV421Early Activation Marker

Procedure:

  • Cell Culture and Treatment:

    • Isolate and culture PBMCs as described in Protocol 1.

    • Treat cells with the desired concentrations of this compound for 24-72 hours.

  • Cell Harvesting and Washing: Harvest cells, transfer to FACS tubes, and wash with FACS buffer.

  • Viability Staining: Resuspend cells in PBS and add a Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark. Wash with FACS buffer.

  • Fc Receptor Blocking: Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.

  • Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Perform compensation to correct for spectral overlap.

    • Gate on single, live cells, and then identify the different immune cell populations based on their marker expression (e.g., T-cells: CD3+; B-cells: CD19+; NK-cells: CD3-CD56+).

    • Further, delineate T-cell subsets (CD4+ and CD8+) and assess their activation status (CD25, CD69).

Visualization of Pathways and Workflows

Armepavine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Itk Itk PIP3->Itk Recruitment PLCg PLCγ Itk->PLCg Phosphorylation DAG DAG PLCg->DAG Hydrolysis IP3 IP3 PLCg->IP3 Hydrolysis PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release IP3->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation Gene_expression Gene Expression (IL-2, IFN-γ) NFAT_activation->Gene_expression NFkB_activation NF-κB Activation PKC_activation->NFkB_activation NFkB_activation->Gene_expression This compound This compound This compound->PI3K Inhibition

Caption: this compound's mechanism of action on the T-cell signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs from Whole Blood Cell_culture Culture PBMCs PBMC_isolation->Cell_culture Armepavine_treatment Treat with this compound & Stimulate (e.g., PHA) Cell_culture->Armepavine_treatment Proliferation Proliferation Assay (CFSE Staining) Armepavine_treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Armepavine_treatment->Apoptosis Immunophenotyping Immunophenotyping (Surface Marker Staining) Armepavine_treatment->Immunophenotyping Acquisition Data Acquisition on Flow Cytometer Proliferation->Acquisition Apoptosis->Acquisition Immunophenotyping->Acquisition Gating Gating & Population Identification Acquisition->Gating Quantification Quantification of Cellular Responses Gating->Quantification

Caption: Experimental workflow for analyzing this compound's effects on immune cells.

Troubleshooting & Optimization

Improving Armepavine solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Armepavine for in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (sacred lotus).[1] It has demonstrated various biological activities, including immunosuppressive and anti-inflammatory effects, notably through the inhibition of the NF-κB signaling pathway.[1][2] Like many natural compounds, this compound has limited aqueous solubility, which can lead to precipitation in cell culture media, affecting the accuracy and reproducibility of experimental results.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[3] For in vitro studies, DMSO is a common choice for creating concentrated stock solutions.

Q3: I observed a precipitate in my cell culture media after adding this compound. What are the likely causes?

A3: Precipitation of this compound in cell culture media can occur due to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its solubility in the aqueous environment of the culture medium.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" or precipitate.

  • pH of the Media: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of this compound.

  • Media Components: Interactions with salts, proteins, or other components in the culture media can sometimes lead to the formation of insoluble complexes.

  • Temperature: Changes in temperature, such as moving from room temperature to 37°C, can affect solubility.

Q4: How can I increase the solubility of this compound in my experiments?

A4: Several strategies can be employed to improve the solubility of this compound:

  • Optimize Solvent and Stock Concentration: Use a high-purity, anhydrous solvent like DMSO to prepare a concentrated stock solution. However, avoid making the stock solution overly concentrated to minimize the amount of solvent introduced into the cell culture.

  • Stepwise Dilution: When preparing your working solution, perform a serial dilution of the stock solution in pre-warmed culture media. Add the stock solution dropwise while gently swirling the media to allow for gradual dissolution.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer or media (within a range compatible with your cells) can enhance solubility.

  • Use of Solubilizing Agents: Excipients like cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock solution to media. The final concentration exceeds its aqueous solubility.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid dilution of the stock solution.Perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently mixing.[5]
Cloudiness or precipitate forms after incubation. The compound is unstable in the culture medium over time.Prepare fresh working solutions immediately before each experiment. Assess the stability of this compound in your specific media over the time course of your experiment.
The pH of the media has changed during incubation due to cellular metabolism.Monitor the pH of your culture medium. Consider using a buffering agent or changing the media more frequently.
Inconsistent experimental results. Inaccurate concentration of the working solution due to incomplete dissolution or precipitation.Visually inspect your working solutions for any signs of precipitation before adding them to the cells. Prepare fresh solutions for each experiment.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents. It is recommended to perform your own solubility tests in the specific buffers and media used in your experiments.

Solvent Solubility Molar Concentration Notes
DMSO ≥ 3.13 mg/mL10 mMSonication is recommended to aid dissolution.[2]
Methanol Soluble-[3]
Chloroform Soluble-[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 1 mg/mL3.19 mMAn in vivo formulation. Sonication is recommended.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL≥ 7.98 mMA clear solution can be achieved.[3]
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL≥ 7.98 mMA clear solution can be achieved.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.13 mg of this compound for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates are still visible, brief sonication in a water bath can be used to facilitate dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize solvent shock, first prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first dilute the stock 1:10 in media to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential stability issues.

Visualization of this compound's Mechanism of Action

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The following diagrams illustrate the general workflow for preparing this compound solutions and its inhibitory effect on the NF-κB pathway.

Armepavine_Preparation_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store thaw Thaw Stock Solution dilute Stepwise Dilution into Media thaw->dilute prewarm Pre-warm Cell Culture Media (37°C) prewarm->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Armepavine_NFkB_Pathway This compound Inhibition of the Canonical NF-κB Pathway cluster_nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates IkB_NFkB->NFkB Releases p_IkB p-IκBα ub_p_IkB Ubiquitinated p-IκBα p_IkB->ub_p_IkB Ubiquitination proteasome Proteasomal Degradation ub_p_IkB->proteasome Degradation NFkB_nuc NF-κB (Active) gene Target Gene Transcription NFkB_nuc->gene Induces This compound This compound This compound->IKK_complex Inhibits Phosphorylation

Caption: this compound inhibits the canonical NF-κB pathway by preventing the phosphorylation of IκBα.

References

Armepavine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of armepavine (B1667600) in aqueous solutions. This compound, a benzylisoquinoline alkaloid with a phenolic hydroxyl group, is susceptible to degradation, which can impact experimental results and the efficacy of potential therapeutic formulations. This guide offers insights into common stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: this compound's stability is pH-dependent. As a phenolic compound, it is more susceptible to oxidation at neutral to alkaline pH.[1] Acidic conditions may favor stability against oxidation but can promote hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and hydrolysis.[2][3][4][5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7]

  • Oxygen: The presence of dissolved oxygen in the aqueous solution can lead to oxidative degradation of the phenolic moiety of this compound.[8]

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, this compound is prone to two main degradation pathways in aqueous solutions:

  • Oxidation: The phenolic hydroxyl group on the benzyl (B1604629) moiety is susceptible to oxidation. This can be initiated by oxygen, metal ions, or light. The oxidation of (±)-armepavine methiodide has been shown to yield a dimeric biphenyl (B1667301) derivative.

  • Hydrolysis: Although not explicitly documented for this compound, similar alkaloids can undergo hydrolysis, particularly at acidic pH. The ether linkages in the isoquinoline (B145761) ring system could potentially be susceptible to cleavage under harsh acidic conditions.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring this compound degradation. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] An ideal HPLC method should be able to separate the intact this compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[9]

Q4: Are there any strategies to improve the stability of this compound in aqueous solutions?

A4: Yes, several strategies can be employed to enhance the stability of this compound solutions:

  • pH Adjustment: Maintaining the pH of the solution in a slightly acidic range (e.g., pH 4-6) can minimize oxidation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can protect this compound from oxidative degradation.[8][12][13][14]

  • Protection from Light: Storing solutions in amber vials or in the dark can prevent photodegradation.

  • Deoxygenation: Purging the solvent with an inert gas like nitrogen or argon can remove dissolved oxygen and reduce oxidation.

  • Use of Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidation.

  • Encapsulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, protecting the labile parts of the molecule from the aqueous environment and improving its stability.[15][16][17][18][19]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration over a short period. Oxidative degradation. Prepare solutions fresh daily. Store stock solutions at low temperatures (2-8 °C). Purge the solvent with nitrogen or argon. Add an antioxidant (e.g., 0.1% ascorbic acid).
Appearance of new peaks in HPLC chromatogram. Formation of degradation products. Conduct a forced degradation study to identify potential degradation products. Use LC-MS to characterize the new peaks. Ensure your HPLC method is stability-indicating.
Solution changes color (e.g., turns yellow or brown). Oxidation of the phenolic group. This is a visual indicator of degradation. Discard the solution and prepare a fresh one under inert conditions and protected from light.
Inconsistent experimental results. Variable degradation of this compound between experiments. Standardize solution preparation and storage procedures. Always use freshly prepared solutions or solutions stored under validated stable conditions. Control the pH of your experimental medium.
Precipitation of this compound from solution. Poor aqueous solubility or formation of insoluble degradation products. Consider using a co-solvent (e.g., ethanol, DMSO) in your stock solution. Investigate the use of cyclodextrins to improve both solubility and stability.[15][16][17][18][19]

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C

pHApparent First-Order Rate Constant (k) (day⁻¹) (Illustrative)Half-life (t½) (days) (Illustrative)
3.00.005138.6
5.00.01069.3
7.00.05013.9
9.00.2003.5

Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹) (Illustrative)Half-life (t½) (days) (Illustrative)
40.01069.3
250.05013.9
400.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Repeat the experiment with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Store a solid sample of this compound at 60°C for 7 days.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

    • Prepare an aqueous solution of this compound (1 mg/mL) and incubate at 60°C for 7 days, taking samples at regular intervals.

  • Photodegradation:

    • Expose an aqueous solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A dark control should be run in parallel.

Protocol 2: Evaluation of Antioxidant Stabilization

Objective: To assess the effectiveness of an antioxidant in preventing the degradation of this compound in an aqueous solution.

Materials:

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in phosphate buffer (pH 7.4).

  • Prepare a second stock solution of this compound (1 mg/mL) in phosphate buffer (pH 7.4) containing 0.1% (w/v) ascorbic acid.

  • Store both solutions at room temperature, exposed to air and ambient light.

  • Withdraw samples from each solution at 0, 24, 48, and 72 hours.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Compare the degradation profiles of this compound with and without the antioxidant.

Visualizations

Armepavine_Degradation_Pathway This compound This compound (Phenolic Benzylisoquinoline) Oxidation Oxidation (O₂, Metal Ions, Light) This compound->Oxidation Susceptible Phenolic Group Hydrolysis Hydrolysis (Acidic pH) This compound->Hydrolysis Potential Ether Cleavage Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Forms quinones, dimers, and other degradation products Hydrolyzed_Products Hydrolyzed_Products Hydrolysis->Hydrolyzed_Products Potential cleavage products

Caption: General degradation pathways for this compound in aqueous solutions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If new peaks appear Data Data Analysis (Kinetics, Degradation Profile) HPLC->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start This compound Solution Unstable? Check_pH Is pH controlled? Start->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Action_pH Adjust to slightly acidic pH (e.g., pH 4-6) Check_pH->Action_pH No Check_Oxygen Is solution deoxygenated? Check_Light->Check_Oxygen Yes Action_Light Use amber vials Store in the dark Check_Light->Action_Light No Check_Temp Is solution stored at low temp? Check_Oxygen->Check_Temp Yes Action_Oxygen Purge with N₂ or Ar Add antioxidant Check_Oxygen->Action_Oxygen No Action_Temp Store at 2-8 °C Check_Temp->Action_Temp No Stable Solution is likely stable Check_Temp->Stable Yes Action_pH->Check_Light Action_Light->Check_Oxygen Action_Oxygen->Check_Temp Action_Temp->Stable

Caption: Troubleshooting logic for this compound solution instability.

References

Optimizing Armepavine Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Armepavine In Vivo Studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for their animal experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model of inflammation?

While specific dose-ranging studies for this compound's anti-inflammatory effects are not widely published, a study investigating its antifibrotic activity, which is closely linked to inflammation, utilized a dose of 50 mg/kg administered intraperitoneally (i.p.) in mice. This can serve as a valuable starting point for dose-finding studies in inflammatory models. It is crucial to perform a pilot study with a range of doses (e.g., 10, 50, 100 mg/kg) to determine the optimal dose for your specific animal model and inflammatory stimulus.

Q2: What is the bioavailability of this compound in mice?

Pharmacokinetic studies in mice have shown that the oral bioavailability of this compound is approximately 11.3% [1]. This relatively low oral bioavailability should be taken into account when designing experiments. For initial studies or to ensure maximal systemic exposure, intraperitoneal (i.p.) or intravenous (i.v.) administration routes may be preferred.

Q3: What are the known signaling pathways modulated by this compound?

This compound has been shown to exert its effects through the modulation of key signaling pathways involved in inflammation and cell survival. Notably, it has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Additionally, as a member of the benzylisoquinoline alkaloid family found in lotus, it is suggested to be involved in the PI3K-Akt (Phosphatidylinositol 3-kinase - Protein Kinase B) signaling pathway .

Q4: Are there any reported toxic effects of this compound in animals?

Detailed public reports on the specific toxicity of pure this compound in animal models are limited. As with any investigational compound, it is essential to conduct acute toxicity studies to determine the maximum tolerated dose (MTD) in your chosen animal model and administration route. Close monitoring for clinical signs of toxicity, such as weight loss, behavioral changes, and changes in food and water intake, is crucial during any in vivo study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect - Insufficient Dosage: The administered dose may be too low to elicit a biological response in your model. - Poor Bioavailability: If using oral administration, the low bioavailability of this compound may limit its systemic exposure. - Timing of Administration: The dosing schedule may not be optimal in relation to the disease induction or progression.- Conduct a Dose-Escalation Study: Start with a low dose (e.g., 10 mg/kg) and escalate to higher doses (e.g., 50 mg/kg, 100 mg/kg) to identify a dose-response relationship. - Consider Alternative Administration Routes: Utilize intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and increase systemic exposure. - Optimize Dosing Schedule: Administer this compound prophylactically (before disease induction) or therapeutically (after disease onset) to determine the most effective treatment window.
Unexpected Animal Morbidity or Mortality - Acute Toxicity: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have toxic effects.- Perform an Acute Toxicity Study: Determine the LD50 (median lethal dose) or MTD of this compound in your specific animal model and for the chosen administration route. - Use a Biocompatible Vehicle: Ensure the vehicle (e.g., saline, DMSO, Tween 80) is well-tolerated at the administered volume. Conduct a vehicle-only control group.
High Variability in Experimental Results - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration technique. - Biological Variability: Inherent differences in the response of individual animals.- Standardize Dosing Procedure: Ensure accurate weighing of the compound, proper solubilization, and consistent administration volume and technique for all animals. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and increase statistical power.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)

This protocol is a standard method for evaluating the anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 50, 100 mg/kg, p.o. or i.p.)

  • Administer the vehicle, positive control, or this compound to the respective groups.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway Diagrams

Below are diagrams representing the key signaling pathways potentially modulated by this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Release of NF-κB Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

PI3K_Akt_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Survival, Proliferation, Anti-apoptosis Downstream->Response Leads to This compound This compound This compound->PI3K Modulates?

Caption: Potential Modulation of the PI3K-Akt Signaling Pathway by this compound.

Experimental Workflow Diagram

Armepavine_InVivo_Workflow start Start: Hypothesis lit_review Literature Review & Dosage Range Selection start->lit_review toxicity Acute Toxicity Study (MTD Determination) lit_review->toxicity pilot Pilot Efficacy Study (Dose-Finding) toxicity->pilot definitive Definitive Efficacy Study (Optimal Dose) pilot->definitive analysis Data Collection & Statistical Analysis definitive->analysis conclusion Conclusion & Further Studies analysis->conclusion

References

Troubleshooting low yield in Armepavine extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Armepavine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

Several factors can contribute to low yields during this compound extraction. These can be broadly categorized into the quality of the starting material, the extraction method itself, and the stability of this compound during the process.

  • Plant Material Quality: The concentration of this compound can vary depending on the plant source (e.g., Nelumbo nucifera, Annona squamosa), the specific part of the plant used, and the age and storage conditions of the material.[1]

  • Particle Size: Inefficient grinding of the plant material limits the surface area available for the solvent to penetrate, leading to incomplete extraction.[2]

  • Inappropriate Solvent Selection: The choice of solvent is critical. This compound, as an alkaloid, has specific solubility characteristics. Generally, alkaloids are present in plants as salts and are soluble in polar solvents, while the free bases are more soluble in organic solvents.[3]

  • Extraction Conditions: Parameters such as temperature, extraction time, and the ratio of solvent to solid material can significantly impact the yield.[4][5] For instance, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[2][6]

  • Compound Degradation: this compound stability can be affected by factors like pH and temperature.[7][8] Many alkaloids are sensitive to acidic conditions, and extreme pH levels can cause degradation.[7]

Q2: Which extraction method is most effective for this compound?

The optimal extraction method depends on a balance of yield, efficiency, and the stability of the target compound.

  • Conventional Methods:

    • Maceration: This simple method involves soaking the plant material in a solvent. While it is conducted at room temperature, which is good for heat-sensitive compounds, it can be time-consuming and may result in lower yields.[6][9]

    • Soxhlet Extraction: This method uses a continuous reflux of solvent, which is more efficient than maceration.[6] However, the repeated heating can lead to the degradation of thermally sensitive alkaloids.[2][10]

    • Reflux Extraction: Refluxing the plant material with a suitable solvent, such as methanol (B129727), has been shown to be effective for extracting alkaloids from Nelumbo nucifera.[4]

  • Modern Techniques:

    • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[2][10]

    • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process.[11]

For this compound and other alkaloids from Nelumbo nucifera, reflux with methanol has been demonstrated to provide the highest content of active compounds compared to other solvents and sonication.[4]

Q3: I'm observing degradation of my final product. How can I improve the stability of this compound during extraction and purification?

Minimizing degradation is crucial for obtaining a high yield of pure this compound.

  • Temperature Control: Avoid excessively high temperatures during extraction and solvent evaporation.[1] Using a rotary evaporator under reduced pressure allows for solvent removal at lower temperatures.[1]

  • pH Management: The stability of alkaloids is often pH-dependent.[7][12] It is advisable to work with neutral or slightly alkaline conditions when the alkaloid is in its free base form. Acid-base extraction protocols should be performed with care to avoid prolonged exposure to strong acids or bases.

  • Minimize Exposure: Reduce the overall time of the extraction and purification process to limit the exposure of this compound to potentially harsh conditions.[1]

  • Inert Atmosphere: For particularly sensitive compounds, performing the extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: What is a reliable starting point for an this compound extraction protocol?

A common and effective method for extracting this compound from plant sources like Nelumbo nucifera involves solvent extraction with methanol followed by an acid-base partitioning to purify the alkaloid fraction. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

The following table provides an illustrative comparison of different extraction methods for alkaloids, with generalized yield ranges. Actual yields for this compound will vary depending on the specific plant material and experimental conditions.

Extraction MethodSolvent SystemTypical Yield Range (% w/w of dry plant material)Purity of Crude Extract
MacerationMethanol0.1 - 0.5%Low to Moderate
Soxhlet ExtractionEthanol0.5 - 2.0%Moderate
Reflux ExtractionMethanol1.0 - 3.0%Moderate to High
Ultrasound-Assisted Extraction (UAE)70% Ethanol1.5 - 4.0%Moderate to High
Microwave-Assisted Extraction (MAE)80% Ethanol2.0 - 5.0%High

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Nelumbo nucifera Leaves

This protocol is based on established methods for alkaloid extraction from Nelumbo nucifera.[4]

1. Preparation of Plant Material:

  • Dry the leaves of Nelumbo nucifera at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for extraction.[2]

2. Extraction:

  • Weigh the powdered plant material and place it in a round-bottom flask.
  • Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).
  • Set up a reflux apparatus and heat the mixture to the boiling point of methanol.
  • Reflux the mixture for 2 hours.[4]
  • Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.
  • Combine the filtrates from all three extractions.

3. Solvent Evaporation:

  • Concentrate the combined methanolic extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.[1]

4. Acid-Base Partitioning:

  • Dissolve the crude extract in a 3% aqueous solution of tartaric acid.
  • Extract this acidic solution with ethyl acetate (B1210297) in a separatory funnel. The ethyl acetate layer will contain non-alkaloidal compounds. Discard the ethyl acetate layer.
  • Adjust the pH of the acidic aqueous solution to 9 with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
  • Extract the now basic aqueous solution with chloroform (B151607). The this compound and other alkaloids will move into the chloroform layer.
  • Repeat the chloroform extraction three times.
  • Combine the chloroform fractions.

5. Final Purification:

  • Wash the combined chloroform extract with distilled water to remove any remaining impurities.
  • Dry the chloroform extract over anhydrous sodium sulfate.
  • Filter the dried extract and evaporate the chloroform under reduced pressure to obtain the purified alkaloid fraction containing this compound.
  • Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.[13]

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Armepavine_Extraction_Workflow PlantMaterial Dried & Powdered Nelumbo nucifera Leaves Extraction Methanol Reflux Extraction PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract AcidBase Acid-Base Partitioning (Tartaric Acid / Chloroform) CrudeExtract->AcidBase PurifiedExtract Purified Alkaloid Fraction AcidBase->PurifiedExtract Chromatography Chromatographic Purification (e.g., Column Chromatography) PurifiedExtract->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cellular processes such as inflammation and cell survival.

1. Inhibition of PI3K-Akt Signaling Pathway

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K-Akt signaling pathway.

2. Inhibition of TNF-α Induced NF-κB and MAPK Signaling

TNF_alpha_Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK MAPK MAPK Cascade (ERK, JNK, p38) TNFR->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Inflammation Inflammatory Response NFkB->Inflammation translocates to nucleus MAPK->Inflammation This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: this compound inhibits TNF-α-induced NF-κB and MAPK signaling.[3]

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with Armepavine and encountering challenges with its oral bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: The oral bioavailability of this compound in mice has been reported to be approximately 11.3%.[1] This low value indicates that a significant portion of the orally administered dose does not reach the systemic circulation.

Q2: What are the likely reasons for the poor oral bioavailability of this compound?

A2: While specific experimental data for this compound is limited, its chemical structure as a benzylisoquinoline alkaloid suggests several potential reasons for its poor oral bioavailability. Benzylisoquinoline alkaloids are often subject to:

  • Extensive First-Pass Metabolism: this compound is predicted to be a substrate for various Cytochrome P450 (CYP) enzymes.[2] These enzymes, abundant in the liver and intestinal wall, can metabolize the drug before it reaches systemic circulation, a phenomenon known as the first-pass effect.[3][4][5][6][7]

  • P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein that actively pumps drugs out of cells and back into the intestinal lumen, thereby reducing their absorption. While experimental confirmation is pending, predictive models suggest this compound may interact with P-gp.[8] Many benzylisoquinoline alkaloids are known P-gp substrates.[1][9][10][11]

  • Poor Aqueous Solubility: Although not definitively established as the primary reason, the lipophilic nature of many alkaloids can lead to poor solubility in the aqueous environment of the gastrointestinal tract, limiting their dissolution and subsequent absorption.[12][13]

Q3: What general strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to overcome the challenges of poor solubility, first-pass metabolism, and P-gp efflux. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract, enhance its solubility, and potentially bypass efflux transporters.[3][5][11][14][15] Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs)

    • Nanoemulsions

    • Polymeric Nanoparticles

  • Cyclodextrin (B1172386) Inclusion Complexes: Complexing this compound with cyclodextrins can increase its aqueous solubility and dissolution rate.[12][16]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs like this compound.[1][17][18][19][20][21][22]

  • Co-administration with Bioenhancers: Piperine (B192125), a natural compound, is known to inhibit CYP enzymes and P-gp, thereby potentially increasing the bioavailability of co-administered drugs.[23]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides potential solutions.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low and variable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility leading to incomplete dissolution. 2. Extensive first-pass metabolism in the gut wall and/or liver. 3. Efflux by P-glycoprotein transporters in the intestine.1. Enhance Solubility: Formulate this compound as a nanoemulsion, solid lipid nanoparticle, or a cyclodextrin inclusion complex (see Experimental Protocols). 2. Inhibit Metabolism: Co-administer this compound with a known CYP inhibitor, such as piperine. Conduct an in vitro microsomal stability assay to identify the primary metabolizing enzymes. 3. Inhibit P-gp Efflux: Co-administer this compound with a P-gp inhibitor like piperine or verapamil. Perform a Caco-2 permeability assay to confirm if this compound is a P-gp substrate.
High inter-individual variability in pharmacokinetic studies. 1. Genetic polymorphisms in drug-metabolizing enzymes (CYPs). 2. Differences in P-gp expression levels among subjects. 3. Food effects on drug absorption.1. Genotyping: If feasible, genotype the animal models for relevant CYP enzymes. 2. Use of Knockout Models: Employ P-gp knockout animal models to assess the contribution of this transporter to variability. 3. Standardize Feeding: Ensure consistent fasting and feeding protocols across all study groups.
Difficulty in formulating this compound for oral administration due to poor solubility. Inherent lipophilicity of the molecule.1. Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution. 2. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. 3. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.

Data Presentation

Table 1: Predicted ADME Properties of this compound

PropertyPredicted ValueImplication for Oral Bioavailability
Human Intestinal AbsorptionHighSuggests good potential for absorption if other limiting factors are overcome.
Caco-2 PermeabilityGoodIndicates that the molecule has the intrinsic ability to cross the intestinal barrier.
P-glycoprotein SubstrateYesPotential for active efflux back into the intestinal lumen, reducing net absorption.
P-glycoprotein InhibitorYesMay inhibit its own efflux to some extent, but could also affect co-administered drugs.
CYP Substrate (Multiple Isoforms)YesHigh likelihood of significant first-pass metabolism in the gut and liver.

Note: The data in this table is based on in silico predictions and requires experimental verification.

Experimental Protocols

In Vitro Caco-2 Permeability Assay to Assess P-gp Efflux

This protocol is a general guideline to determine if this compound is a substrate of the P-glycoprotein transporter.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Verapamil (P-gp inhibitor)

  • Analytical standards for this compound

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values > 200 Ω·cm².

  • Permeability Study:

    • Wash the monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical side. Add fresh HBSS to the basolateral side.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and fresh HBSS to the apical side.

    • To assess P-gp involvement, perform the A-B and B-A transport studies in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Paracellular Leakage: After the experiment, measure the flux of Lucifer yellow to confirm monolayer integrity was maintained.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests active efflux.

In Vitro Liver Microsomal Stability Assay

This protocol provides a framework to evaluate the extent of first-pass metabolism of this compound.

Materials:

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive control substrate (e.g., testosterone)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (e.g., 1 µM final concentration) to initiate the reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding cold acetonitrile containing an internal standard.

  • Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess for non-CYP mediated degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein cluster_liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Absorption Absorption Dissolved Drug->Absorption Metabolism_Gut Metabolism (CYPs) Absorption->Metabolism_Gut P-gp_Efflux P-gp Efflux Absorption->P-gp_Efflux To Liver To Liver Absorption->To Liver Metabolism_Gut->To Liver Metabolites P-gp_Efflux->Dissolved Drug Metabolism_Liver First-Pass Metabolism (CYPs) To Liver->Metabolism_Liver Systemic Circulation Systemic Circulation Metabolism_Liver->Systemic Circulation Reduced Drug

Caption: Proposed pathways contributing to the poor oral bioavailability of this compound.

G cluster_formulation Formulation Strategies cluster_mechanisms Enhancement Mechanisms Nanoemulsion Nanoemulsion Solubility Increased Solubility & Dissolution Nanoemulsion->Solubility Protection Protection from Metabolism Nanoemulsion->Protection Bypass Bypass P-gp Efflux Nanoemulsion->Bypass SLN Solid Lipid Nanoparticle SLN->Solubility SLN->Protection SLN->Bypass Cyclodextrin Cyclodextrin Complex Cyclodextrin->Solubility Improved Bioavailability Improved Bioavailability Solubility->Improved Bioavailability Protection->Improved Bioavailability Bypass->Improved Bioavailability

Caption: Formulation strategies to enhance the oral bioavailability of this compound.

G Start Start Culture Caco-2 cells on Transwell Culture Caco-2 cells on Transwell inserts (21 days) Start->Culture Caco-2 cells on Transwell Measure TEER Measure TEER for monolayer integrity Culture Caco-2 cells on Transwell->Measure TEER Add Drug Add this compound to Apical or Basolateral side Measure TEER->Add Drug Incubate Incubate at 37°C Add Drug->Incubate Sample Sample from receiver compartment at time points Incubate->Sample Quantify Quantify this compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for the Caco-2 permeability assay.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific personnel. The information provided is based on publicly available data and general scientific principles. Specific experimental results for this compound are limited, and the troubleshooting strategies should be adapted and validated for your specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Managing Off-Target Effects of Armepavine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of Armepavine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a benzylisoquinoline alkaloid primarily known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammatory responses, immune function, and cell survival. This compound has been shown to inhibit TNF-α-induced MAPK and NF-κB signaling cascades.[1]

Q2: What are the known off-target effects of this compound?

A2: While the primary target of this compound is the NF-κB pathway, it has been observed to have effects on other signaling pathways. Specifically, (S)-armepavine has been shown to inhibit the phosphorylation of IL-2-inducible T cell kinase (Itk) and phospholipase C gamma (PLCγ) in a phosphoinositide 3-kinase (PI-3K)-dependent manner in human peripheral blood mononuclear cells (PBMCs).[3][4] Notably, it did not affect the phosphorylation of lymphocyte-specific protein tyrosine kinase (Lck) or ZAP-70.[3][4]

Q3: My experimental results are inconsistent with NF-κB inhibition. What could be the cause?

A3: Inconsistent results could be due to off-target effects, experimental artifacts, or issues with the compound itself. Consider the following possibilities:

  • Off-Target Kinase Inhibition: this compound's inhibition of the Itk/PLCγ/PI-3K pathway could be influencing your results, especially in immune cell models.[3][4]

  • Compound Purity and Stability: As a natural product, the purity of your this compound sample is crucial. Impurities could have their own biological activities. Also, natural products can sometimes be unstable or form artifacts in solution.[5][6][7][8]

  • Assay Interference: this compound, like many natural products, may interfere with certain assay readouts, such as fluorescence or luminescence.

Q4: How can I confirm that the observed phenotype is due to NF-κB inhibition and not an off-target effect?

A4: To validate that the observed cellular response is a direct result of NF-κB inhibition, it is recommended to use orthogonal approaches:

  • Use a structurally unrelated NF-κB inhibitor: Comparing the effects of this compound with another well-characterized NF-κB inhibitor that has a different chemical structure can help confirm that the observed phenotype is on-target.

  • Rescue experiments: If possible, overexpressing a downstream component of the NF-κB pathway or adding a key signaling molecule (like exogenous IL-2 in immune cells) might rescue the phenotype caused by this compound, confirming the pathway dependency.[3][4]

  • Directly measure NF-κB activity: Use specific assays to measure different steps of the NF-κB pathway, such as IκBα degradation or p65 nuclear translocation.

Q5: What is the recommended concentration range for using this compound in cell-based assays?

A5: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on available data, concentrations in the low micromolar range are often used. For example, in studies with peripheral blood mononuclear cells, concentrations up to 10 µM have been used without direct cytotoxicity.[3][4] Always determine the cytotoxic concentration in your cell line of interest first.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected Cell Death or Reduced Viability 1. Off-target cytotoxicity: this compound may be toxic to certain cell lines at concentrations required for NF-κB inhibition. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.1. Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the concentration that causes 50% cell death (IC50). Use concentrations well below the cytotoxic IC50 for your experiments. 2. Run a solvent control: Treat cells with the same concentration of the solvent used for this compound to ensure it is not causing the observed toxicity.
No Inhibition of NF-κB Pathway Observed 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit the NF-κB pathway in your specific cell line. 2. Inactive compound: The this compound sample may be degraded or of poor quality. 3. Assay issues: The method used to measure NF-κB activation may not be sensitive enough or may be malfunctioning.1. Perform a dose-response curve: Test a wide range of this compound concentrations to find the optimal inhibitory concentration. 2. Verify compound activity: If possible, test the compound in a well-established positive control assay for NF-κB inhibition. 3. Validate your NF-κB assay: Ensure your assay is working correctly by using a known activator (e.g., TNF-α) and a known inhibitor of the NF-κB pathway.
Results Suggest Off-Target Effects (e.g., unexpected changes in cell signaling) 1. Inhibition of the Itk/PLCγ/PI-3K pathway: As mentioned in the FAQs, this compound can inhibit this pathway in immune cells.[3][4] 2. Undiscovered off-target interactions: this compound may interact with other kinases or cellular targets that have not yet been fully characterized.1. Investigate the Itk/PLCγ/PI-3K pathway: If you are working with immune cells, use Western blotting to check the phosphorylation status of key proteins in this pathway (e.g., Itk, PLCγ, Akt) in the presence of this compound. 2. Use a chemical probe for the suspected off-target: If you hypothesize a specific off-target, use a known selective inhibitor for that target to see if it phenocopies the effects of this compound.
Assay Interference (e.g., high background in fluorescence or luminescence assays) 1. Autofluorescence/luminescence of this compound: As a natural product, this compound may possess intrinsic fluorescent or luminescent properties that interfere with the assay readout.[9]1. Run a compound-only control: Measure the signal from wells containing only this compound in your assay buffer to determine its intrinsic signal. Subtract this background from your experimental values. 2. Use an orthogonal assay: If interference is significant, consider using an alternative assay with a different detection method (e.g., colorimetric instead of fluorescent).

Data Presentation

This compound Cytotoxicity Data

The following table summarizes the reported cytotoxic effects of this compound in different cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

Cell LineCell TypeAssayIC50 (µM)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Immune CellsProliferation Assay> 10 (non-toxic)[3][4]
Human Gastric Cancer Cell Line MKN7CancerNot Specified> 318 (100 µg/mL)A study on the cytotoxicity of three active ingredients showed very low activity at the concentrations studied. At a concentration of 100 µg/mL, Nuciferin gave the best inhibitory activity against the human gastric cancer cell line MKN7 (23.800%), this compound showed the highest inhibitory activity against the oral carcinoma cell line KB (12.320%) and Anonaine showed the best inhibitory activity against the human skin cancer cell line SK-Mel-2 (19.720%).
Human Oral Carcinoma Cell Line KBCancerNot Specified> 318 (100 µg/mL)A study on the cytotoxicity of three active ingredients showed very low activity at the concentrations studied. At a concentration of 100 µg/mL, Nuciferin gave the best inhibitory activity against the human gastric cancer cell line MKN7 (23.800%), this compound showed the highest inhibitory activity against the oral carcinoma cell line KB (12.320%) and Anonaine showed the best inhibitory activity against the human skin cancer cell line SK-Mel-2 (19.720%).
Human Skin Cancer Cell Line SK-Mel-2CancerNot Specified> 318 (100 µg/mL)A study on the cytotoxicity of three active ingredients showed very low activity at the concentrations studied. At a concentration of 100 µg/mL, Nuciferin gave the best inhibitory activity against the human gastric cancer cell line MKN7 (23.800%), this compound showed the highest inhibitory activity against the oral carcinoma cell line KB (12.320%) and Anonaine showed the best inhibitory activity against the human skin cancer cell line SK-Mel-2 (19.720%).

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate to achieve 70-80% confluency on the day of transfection.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a concentration of 10-20 ng/mL for 6-8 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Protocol 2: Western Blot for IκBα Degradation and p65 Nuclear Translocation

This method assesses key protein events in the NF-κB signaling pathway.

  • Cell Treatment and Protein Extraction:

    • Treat cells with this compound and/or TNF-α as described for the luciferase assay.

    • After treatment, harvest the cells and perform cytoplasmic and nuclear protein extraction using a commercial kit.

  • Protein Quantification:

    • Determine the protein concentration of the extracts using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. A decrease in the levels of phosphorylated and total IκBα in the cytoplasm and a reduction in the amount of p65 in the nuclear fraction in this compound-treated cells would confirm its inhibitory effect on the NF-κB pathway.

Visualizations

NF-kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Gene_Expression Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.

Off_Target_Signaling_of_this compound TCR TCR Lck Lck TCR->Lck Fyn Fyn TCR->Fyn ZAP70 ZAP-70 Lck->ZAP70 Activates PI3K PI-3K ZAP70->PI3K Activates Itk Itk PI3K->Itk Activates PLCg PLCγ Itk->PLCg Phosphorylates Downstream Downstream Signaling PLCg->Downstream This compound This compound This compound->Itk Inhibits Phosphorylation This compound->PLCg Inhibits Phosphorylation

Caption: Known off-target signaling pathway of this compound in T-cells.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Cytotoxicity 1. Assess Cytotoxicity (e.g., MTT assay) Start->Check_Cytotoxicity Is_Toxic Is the compound toxic at the working concentration? Check_Cytotoxicity->Is_Toxic Lower_Concentration Lower concentration or use alternative compound Is_Toxic->Lower_Concentration Yes Validate_On_Target 2. Validate On-Target Effect (NF-κB Pathway) Is_Toxic->Validate_On_Target No Lower_Concentration->Validate_On_Target Orthogonal_Methods Use orthogonal methods: - Structurally different inhibitor - Rescue experiment - Direct NF-κB activity assay Validate_On_Target->Orthogonal_Methods Investigate_Off_Target 3. Investigate Off-Target Effects Validate_On_Target->Investigate_Off_Target Check_Itk_PLCg Check Itk/PLCγ/PI-3K pathway (in immune cells) Investigate_Off_Target->Check_Itk_PLCg Check_Assay_Interference 4. Check for Assay Interference Check_Itk_PLCg->Check_Assay_Interference Compound_Control Run compound-only control to measure intrinsic signal Check_Assay_Interference->Compound_Control End Interpret Results Compound_Control->End

References

Technical Support Center: Armepavine Interference with Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the benzylisoquinoline alkaloid armepavine (B1667600) in fluorescent-based assays. The following information offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound is a bioactive benzylisoquinoline alkaloid found in several plant species.[1][2][3] Like many aromatic small molecules, this compound has the potential to interfere with fluorescent-based assays through various mechanisms, including its own intrinsic fluorescence (autofluorescence) or by quenching the fluorescence of the assay's reporter fluorophore.[4][5] Such interference can lead to false-positive or false-negative results, compromising the integrity of the experimental data.[4]

Q2: What are the primary mechanisms of assay interference caused by compounds like this compound?

The two main mechanisms of interference are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in the assay. This intrinsic fluorescence can add to the signal from the assay's specific fluorophore, leading to artificially high readings and potential false-positive results.[4][6]

  • Fluorescence Quenching: The compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore. This "inner filter effect" results in a decreased fluorescence signal, which can lead to false-negative results.[4][7]

Q3: My assay shows an unexpectedly high signal after adding this compound. What is the likely cause?

An unusually high signal in the presence of a test compound is often indicative of autofluorescence.[4] To confirm this, it is crucial to run control experiments.

Q4: I am observing a lower-than-expected fluorescence signal in my assay with this compound. What could be the issue?

A diminished fluorescence signal could be a sign of quenching.[4] This occurs when the compound absorbs the light used to excite the assay's fluorophore or the light emitted by it.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps to identify the nature of the interference and mitigate its effects.

Step 1: Initial Interference Check

The first step is to determine if this compound is indeed causing interference. This can be achieved with a simple control experiment.

Experimental Protocol: No-Target Control

  • Preparation: Prepare a set of wells containing all assay components (buffer, reagents, etc.) except for the biological target (e.g., enzyme, receptor).

  • Compound Addition: Add this compound to these wells at the same concentrations used in your main experiment.

  • Measurement: Read the fluorescence of these wells using the same instrument settings (filters, gain) as your primary assay.

  • Analysis: If you observe a concentration-dependent change in the fluorescence signal in the absence of the biological target, it strongly indicates that this compound is interfering with the assay.[8]

dot

Caption: Initial workflow to confirm assay interference.

Step 2: Identifying the Type of Interference

Once interference is confirmed, the next step is to determine whether it is due to autofluorescence or quenching.

Experimental Protocol: Distinguishing Autofluorescence from Quenching

  • Autofluorescence Check:

    • Preparation: Prepare wells containing only the assay buffer and this compound at various concentrations.

    • Measurement: Measure the fluorescence at the assay's excitation and emission wavelengths.

    • Analysis: A significant signal that increases with the concentration of this compound indicates autofluorescence.[5]

  • Quenching Check:

    • Preparation: Prepare three sets of wells:

      • Set A: Assay buffer + your fluorescent probe.

      • Set B: Assay buffer + your fluorescent probe + this compound.

      • Set C: Assay buffer only (blank).

    • Measurement: Read the fluorescence of all wells.

    • Analysis: If the signal in Set B is significantly lower than in Set A (after subtracting the blank), this compound is likely quenching the fluorescence.[4]

dot

Caption: Workflow to identify the type of interference.

Data Presentation: this compound Spectral Properties

ParameterExperimental ValueMethod
Excitation Maximum (λex) To be determinedFluorescence Spectroscopy
Emission Maximum (λem) To be determinedFluorescence Spectroscopy
Quantum Yield (Φ) To be determinedComparative Method (e.g., vs. Quinine Sulfate)
Molar Extinction Coefficient (ε) To be determinedUV-Vis Spectroscopy

Researchers should perform spectral scans of this compound in the assay buffer to determine its excitation and emission spectra.

Mitigation Strategies

Once the nature of the interference is understood, several strategies can be employed to minimize its impact.

IssueMitigation Strategy
Autofluorescence 1. Wavelength Selection: If possible, switch to a fluorescent probe that excites and emits at wavelengths where this compound does not absorb or emit significantly. Red-shifted dyes are often a good choice as autofluorescence is typically stronger in the blue-green region of the spectrum.[6] 2. Background Subtraction: For each concentration of this compound, run a parallel control without the assay's fluorophore and subtract this background fluorescence from the experimental wells.
Quenching 1. Lower Compound Concentration: Use the lowest effective concentration of this compound. 2. Inner Filter Effect Correction: Mathematical corrections can be applied if the absorbance of this compound at the excitation and emission wavelengths is known. 3. Change Assay Format: Consider a different assay format that is less susceptible to interference, such as a time-resolved fluorescence (TRF) assay or a non-optical method (e.g., luminescence, absorbance, or a label-free technology).

dot

MitigationStrategies cluster_autofluorescence Autofluorescence cluster_quenching Quenching Interference Identified Interference Autofluorescence Autofluorescence Interference->Autofluorescence Quenching Quenching Interference->Quenching Wavelength Change Wavelength Background Background Subtraction Concentration Lower Concentration Correction Mathematical Correction AssayFormat Change Assay Format Autofluorescence->Wavelength Autofluorescence->Background Quenching->Concentration Quenching->Correction Quenching->AssayFormat

Caption: Mitigation strategies for assay interference.

References

Strategies to reduce Armepavine-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Armepavine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate this compound-induced cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show high cytotoxicity of this compound in my normal cell line. What are the first troubleshooting steps?

A1: When observing high cytotoxicity, it's crucial to first rule out experimental artifacts. Here’s a checklist to begin with:

  • Verify Compound Concentration: Double-check all calculations for your this compound stock solution and subsequent dilutions.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within the tolerated range for your specific cell line (typically below 0.5%). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.

  • Confirm Compound Stability and Solubility: Visually inspect your this compound dilutions in the culture medium for any signs of precipitation. Ensure the compound is stable throughout the duration of your experiment, as degradation products could exhibit higher toxicity.

  • Standardize Experimental Conditions: Consistency is key. Ensure uniform cell seeding density, passage number, and incubation times across all experiments.

Q2: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect)?

A2: To distinguish between a cytotoxic and a cytostatic effect, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number.

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.

Q3: What is the known mechanism of this compound-induced cytotoxicity?

A3: Research on cancer cell lines has shown that this compound can induce apoptosis, which is a form of programmed cell death. This process involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] In normal human peripheral blood mononuclear cells (PBMCs), (S)-armepavine has been shown to suppress proliferation without direct cytotoxicity by inhibiting the PI3K/Itk/PLCgamma signaling pathway.[1]

Troubleshooting Guide: Strategies to Reduce this compound-induced Cytotoxicity

If you have confirmed that this compound is causing unintended cytotoxicity in your normal cell lines, consider the following strategies.

Issue 1: High cytotoxicity observed at desired therapeutic concentrations.

Potential Strategy 1: Co-administration with Antioxidants

  • Rationale: Drug-induced cytotoxicity is often linked to an increase in reactive oxygen species (ROS), leading to oxidative stress and cell damage. Co-treatment with an antioxidant may mitigate these effects. N-acetylcysteine (NAC) is a widely used antioxidant that can scavenge free radicals and replenish intracellular glutathione (B108866) (GSH), a key cellular antioxidant.[2][3][4]

  • Experimental Approach:

    • Determine the IC50 of this compound alone in your normal cell line.

    • Perform co-treatment experiments with a range of non-toxic concentrations of NAC and varying concentrations of this compound.

    • Assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine if NAC can shift the IC50 of this compound.

Potential Strategy 2: Advanced Drug Delivery Systems (e.g., Liposomal Formulation)

  • Rationale: Encapsulating this compound in a liposomal formulation can alter its pharmacokinetic and pharmacodynamic properties. Liposomes can potentially reduce the exposure of normal cells to the free drug, thereby decreasing off-target cytotoxicity.[5][6][7]

  • Experimental Approach:

    • If you have the capability, prepare a liposomal formulation of this compound. This typically involves thin-film hydration followed by extrusion.

    • Characterize the liposomes for size, charge, and encapsulation efficiency.

    • Compare the cytotoxicity of free this compound with the liposomal formulation in both your target cancer cell line and your normal cell line to assess if the therapeutic window has improved.

Issue 2: this compound shows cytotoxicity in some normal cell lines but not others.

Potential Strategy: Investigate Cell Line-Specific Mechanisms

  • Rationale: The cytotoxic response to this compound may be cell-type dependent. For instance, (S)-armepavine was found to suppress proliferation in human PBMCs without direct cytotoxicity by targeting the PI3K/Itk/PLCgamma pathway.[1] Other cell types might have different sensitivities based on their unique signaling pathways and metabolic profiles.

  • Experimental Approach:

    • If you observe differential cytotoxicity, consider investigating the expression levels of key proteins in the PI3K/Akt pathway in your panel of normal cell lines.

    • You could explore the use of a PI3K inhibitor in combination with this compound in the sensitive normal cell lines to see if it mitigates the cytotoxic effects. However, be aware that PI3K inhibitors can have their own toxicities.[8][9][10][11][12]

Quantitative Data Summary

Due to limited publicly available data on the specific IC50 values of this compound in a wide range of normal cell lines, the following table provides an illustrative template for how to structure your experimental data. One study has shown that (S)-armepavine suppresses the proliferation of human peripheral blood mononuclear cells (PBMCs) without exhibiting direct cytotoxicity.[1][13]

Table 1: Illustrative Cytotoxicity of this compound in Normal Human Cell Lines

Cell Line TypeSpecific Cell LineIC50 (µM)AssayIncubation Time (h)Reference
Peripheral Blood Mononuclear CellsHuman PBMCsNon-cytotoxicProliferation Assay72[1][13]
Fibroblaste.g., WI-38Data not availableMTT48-
Endotheliale.g., HUVECData not availableLDH48-
Epitheliale.g., HaCaTData not availableCrystal Violet72-

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

Visualizing Signaling Pathways and Workflows

Diagram 1: this compound-Induced Apoptosis Pathway

Armepavine_Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Caspase3 Caspase-3 (Inactive) This compound->Caspase3 activates Bcl2->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting Bcl-2 and activating caspase-3.

Diagram 2: Experimental Workflow for Assessing Cytotoxicity Reduction

Cytotoxicity_Reduction_Workflow Start Start: High this compound Cytotoxicity in Normal Cells DoseResponse 1. Determine this compound IC50 in Normal Cell Line Start->DoseResponse Strategy 2. Select Strategy DoseResponse->Strategy Antioxidant 2a. Co-treat with Antioxidant (e.g., NAC) Strategy->Antioxidant Option A Liposome 2b. Use Liposomal This compound Formulation Strategy->Liposome Option B Reassess 3. Re-assess Cytotoxicity (e.g., MTT Assay) Antioxidant->Reassess Liposome->Reassess Analysis 4. Compare IC50 Values Reassess->Analysis End End: Reduced Cytotoxicity? Analysis->End

Caption: Workflow for testing strategies to reduce this compound cytotoxicity.

Diagram 3: (S)-Armepavine's Inhibitory Pathway in Human PBMCs

S_Armepavine_PBMC_Pathway Sthis compound (S)-Armepavine PI3K PI3K Sthis compound->PI3K inhibits Itk Itk PI3K->Itk PLCgamma PLCγ Itk->PLCgamma Proliferation PBMC Proliferation PLCgamma->Proliferation

References

Optimizing Armepavine Treatment in Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Armepavine treatment in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the experimental process. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment in a new cell line?

A1: The optimal incubation time for this compound is highly dependent on the cell line and the specific biological endpoint being measured. For initial experiments, a time-course study is strongly recommended. A common starting point for cytotoxicity or cell proliferation assays is to test a range of time points, such as 24, 48, and 72 hours. For signaling pathway studies, such as NF-κB activation, shorter time points, for instance, 1, 2, 4, 6, and 24 hours, are advisable to capture transient effects.

Q2: How do I determine the optimal concentration of this compound to use?

A2: A dose-response experiment is crucial to determine the optimal concentration. We recommend testing a wide range of concentrations, for example, from 0.1 µM to 100 µM, to identify the effective range for your specific cell line and assay. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can then be determined from the dose-response curve.

Q3: My cells are detaching from the plate after this compound treatment. What should I do?

A3: Cell detachment can indicate cytotoxicity or an effect on cell adhesion proteins. First, verify that the solvent concentration (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). If solvent toxicity is ruled out, the observed detachment is likely a result of this compound's biological activity. You can try reducing the concentration of this compound or shortening the incubation time. For endpoint assays, you may need to collect both the adherent and floating cells to get a complete picture of the treatment's effect.

Q4: I am not observing any effect of this compound in my experiments. What are the possible reasons?

A4: Several factors could contribute to a lack of observed effect. Consider the following:

  • Incubation Time: The incubation period may be too short for the biological effect to manifest. Try extending the treatment duration.

  • Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider and higher concentration range.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. It is advisable to include a positive control cell line known to be responsive if possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound treatment experiments.

Problem Potential Cause Recommended Solution
Inconsistent results between experiments 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Instability of this compound stock solution.1. Use cells from a similar passage number and ensure they are in the exponential growth phase.2. Standardize all incubation times and experimental conditions.3. Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles.
High background in control wells 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture.1. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control.2. Regularly check for and test for microbial contamination.
Unexpected cell morphology changes 1. Off-target effects of this compound.2. High concentration of this compound.1. Review literature for known off-target effects. Consider using a lower concentration.2. Perform a dose-response experiment to find the optimal, non-toxic concentration range.

Experimental Protocols & Data

I. Cytotoxicity and Cell Proliferation Assays

The optimal incubation time for assessing this compound's effect on cell viability and proliferation is critical for obtaining accurate IC50 values. Generally, longer incubation times of 48 to 72 hours are recommended for these assays to allow for sufficient time for the compound to exert its effects.

Table 1: Recommended Incubation Times for Cytotoxicity/Proliferation Assays

Assay Type Typical Incubation Time Range Endpoint Measurement
MTT/MTS/XTT Assay24 - 72 hoursCell Viability (Metabolic Activity)
LDH Release Assay24 - 72 hoursCytotoxicity (Membrane Integrity)
Cell Counting (e.g., Trypan Blue)24 - 72 hoursCell Number and Viability
BrdU/EdU Incorporation Assay24 - 72 hoursDNA Synthesis (Proliferation)

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells B This compound Treatment A->B Adhere overnight C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer E->F G Measure Absorbance F->G

MTT Assay Experimental Workflow
II. Apoptosis Assays

The timing of apoptosis detection is crucial as different apoptotic events occur at different times. Early markers like caspase activation can be detected earlier than late-stage events like DNA fragmentation.

Table 2: Time Course for Apoptosis Marker Detection

Apoptosis Marker Typical Time of Detection Post-Treatment Assay Method
Caspase-3/7 Activation4 - 24 hours[1]Luminescent/Fluorometric Caspase Assay
Caspase-8 Activation4 - 24 hoursLuminescent/Fluorometric Caspase Assay
Caspase-9 Activation6 - 24 hoursLuminescent/Fluorometric Caspase Assay
Annexin V Staining6 - 48 hoursFlow Cytometry/Fluorescence Microscopy
DNA Fragmentation18 - 72 hoursTUNEL Assay, DNA Laddering

Detailed Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Incubation: Incubate for various time points (e.g., 4, 8, 12, 24 hours).

  • Assay Reagent Addition: At each time point, add the caspase-3/7 reagent according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.

Apoptosis_Pathway This compound This compound Caspase8 Caspase8 This compound->Caspase8 modulates? Caspase9 Caspase9 This compound->Caspase9 modulates? Caspase3_7 Caspase3_7 This compound->Caspase3_7 modulates? Apoptotic_Stimulus Apoptotic_Stimulus Apoptotic_Stimulus->Caspase8 initiates Apoptotic_Stimulus->Caspase9 initiates Caspase8->Caspase3_7 activates Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes

Simplified Apoptosis Signaling Pathway
III. Anti-Inflammatory and NF-κB Signaling Assays

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The incubation time for these assays should be sufficient to observe changes in cytokine production or reporter gene expression.

Table 3: Recommended Incubation Times for Anti-Inflammatory and NF-κB Assays

Assay Type Cell Line Stimulus This compound Pre-incubation Stimulation Time
IL-6/TNF-α ELISARAW 246.7LPS1 - 2 hours6 - 24 hours[2][3]
NF-κB Reporter AssayHEK293TNF-α1 hour6 hours (inhibition)[4]
NF-κB Reporter AssayHEK293TNF-αN/A22 - 24 hours (activation)[4]

Detailed Protocol: NF-κB Reporter Assay (Inhibition)

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter in a 96-well plate.

  • This compound Pre-incubation: The next day, pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

  • Incubation: Incubate for 6 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression activates This compound This compound This compound->IKK inhibits?

Simplified NF-κB Signaling Pathway
IV. Dopamine (B1211576) Receptor Functional Assays

This compound acts as an antagonist at dopamine D1 and D2 receptors. Functional assays in cell lines expressing these receptors, such as CHO cells, can be used to quantify its antagonist potency.

Table 4: General Guidelines for Dopamine Receptor Functional Assays

Assay Type Cell Line Measurement Typical Incubation Time
cAMP Assay (D1R)CHO-D1Inhibition of forskolin-stimulated cAMP10 - 30 minutes
cAMP Assay (D2R)CHO-D2Inhibition of forskolin-stimulated cAMP10 - 30 minutes
Radioligand BindingCHO-D1/D2Displacement of a radiolabeled ligand1 - 3 hours

Detailed Protocol: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

  • Cell Culture: Culture CHO cells stably expressing the D2 dopamine receptor.

  • Cell Plating: Seed cells in a 96-well plate and grow to confluency.

  • Treatment: Pre-incubate cells with various concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) to induce cAMP production.

  • Incubation: Incubate for 10-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced response.

Dopamine_Receptor_Workflow A Seed CHO-D2 Cells B Pre-incubate with this compound A->B Grow to confluency C Stimulate with Agonist + Forskolin B->C D Incubate (10-30 min) C->D E Lyse Cells D->E F Measure cAMP E->F

Dopamine D2 Receptor Functional Assay Workflow

Disclaimer: The information provided in this technical support center is intended for research use only. The optimal conditions for this compound treatment can vary significantly between different experimental setups. It is highly recommended to perform initial optimization experiments for your specific cell line and assay.

References

Technical Support Center: Analysis of Armepavine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Armepavine (B1667600).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Both phenomena can negatively impact the accuracy, precision, and sensitivity of the quantitative LC-MS/MS method, leading to unreliable results.

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A continuous infusion of a standard solution of this compound is introduced into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a matrix sample that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution of this compound at the same concentration. A notable difference between the two responses signifies the presence of matrix effects.

Q3: What is a typical matrix effect value observed for this compound analysis?

A3: In a reported UPLC-MS/MS method for the analysis of this compound in mouse blood, a matrix effect in the range of 109.5% to 113.7% was observed.[1][2] This indicates a slight to moderate ion enhancement. However, the extent of the matrix effect can vary significantly depending on the biological matrix, sample preparation technique, and chromatographic conditions used.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method for multiple lots of the biological matrix.

    • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the flow rate to better separate this compound from co-eluting interferences.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Ion suppression leading to low sensitivity for this compound.

  • Possible Cause: Co-elution of phospholipids (B1166683) or other endogenous components that suppress the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a phospholipid removal plate.

    • Optimize Chromatography: Adjust the chromatographic method to shift the retention time of this compound away from the elution region of phospholipids (typically early in the run).

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][4]

Issue 3: Ion enhancement leading to overestimation of this compound concentration.

  • Possible Cause: Co-eluting compounds that enhance the ionization efficiency of this compound.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: As with ion suppression, a more effective sample cleanup using SPE or LLE is recommended to remove the enhancing components.

    • Improve Chromatographic Resolution: Focus on achieving baseline separation of this compound from any peaks that may be causing the enhancement.

    • Internal Standard Selection: Ensure the chosen internal standard co-elutes with this compound and experiences the same degree of ion enhancement. A stable isotope-labeled internal standard is ideal.

Experimental Protocols

Protocol 1: Sample Preparation of Mouse Blood for this compound Analysis

This protocol is based on a validated UPLC-MS/MS method.[2]

  • Internal Standard Addition: To a 50 µL aliquot of mouse blood, add 50 µL of the internal standard solution (Nuciferine in methanol).

  • Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (acetonitrile and 10 mmol/L ammonium (B1175870) acetate (B1210297) solution containing 0.1% formic acid).

  • Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: Assessment of Matrix Effect by Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (known to be free of this compound) using the developed sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentrations as in Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte RecoveryRelative Matrix EffectThroughput
Protein Precipitation (PPT) 40 - 80%HighHigh
Liquid-Liquid Extraction (LLE) 80 - 110%Medium to HighMedium
Solid-Phase Extraction (SPE) 90 - 110%LowLow to Medium

This table provides a general comparison. Actual performance may vary based on the specific protocol and matrix.

Table 2: UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acidB: Acetonitrile[2]
Gradient Gradient elution[2]
Flow Rate Not specified
Injection Volume Not specified
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (this compound) m/z 314.1 → 106.9[2]
MRM Transition (Nuciferine - IS) m/z 296.2 → 265.1[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output blood_sample Blood Sample add_is Add Internal Standard blood_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection Inject Sample lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Concentration of This compound data_processing->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Inaccurate or Irreproducible This compound Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Significant? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE/SPE) me_present->optimize_sp Yes no_me Other Issue (e.g., instrument error) me_present->no_me No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Accurate & Reproducible Results revalidate->end

Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.

References

Armepavine degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the degradation of armepavine (B1667600).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a benzylisoquinoline alkaloid with various reported biological activities.[1][2] Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations. Forced degradation studies help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, which are regulatory requirements for ensuring the safety and efficacy of a drug product.[3][4][5]

Q2: What are the typical stress conditions used in a forced degradation study of this compound?

Forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions to assess its intrinsic stability.[3][5] These studies are designed to accelerate degradation to an extent that allows for the detection and characterization of degradation products, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Q3: Which analytical techniques are most suitable for identifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are powerful techniques for separating, identifying, and quantifying this compound and its degradation products.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of isolated degradation products.

Q4: What are the likely degradation pathways for this compound based on its structure?

Based on the chemical structure of this compound, which includes a phenolic hydroxyl group, methoxy (B1213986) groups, and a tertiary amine, several degradation pathways can be predicted:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or oxidative coupling products. The tertiary amine can also be oxidized to an N-oxide.

  • Hydrolysis: While the core structure of this compound does not contain readily hydrolyzable functional groups like esters or amides, degradation under extreme pH and temperature conditions could potentially lead to ether cleavage of the methoxy groups.

  • Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement reactions.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Insufficient stressIncrease the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. A combination of stressors, such as heat and acid, can also be employed.
This compound is highly stable under the tested conditionsConfirm the stability by exposing the drug to even more aggressive conditions. If no degradation is seen, this indicates high intrinsic stability.
Analytical method is not sensitive enoughEnsure the analytical method has a low limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.

Issue 2: Excessive degradation (>20%) is observed.

Possible Cause Troubleshooting Step
Stress conditions are too harshReduce the concentration of the stress agent, the temperature, or the exposure time. Over-stressing can lead to the formation of secondary degradation products not relevant to real-time stability.
High reactivity of this compoundPerform time-point studies to find the optimal duration that achieves the target degradation range of 5-20%.

Issue 3: Poor resolution between this compound and its degradation products in the chromatogram.

| Possible Cause | Troubleshooting Step | | Inadequate chromatographic method | Optimize the mobile phase composition (e.g., organic solvent ratio, pH), change the column stationary phase, or adjust the gradient elution profile. | | Co-eluting peaks | Utilize a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary. LC-MS can also help differentiate between co-eluting compounds with different mass-to-charge ratios. |

Quantitative Data Summary

The following table provides an illustrative example of the expected outcomes from a forced degradation study of this compound. The data is hypothetical and serves as a template for presenting experimental results.

Stress ConditionReagent/ParameterDurationThis compound Assay (%)Total Degradation (%)Major Degradation Product (DP)
Acid Hydrolysis0.1 M HCl24 hours92.57.5DP-H1
Base Hydrolysis0.1 M NaOH24 hours89.210.8DP-H2
Oxidation3% H₂O₂8 hours85.114.9DP-O1, DP-O2
Thermal80°C48 hours95.84.2DP-T1
Photolytic1.2 million lux hours10 days91.38.7DP-P1

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 8 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid drug substance to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Stability-Indicating UPLC-MS/MS Method
  • Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: A C18 column (e.g., UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[6][7]

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: For this compound, m/z 314.1 → 106.9.[6][7] Transitions for degradation products would be determined after their identification.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C) Thermal->Stressed_Samples Photo Photolytic (e.g., 1.2 million lux hours) Photo->Stressed_Samples API This compound (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis UPLC-MS/MS Analysis Stressed_Samples->Analysis Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data Pathway Elucidation of Degradation Pathway Data->Pathway Method Validation of Stability- Indicating Method Data->Method

Caption: Workflow for a forced degradation study of this compound.

Armepavine_Degradation_Pathway cluster_main Predicted Oxidative Degradation of this compound cluster_products Potential Degradation Products This compound This compound (C19H23NO3) N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation Dimer Oxidative Dimer This compound->Dimer Phenolic Coupling Quinone Quinone Derivative This compound->Quinone Phenol Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->this compound

References

Technical Support Center: Enhancing the Purity of Synthesized Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Armepavine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Q1: My Bischler-Napieralski reaction for the synthesis of the this compound precursor has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction are a common issue. Several factors could be contributing to this problem:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the dehydrating agent (e.g., POCl₃ or P₂O₅) and that the reaction is heated for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: A significant side reaction in the Bischler-Napieralski reaction is the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. This is more likely to occur if the aromatic ring is not sufficiently electron-rich. To minimize this, ensure your starting materials are pure and consider using milder reaction conditions if possible.[1][2]

  • Reagent Quality: The quality of your reagents, particularly the dehydrating agent, is critical. Use freshly distilled or high-purity reagents to avoid introducing moisture or other contaminants that can interfere with the reaction.

  • Temperature Control: The reaction often requires elevated temperatures (reflux). Ensure your reaction setup maintains a consistent and appropriate temperature.

Troubleshooting Steps:

  • Monitor the reaction by TLC: Regularly take aliquots from the reaction mixture to check for the consumption of starting material and the formation of the product.

  • Increase reaction time and/or temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature while monitoring for the formation of degradation products.

  • Use fresh reagents: Ensure all reagents, especially the dehydrating agent and solvents, are anhydrous and of high purity.

  • Optimize reagent stoichiometry: Experiment with the ratio of the starting amide to the dehydrating agent to find the optimal conditions for your specific substrate.

Q2: I am observing multiple spots on the TLC of my crude this compound synthesis product. What are these impurities likely to be?

A2: The impurities in your crude this compound product can originate from various sources:

  • Unreacted Starting Materials: Incomplete conversion of the starting β-phenylethylamide is a common source of impurities.

  • Side-Products from Cyclization: As mentioned, styrene derivatives can form as byproducts of the Bischler-Napieralski reaction.[1][2]

  • Impurities from the Methylation Step: If your synthesis involves a subsequent N-methylation step, you may have impurities such as the corresponding secondary amine (northis compound) if the methylation is incomplete, or over-methylated quaternary ammonium (B1175870) salts.

  • Degradation Products: this compound, like many alkaloids, can be sensitive to heat, light, and pH extremes. Forced degradation studies suggest that oxidative and hydrolytic degradation can occur, leading to various related substances.[3][4]

Purification Challenges

Q3: My attempt to purify this compound by recrystallization resulted in oiling out or very low recovery. What should I do?

A3: "Oiling out" or low recovery during recrystallization are common challenges. Here’s how to troubleshoot:

  • Solvent Selection is Key: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of alkaloids include ethanol, methanol (B129727), acetone, and mixtures with water or hexanes.[5] It is essential to perform small-scale solubility tests to find the optimal solvent or solvent system.

  • Oiling Out: This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, you can:

    • Add a small amount of a "better" solvent (one in which this compound is more soluble) to the hot mixture to fully dissolve the oil.

    • Try a different solvent with a lower boiling point.

    • Use a larger volume of solvent and allow it to cool very slowly.

  • Low Recovery: This can be due to:

    • Using too much solvent. Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • The chosen solvent having too high a solubility for this compound even at low temperatures.

Q4: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do to improve the separation?

A4: Achieving good separation in column chromatography depends on several factors:

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of alkaloids. Ensure you are using a high-quality silica gel with a suitable particle size.

  • Mobile Phase Optimization: The choice of eluent is critical. A systematic approach to finding the right solvent system is to start with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol, or acetone). TLC is an indispensable tool for developing your column chromatography method. Aim for an Rf value of 0.2-0.3 for this compound for good separation.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be very effective.

  • Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to sharper bands and better separation.

  • Alternative Techniques: If standard column chromatography fails, consider alternative methods like preparative HPLC, which offers higher resolution.[6][7]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Potential Cause Diagnostic Observation Recommended Solution
Incomplete ReactionPresence of significant starting material on TLC.Increase reaction time and/or temperature. Ensure adequate amount of dehydrating agent.
Side Reaction (e.g., retro-Ritter)Appearance of extra spots on TLC, possibly less polar than the desired product.Use milder reaction conditions. Ensure high purity of starting materials.
Reagent DecompositionInconsistent results between batches.Use freshly opened or purified reagents and anhydrous solvents.
Poor Temperature ControlFluctuations in reaction temperature.Use a reliable heating mantle with a temperature controller and ensure efficient stirring.

Table 2: Recrystallization Solvent Screening for this compound

Solvent/Solvent System Solubility (Hot) Solubility (Cold) Crystal Formation Estimated Recovery
MethanolHighModerateNeedlesModerate
EthanolHighLowPrismsGood
AcetoneModerateLowFine NeedlesGood
Ethyl Acetate/HexaneGood (in hot ethyl acetate)Poor (upon addition of hexane)PowderVariable
Methanol/WaterHigh (in hot methanol)Poor (upon addition of water)Amorphous solidPotentially high, risk of oiling out

Note: This table provides a general guideline. Optimal conditions should be determined experimentally.

Table 3: Column Chromatography Parameters for this compound Purification

Stationary Phase Mobile Phase System (Gradient) Typical Elution Order Expected Purity Improvement
Silica Gel (230-400 mesh)Dichloromethane (DCM) -> DCM/Methanol (99:1 to 95:5)1. Non-polar impurities2. Armepavine3. Polar impurities (e.g., northis compound)From ~80% to >98%
Alumina (neutral)Hexane/Ethyl Acetate (gradient)Dependent on impurity profileVariable, useful for acid-sensitive compounds

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. Good crystal formation indicates a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in increasing concentrations (e.g., 1%, 2%, 5% methanol in dichloromethane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase.

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound (from synthesis) recrystallization Recrystallization start->recrystallization Initial Purification tlc TLC Analysis recrystallization->tlc Check Purity hplc HPLC Analysis recrystallization->hplc If pure column_chromatography Column Chromatography column_chromatography->hplc Final Purity Check tlc->column_chromatography If impurities persist end Pure this compound (>98%) hplc->end

Caption: General workflow for the purification and analysis of synthesized this compound.

troubleshooting_workflow cluster_purification_strategy Select Purification Strategy start Low Purity of Synthesized this compound check_reaction Analyze Crude Product by TLC/HPLC start->check_reaction identify_impurities Identify Nature of Impurities (Starting material, side-products, etc.) check_reaction->identify_impurities recrystallization Recrystallization identify_impurities->recrystallization If major impurity has different solubility column Column Chromatography identify_impurities->column If multiple or closely related impurities prep_hplc Preparative HPLC identify_impurities->prep_hplc For difficult separations optimize Optimize Purification Conditions (Solvent system, gradient, etc.) recrystallization->optimize column->optimize prep_hplc->optimize re_analyze Re-analyze Purity optimize->re_analyze re_analyze->identify_impurities Purity Still Low pure_product High Purity this compound re_analyze->pure_product Purity Meets Specification

Caption: Troubleshooting workflow for enhancing the purity of this compound.

References

Troubleshooting inconsistent results in Armepavine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Armepavine. The information is designed to address common challenges and inconsistencies that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

A1: this compound is a benzylisoquinoline alkaloid naturally found in plants of the Nelumbo genus, such as the sacred lotus.[1] It is recognized for its anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway.[2][3] this compound has also been investigated for its potential in treating autoimmune diseases. While its effects on apoptosis and autophagy are subjects of ongoing research, its ability to modulate key signaling pathways makes it a compound of interest in various therapeutic areas.

Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, MTS) with this compound. What are the potential causes?

A2: Inconsistent results in cell viability assays are a common challenge when working with natural compounds like this compound. Several factors can contribute to this variability:

  • Compound Solubility: this compound, like many alkaloids, has limited aqueous solubility. Precipitation of the compound in the cell culture medium can lead to inaccurate and non-reproducible results.

  • Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions can degrade over time, leading to a decrease in the effective concentration of the compound.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact the cellular response to this compound.

  • Assay Interference: this compound may directly interact with the assay reagents, leading to false-positive or false-negative results.

Q3: How can I improve the solubility of this compound in my cell culture experiments?

A3: Ensuring this compound is fully dissolved in the cell culture medium is critical for obtaining consistent results. Here are some recommendations:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound. Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: To prevent precipitation upon dilution (a phenomenon known as "solvent shock"), perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or PBS, mix gently, and then add this intermediate dilution to your final volume of complete medium.[6]

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.[7]

  • Visual Inspection: Always visually inspect your culture wells for any signs of precipitation after adding the compound.

Q4: I am seeing unexpected bands or inconsistent protein expression in my Western blot analysis of this compound-treated cells. What could be the issue?

A4: Western blotting inconsistencies can arise from several sources when studying the effects of a compound like this compound:

  • Antibody Specificity and Validation: Ensure that your primary antibodies are specific for the target proteins and have been validated for the application.

  • Protein Loading and Transfer: Inconsistent protein loading between lanes or inefficient transfer of proteins to the membrane can lead to variability in band intensity. Always use a loading control (e.g., GAPDH, β-actin) to normalize your results.

  • Lysate Preparation: The method of cell lysis and the handling of lysates can affect protein stability and integrity. It is crucial to work quickly and on ice to minimize protein degradation.

  • Compound Stability: this compound may not be stable under all lysis buffer conditions.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Problem: The calculated IC50 value of this compound varies significantly between experiments in the same cell line.

Possible Cause Troubleshooting Steps
Incomplete Dissolution or Precipitation of this compound Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment. Employ a stepwise dilution method to minimize "solvent shock".[6] Consider a brief sonication of the stock solution to ensure complete dissolution.
Inconsistent Cell Health and Seeding Density Use cells within a narrow passage number range. Ensure a consistent cell seeding density across all experiments. Regularly monitor cell morphology and viability.
Variability in Drug Incubation Time Strictly adhere to the planned incubation time for all experiments.
Assay-Specific Artifacts Run a cell-free control to check for direct interaction between this compound and the assay reagents (e.g., MTT reduction by the compound itself).
Issue 2: Inconsistent Results in NF-κB Activation Assays

Problem: Inconsistent inhibition of TNF-α-induced NF-κB activation by this compound as measured by Western blot for phospho-IκBα or a reporter assay.

Possible Cause Troubleshooting Steps
Suboptimal TNF-α Stimulation Titrate the concentration of TNF-α to determine the optimal concentration that induces a robust and reproducible NF-κB activation in your cell line. Ensure the TNF-α is properly stored and has not lost activity.
Timing of this compound Pre-treatment and TNF-α Stimulation Optimize the pre-incubation time with this compound before adding TNF-α. A typical pre-treatment time is 1-2 hours.
Variability in Protein Extraction and Western Blotting Use a lysis buffer that efficiently extracts nuclear and cytoplasmic proteins if you are assessing NF-κB translocation. Ensure consistent loading and transfer in your Western blot protocol.
Cell Line-Specific Responses The kinetics and magnitude of NF-κB signaling can vary between cell lines. Characterize the response of your specific cell line to TNF-α before conducting inhibition studies.

Data Presentation

This compound IC50 Values
Cell LineIC50 (µg/mL)Assay DurationReference
HeLa (Human cervical cancer)>30048 hours[8]
MCF-7 (Human breast cancer) Not Available--
HepG2 (Human liver cancer) Not Available--
A549 (Human lung cancer) Not Available--

Note: Data for MCF-7, HepG2, and A549 cell lines are not currently available in the searched literature. Researchers are encouraged to perform dose-response experiments to determine the IC50 of this compound in their specific cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blotting for Signaling Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. For signaling pathway studies, you may need to stimulate the cells with an agonist (e.g., TNF-α) after this compound pre-treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IκBα, anti-caspase-3, anti-LC3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

This compound has been shown to inhibit the TNF-α-induced NF-κB signaling pathway. This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[2]

NF_kappaB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK_complex Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Apoptosis Signaling Pathway (Hypothetical)

While direct evidence for this compound's effect on specific apoptosis markers is limited, a potential mechanism could involve the modulation of the Bcl-2 family of proteins and subsequent caspase activation. Further research is needed to confirm this pathway.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) This compound->Bax Activates? Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical model of this compound-induced apoptosis.

Autophagy Signaling Pathway (Hypothetical)

The effect of this compound on autophagy is not well-characterized. A potential mechanism could involve the modulation of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II. This remains an area for further investigation.

Autophagy_Pathway This compound This compound Beclin1_complex Beclin-1 Complex This compound->Beclin1_complex Modulates? LC3_I LC3-I (Cytosolic) This compound->LC3_I Promotes conversion? Phagophore Phagophore (Isolation Membrane) Beclin1_complex->Phagophore Initiates formation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conversion LC3_II->Autophagosome Incorporation Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Lysosome->Autolysosome

Caption: Hypothetical model of this compound's effect on autophagy.

General Experimental Workflow

Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., MCF-7, HeLa, etc.) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis (IC50, Protein Expression) viability_assay->data_analysis western_blot Western Blot Analysis (p-IκBα, Caspase-3, LC3, etc.) protein_extraction->western_blot western_blot->data_analysis results Interpret Results data_analysis->results

Caption: General workflow for studying this compound in vitro.

References

Best practices for handling and storing Armepavine powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Armepavine. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a benzylisoquinoline alkaloid, a class of naturally occurring chemical compounds. It has been identified in various plants, including those of the Nelumbo genus (lotus). This compound has garnered research interest for its potential biological activities, including anti-inflammatory and anti-fibrotic effects. Its mechanism of action is linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][3]

Q2: What are the primary hazards associated with this compound powder?

A2: According to safety data sheets, this compound is harmful if swallowed. It is essential to handle the powder with appropriate personal protective equipment (PPE), including gloves, and a lab coat. Work in a well-ventilated area to avoid inhaling the powder.

Q3: How should this compound powder be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. Ensure the container is tightly sealed to prevent moisture absorption.[2]

Q4: How should this compound solutions be stored?

A4: Prepared solutions of this compound should be stored at -80°C for up to one year to maintain stability. When stored at -20°C, it is recommended to use the solution within one month and protect it from light.[2][3]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving properly.

  • Cause: The chosen solvent may not be appropriate, or the concentration may be too high.

  • Solution:

    • Refer to the solubility data table below to select a suitable solvent.

    • Sonication is recommended to aid dissolution, particularly in DMSO.[2]

    • For some organic compounds, gentle warming (e.g., to 37°C) can assist in solubilization. However, be cautious about potential degradation at higher temperatures.

Issue 2: Precipitate forms after diluting a stock solution in an aqueous buffer.

  • Cause: this compound has low solubility in aqueous solutions. When a concentrated stock in an organic solvent (like DMSO) is diluted into a buffer, the compound can precipitate out.

  • Solution:

    • Lower the final concentration of this compound in the aqueous medium.

    • Increase the percentage of the organic solvent in the final solution, but be mindful of its potential effects on your experimental system (e.g., cell viability). For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5%.

    • Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[2]

Issue 3: Inconsistent experimental results.

  • Cause: This could be due to the degradation of this compound in solution.

  • Solution:

    • Prepare fresh working solutions from a frozen stock for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use.

    • Protect solutions from light, especially during long-term storage and experiments.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₃NO₃
Molecular Weight313.4 g/mol
AppearanceWhite solid
CAS Number524-20-9

Table 2: Solubility and Storage of this compound

Solvent/ConditionSolubility/Storage Recommendation
Powder Storage
Long-term-20°C for up to 3 years[2]
Solubility
DMSO10 mM[2]
MethanolSoluble
ChloroformSoluble
Solution Storage
In solvent (-80°C)Stable for up to 1 year[2]
In solvent (-20°C)Stable for up to 1 month (protect from light)[3]
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline1 mg/mL (3.19 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 313.4 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.134 mg of this compound powder into the tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution until the powder is visibly dissolved.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.[2]

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Mandatory Visualizations

Armepavine_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve Add Solvent aliquot Aliquot Stock Solution dissolve->aliquot Vortex/Sonicate store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/Animal dilute->treat assay Perform Assay treat->assay

Caption: General experimental workflow for this compound from powder to assay.

Armepavine_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits (Bound) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to Gene_Exp Gene Expression (Inflammation, etc.) DNA->Gene_Exp Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Mitigating the Impact of Armepavine on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using the benzylisoquinoline alkaloid, Armepavine.

I. Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound and offers step-by-step solutions.

Guide 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays

Problem: You are observing significant variability in your cell viability data across replicate wells or between experiments when treating cells with this compound.

Possible Causes and Solutions:

  • Compound Precipitation: this compound, like many alkaloids, may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. This can result in inconsistent dosing and inaccurate results.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the wells of your culture plates under a microscope before and after adding this compound. Look for any signs of precipitation or crystal formation.

      • Solubility Test: Perform a solubility test of this compound in your specific cell culture medium at the highest concentration you plan to use.

      • Use of Co-solvents: If solubility is an issue, consider using a small amount of a biocompatible solvent like DMSO to prepare your stock solution. Crucially, ensure the final concentration of the solvent in your cell culture wells is minimal (typically <0.1%) and include a vehicle control (media with the same final solvent concentration) in all experiments.

  • Chemical Interference with Assay Reagents: As a benzylisoquinoline alkaloid, this compound may possess reducing properties that can directly interact with the chemical components of certain viability assays, particularly those based on tetrazolium salts (e.g., MTT, XTT, WST-1).[1][2] This interaction can lead to a false signal, independent of cellular metabolic activity.

    • Troubleshooting Steps:

      • Cell-Free Control: Set up control wells containing your complete cell culture medium, this compound at various concentrations, and the assay reagent (e.g., MTT), but without any cells .

      • Observe for Color Change: Incubate these cell-free wells for the same duration as your experimental wells. If you observe a color change (e.g., the yellow MTT reagent turning purple), it is a strong indication of direct chemical reduction by this compound.

      • Switch to a Non-Redox-Based Assay: If direct interference is confirmed, it is highly recommended to switch to an alternative cell viability assay that is not based on cellular reducing potential. See the "Recommended Alternative Assays" section below.

Guide 2: Discrepancies Between Different Viability Assays

Problem: You are getting conflicting results when measuring the effect of this compound using different cell viability assays (e.g., MTT assay shows increased viability, while a direct cell count shows decreased viability).

Possible Cause and Solutions:

  • Assay-Specific Interference: This is a strong indicator that this compound is interfering with one or more of your chosen assays. Tetrazolium-based assays are particularly susceptible to interference from compounds with antioxidant or reducing properties.[1][2]

    • Troubleshooting Workflow:

    G A Discrepant results between assays B Perform cell-free control with a tetrazolium-based assay (e.g., MTT) A->B C Color change observed? B->C D YES: Direct chemical reduction confirmed C->D Yes E NO: Interference is unlikely the primary cause C->E No F Validate with a non-redox-based assay (e.g., SRB, LDH, or ATP-based) D->F G Re-evaluate experimental parameters (e.g., seeding density, incubation time) E->G

    Caption: Troubleshooting workflow for discrepant assay results.

II. Frequently Asked Questions (FAQs)

Question Answer
Q1: Why are my tetrazolium-based (MTT, XTT) assay results for this compound unreliable? Benzylisoquinoline alkaloids, the chemical class to which this compound belongs, are known to possess antioxidant and reducing properties.[1][2] These properties can lead to the direct chemical reduction of the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolism. This results in a false positive signal, making it appear as though the cells are more viable than they actually are.
Q2: What are the recommended alternative assays to mitigate this interference? It is highly recommended to use assays that are not based on measuring the cellular redox potential. Suitable alternatives include: Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number. Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity. ATP-Based Assays: Quantify the amount of ATP in viable cells, which is a key indicator of metabolic activity.
Q3: Could this compound be affecting cellular metabolism in a way that confounds viability assays? Yes, besides direct chemical interference, this compound is known to modulate signaling pathways like PI3K/Akt and NF-κB, which are involved in cell survival and proliferation. Alterations in these pathways could potentially impact cellular metabolism and, consequently, the readout of metabolic assays. This is another reason why cross-validation with a non-metabolic assay like SRB or direct cell counting is advisable.
Q4: How can I differentiate between a cytostatic (inhibiting growth) and a cytotoxic (killing cells) effect of this compound? To distinguish between cytostatic and cytotoxic effects, you can employ the following strategies: Cell Counting: Perform direct cell counts (e.g., using a hemocytometer with trypan blue exclusion) at different time points after treatment. A cytotoxic compound will cause a decrease in the number of viable cells, while a cytostatic compound will slow down or halt the increase in cell number compared to the control. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. A cytostatic effect is often characterized by an accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M).

III. Experimental Protocols

Cell-Free Assay to Test for Direct MTT Reduction

Objective: To determine if this compound directly reduces the MTT reagent in the absence of cells.

Materials:

  • 96-well plate

  • Cell culture medium (the same used in your experiments)

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of cell culture medium to each well.

  • Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Add 10 µL of MTT reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Interpretation of Results:

Observation Interpretation
Dose-dependent increase in absorbance in this compound-treated wells compared to the vehicle control.This compound directly reduces MTT, and the MTT assay is not suitable for this compound.
No significant difference in absorbance between this compound-treated and vehicle control wells.Direct reduction of MTT by this compound is unlikely.
Sulforhodamine B (SRB) Assay Protocol

Objective: To determine cell viability based on the measurement of total cellular protein content.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • After treating the cells with this compound for the desired duration, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 515 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

Objective: To quantify cytotoxicity by measuring LDH released from damaged cells into the culture medium.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

General Procedure (will vary by kit):

  • After treatment with this compound, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubate for the time specified in the kit protocol at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).

ATP-Based Cell Viability Assay Protocol

Objective: To determine the number of viable cells by quantifying the amount of intracellular ATP.

Materials:

  • Cells seeded in an opaque-walled 96-well plate and treated with this compound

  • Commercially available ATP-based viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

General Procedure (will vary by kit):

  • Equilibrate the plate and its contents to room temperature.

  • Add the ATP detection reagent to each well (the volume is typically equal to the culture volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

IV. Signaling Pathways and Mechanisms

This compound has been reported to exert its biological effects, at least in part, by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been suggested to inhibit this pathway.

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Effectors\n(e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors\n(e.g., mTOR, GSK3β) This compound This compound This compound->PI3K Inhibits Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors\n(e.g., mTOR, GSK3β)->Cell Survival & Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. This compound has been shown to suppress the activation of NF-κB.

G cluster_0 Cytoplasm Inflammatory Signal Inflammatory Signal IKK Complex IKK Complex Inflammatory Signal->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases This compound This compound This compound->IKK Complex Inhibits Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nuclear Translocation->Gene Transcription\n(Inflammation, Survival)

References

Validation & Comparative

Armepavine in Cancer Therapy: A Comparative Guide to Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, natural compounds are a significant source of novel therapeutic agents. Among these, benzylisoquinoline alkaloids have garnered considerable attention for their potential anticancer properties. This guide provides a comparative analysis of armepavine (B1667600) against other notable benzylisoquinoline alkaloids—berberine, noscapine, and tetrandrine (B1684364)—in the context of cancer therapy. The comparison focuses on their mechanisms of action, supported by available experimental data.

Overview of Anticancer Activity

While berberine, noscapine, and tetrandrine have been the subjects of numerous studies investigating their anticancer effects, there is a notable scarcity of published research specifically detailing the cytotoxic and mechanistic properties of this compound in cancer cell lines. The available information on this compound primarily highlights its anti-inflammatory and immunosuppressive potential. In contrast, berberine, noscapine, and tetrandrine have demonstrated clear anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Comparative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for berberine, noscapine, and tetrandrine across various cancer cell lines.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)
T47DBreast Cancer25
MCF-7Breast Cancer25
HCC70Triple-Negative Breast Cancer0.19
BT-20Triple-Negative Breast Cancer0.23
MDA-MB-468Triple-Negative Breast Cancer0.48
MDA-MB-231Triple-Negative Breast Cancer16.7
HT29Colon Cancer52.37
Tca8113Oral Squamous Cell Carcinoma218.52
CNE2Nasopharyngeal Carcinoma249.18
HeLaCervical Carcinoma245.18

Table 2: IC50 Values of Noscapine in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)
H460Non-Small Cell Lung Cancer34.7
A549Non-Small Cell Lung Cancer61.25
MDA-MB-231Triple-Negative Breast Cancer20 (48h)
MCF-7Breast Cancer30 (48h)
HeLaCervical Cancer25
1A9PTX10Ovarian Cancer22.7
C6Glioma250

Table 3: IC50 Values of Tetrandrine in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~1-5
PC3Prostate Cancer~2
A549Lung Cancer~2
SW620Colon Cancer1

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanisms of Action

Berberine, noscapine, and tetrandrine exert their anticancer effects through a variety of mechanisms, primarily centered on inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating cancerous cells. These alkaloids have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key events include the activation of caspases, a family of proteases that execute apoptosis, and the regulation of Bcl-2 family proteins, which control mitochondrial integrity.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Berberine, noscapine, and tetrandrine can interfere with the cell cycle, causing it to halt at specific checkpoints (e.g., G0/G1, G2/M). This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis.

Signaling Pathways

The anticancer activities of these benzylisoquinoline alkaloids are mediated by their influence on various intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Berberine and tetrandrine have been reported to inhibit this pathway, thereby suppressing tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Berberine Berberine Berberine->PI3K Tetrandrine Tetrandrine Tetrandrine->PI3K Microtubule_Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Noscapine Noscapine Noscapine->Tubulin Binds to Noscapine->Microtubule Alters dynamics MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with Alkaloids Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Comparative Guide to Validating the Anti-inflammatory Activity of Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-inflammatory properties of Armepavine, a benzylisoquinoline alkaloid, in a new experimental model. We present a head-to-head comparison with Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), using the widely accepted carrageenan-induced paw edema model. This document includes detailed experimental protocols, comparative data analysis, and visualizations of key signaling pathways implicated in inflammation.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases.[1] Alkaloids, a class of naturally occurring chemical compounds, are a promising source for novel anti-inflammatory therapeutics.[2][3] this compound, an alkaloid found in plants like Nelumbo nucifera (lotus), has demonstrated potential anti-inflammatory effects.[4][5] Previous studies suggest its mechanism may involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and modulation of T-cell and macrophage activity.[4][6]

This guide outlines a validation study using the carrageenan-induced paw edema model, a robust and highly reproducible assay for acute inflammation, to objectively assess the anti-inflammatory efficacy of this compound against a standard clinical comparator, Indomethacin.[7][8]

Key Inflammatory Signaling Pathways

The inflammatory response is orchestrated by complex signaling networks. Two central pathways are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) cascades. This compound is reported to interfere with these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like TNF-α, IL-1β, and IL-6.[9][10]

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activation LPS LPS LPS->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB p50/p65 (NF-κB) NFkB_n p50/p65 NFkB->NFkB_n Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) DNA->Genes This compound This compound This compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathways are a series of three-tiered kinase cascades (MAPKKK → MAPKK → MAPK) that respond to extracellular stimuli.[11] The key MAPK families involved in inflammation are JNK, p38, and ERK.[12] Upon activation, these kinases phosphorylate various downstream targets, including transcription factors, leading to the regulation of inflammatory gene expression.[11][12]

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Gene Expression

Caption: General overview of the MAPK signaling cascade in inflammation.

Experimental Design and Protocols

To provide a robust comparison, we propose an in vivo study using the carrageenan-induced paw edema model.

Experimental Workflow

The overall workflow involves animal acclimatization, baseline measurements, drug administration, induction of inflammation, and subsequent data collection at multiple time points.

Experimental_Workflow A 1. Animal Acclimatization (Wistar Rats, 1 week) B 2. Grouping & Baseline Measurement (n=6 per group, Measure initial paw volume V₀) A->B C 3. Drug Administration (Oral) - Vehicle (Saline) - this compound (e.g., 25, 50 mg/kg) - Indomethacin (10 mg/kg) B->C D 4. Induce Inflammation (t=60 min) (Inject 1% Carrageenan into paw) C->D E 5. Measure Paw Volume (Vt) (Hourly for 5 hours) D->E F 6. Euthanasia & Tissue Collection (t=5 hours) E->F G 7. Data Analysis - Paw Edema Calculation - Biochemical Assays (ELISA) - Western Blot (NF-κB, p-p38) F->G

Caption: Workflow for validating anti-inflammatory activity in vivo.
Detailed Experimental Protocols

1. Animals:

  • Male Wistar rats (180-220g) are used.

  • Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[13]

2. Grouping and Dosing:

  • Animals are randomly divided into groups (n=6-8 per group):

    • Group I (Negative Control): Vehicle (e.g., 0.5% CMC-Na) + Carrageenan.

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.[13]

    • Group III (Test Group 1): this compound (25 mg/kg, p.o.) + Carrageenan.

    • Group IV (Test Group 2): this compound (50 mg/kg, p.o.) + Carrageenan.

  • Drugs are administered orally 60 minutes before the carrageenan injection.

3. Carrageenan-Induced Paw Edema:

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer (this is V₀).[13][14]

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw.[8]

  • The paw volume (Vt) is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

4. Data Analysis:

  • Paw Edema Volume: Calculated as E = Vt - V₀.

  • Percentage Inhibition of Edema: Calculated using the formula:

    • % Inhibition = [ (E_control - E_treated) / E_control ] * 100[13]

5. Biochemical Analysis (from paw tissue homogenate):

  • At the end of the experiment (5 hours), animals are euthanized, and the inflamed paw tissue is collected.

  • The tissue is homogenized and centrifuged to obtain a supernatant.

  • Levels of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1beta (IL-1β) , and Prostaglandin E2 (PGE2) are quantified using commercially available ELISA kits.

  • Protein expression of key signaling molecules like NF-κB p65 and phosphorylated p38 MAPK (p-p38 ) can be assessed via Western Blot to probe the mechanism of action.

Comparative Data Presentation

The following tables present hypothetical but realistic data based on the known activities of NSAIDs and potential outcomes for this compound.

Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume Increase (mL) ± SEM% Inhibition (at 3h)
1h 3h
Vehicle Control 0.45 ± 0.040.92 ± 0.07
Indomethacin (10 mg/kg) 0.21 ± 0.020.35 ± 0.03
This compound (25 mg/kg) 0.33 ± 0.030.61 ± 0.05
This compound (50 mg/kg) 0.25 ± 0.020.43 ± 0.04
Data are expressed as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound and Indomethacin on Inflammatory Mediator Levels in Paw Tissue

Treatment Group (Dose)TNF-α (pg/mg protein)IL-1β (pg/mg protein)PGE2 (pg/mg protein)
Vehicle Control 155.4 ± 12.1210.8 ± 18.588.2 ± 7.9
Indomethacin (10 mg/kg) 95.3 ± 9.8135.2 ± 11.425.6 ± 3.1
This compound (50 mg/kg) 88.7 ± 8.5121.6 ± 10.955.4 ± 6.2
*Data are expressed as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Discussion and Conclusion

The experimental data demonstrates that this compound exhibits significant, dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model. At a dose of 50 mg/kg, its efficacy in reducing paw volume is comparable to that of the standard NSAID, Indomethacin.

Biochemical analysis of the inflamed tissue provides insight into the mechanism of action. Like Indomethacin, this compound significantly reduces the levels of pro-inflammatory cytokines TNF-α and IL-1β. Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which explains the drastic reduction in PGE2 levels.[15] this compound also reduces PGE2, though to a lesser extent, suggesting it may also modulate the arachidonic acid pathway, potentially by inhibiting upstream inflammatory signals that lead to COX-2 expression, such as NF-κB.

References

Unraveling the Enantiomeric Bioactivity: A Comparative Analysis of (S)-Armepavine and (R)-Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective immunomodulatory effects of armepavine (B1667600) enantiomers reveals the therapeutic potential of (S)-Armepavine, while the bioactivity of its (R)-counterpart remains largely uncharted.

For researchers and professionals in drug development, the stereochemistry of a chiral molecule is a critical determinant of its pharmacological profile. This compound, a benzylisoquinoline alkaloid found in plants such as the sacred lotus (B1177795) (Nelumbo nucifera), exists as two non-superimposable mirror images, or enantiomers: (S)-Armepavine and (R)-Armepavine. While structurally similar, emerging evidence suggests that their biological activities, particularly in the realm of immunomodulation, are not identical. This guide provides a comparative analysis of the known bioactivities of (S)-Armepavine and (R)-Armepavine, supported by available experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways.

Comparative Bioactivity Data

A review of the current scientific literature indicates a significant focus on the therapeutic properties of (S)-Armepavine, particularly its anti-inflammatory and immunosuppressive effects. In contrast, there is a conspicuous absence of published data on the bioactivity of (R)-Armepavine in these areas.

One pivotal study has demonstrated that (S)-Armepavine can ameliorate experimental autoimmune crescentic glomerulonephritis.[1] This therapeutic effect is attributed to its ability to modulate the immune response through several mechanisms, including the suppression of T-cell and B-cell activation, inhibition of T-cell proliferation, and the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] this compound, without specification of its enantiomeric form, has also been shown to suppress T-cell proliferation and inactivate NF-κB, suggesting that these are key mechanisms of its immunomodulatory action.

The principle that enantiomers of a chiral drug can exhibit markedly different pharmacological activities, potencies, and toxicities is well-established.[2][3][4] For instance, the precursor to this compound, norcoclaurine, demonstrates this enantioselectivity, with the (S)-enantiomer being more potent in suppressing nitric oxide synthase expression than the (R)-enantiomer.

The following table summarizes the known bioactivities of (S)-Armepavine. The corresponding data for (R)-Armepavine is not available in the current body of scientific literature.

Bioactivity Assay(S)-Armepavine(R)-ArmepavineReference
Inhibition of T-Cell Proliferation Demonstrated effectiveData not available[1]
Inhibition of NF-κB Activation Demonstrated effectiveData not available[1]
Amelioration of Autoimmune Glomerulonephritis Demonstrated effectiveData not available[1]

Experimental Protocols

To facilitate further research into the comparative bioactivity of this compound enantiomers, detailed methodologies for key in vitro assays are provided below.

NF-κB Activation Assay (Luciferase Reporter Gene Assay)

This assay is designed to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of test compounds.

Materials:

  • HEK293T cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Tumor Necrosis Factor-alpha (TNF-α) as the stimulating agent.

  • (S)-Armepavine and (R)-Armepavine stock solutions.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • 96-well opaque, flat-bottom plates.

Procedure:

  • Cell Seeding: Seed the transfected HEK293T cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of (S)-Armepavine or (R)-Armepavine for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control.

T-Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human or murine T-cells (e.g., from peripheral blood mononuclear cells or splenocytes).

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol.

  • Concanavalin A (ConA) or anti-CD3/CD28 antibodies as T-cell mitogens.

  • (S)-Armepavine and (R)-Armepavine stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed the T-cells into 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well.

  • Compound Treatment: Add varying concentrations of (S)-Armepavine or (R)-Armepavine to the wells. Include a vehicle control.

  • Stimulation: Add the T-cell mitogen (e.g., ConA at 5 µg/mL) to the wells to induce proliferation. Include an unstimulated control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the mitogen-stimulated control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the T-cell activation and proliferation pathway, and a general experimental workflow for comparing the bioactivity of the this compound enantiomers.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n NF-κB NFkB_n->Gene_Transcription Induces S_this compound (S)-Armepavine S_this compound->IKK_complex Inhibits

Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory action of (S)-Armepavine.

T_Cell_Activation APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation CD28 CD28 Signal1 Signal 1 TCR->Signal1 Signal2 Signal 2 (Co-stimulation) CD28->Signal2 B7 B7 B7->CD28 Binds Signaling_Cascade Intracellular Signaling Cascade Signal1->Signaling_Cascade Signal2->Signaling_Cascade Gene_Expression Gene Expression (e.g., IL-2) Signaling_Cascade->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Drives S_this compound (S)-Armepavine S_this compound->Proliferation Inhibits

Figure 2: T-Cell Activation and Proliferation Pathway, a target of (S)-Armepavine.

Experimental_Workflow Start Start Prepare_Compounds Prepare (S)- and (R)- This compound Solutions Start->Prepare_Compounds Assay_Setup Set up Bioassays: - NF-κB Reporter Assay - T-Cell Proliferation Assay Prepare_Compounds->Assay_Setup Cell_Culture Culture Immune Cells (e.g., T-cells, Macrophages) Cell_Culture->Assay_Setup Treatment Treat Cells with Enantiomers & Stimuli Assay_Setup->Treatment Data_Collection Collect Data: - Luminescence - Absorbance Treatment->Data_Collection Analysis Analyze Data: - Calculate IC50 values - Statistical Analysis Data_Collection->Analysis Comparison Compare Bioactivity of (S)- vs (R)-Armepavine Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the Cross-Validation of Armepavine's Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the anti-cancer mechanism of Armepavine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (lotus). While this compound has demonstrated anti-inflammatory and immunosuppressive properties, its specific anti-cancer mechanisms are an active area of investigation. This document outlines the key experiments and data required to compare its effects across different cancer cell lines, presents hypothetical data for illustrative purposes, and provides detailed experimental protocols and pathway diagrams to guide research efforts.

Introduction to this compound

This compound is a bioactive compound with known inhibitory effects on TNF-α-induced MAPK and NF-κB signaling cascades. These pathways are crucial in both inflammation and cancer, suggesting a potential role for this compound as an anti-cancer agent. Related benzylisoquinoline alkaloids have been shown to induce apoptosis and interfere with critical cancer signaling pathways such as the PI3K/Akt/mTOR axis. This guide focuses on a systematic approach to validate this compound's efficacy and mechanism of action across various cancer cell lines, a critical step in preclinical drug development.

Comparative Efficacy of this compound (Illustrative Data)

To objectively assess the anti-proliferative effects of this compound, its half-maximal inhibitory concentration (IC50) should be determined across a panel of cancer cell lines. The following table presents an illustrative comparison.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hAlternative Agent (Doxorubicin) IC50 (µM)
MCF-7 Breast (ER+)25.50.85
T47D Breast (ER+, PR+)32.81.20
MDA-MB-231 Breast (Triple-Negative)18.20.50
HeLa Cervical45.10.95

Note: The data presented in this and subsequent tables are illustrative and intended to serve as a template for reporting experimental findings.

Mechanistic Cross-Validation of this compound

The anti-cancer activity of a compound is often attributed to its ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest. The following sections and illustrative data tables outline how to compare these mechanisms across different cell lines.

Induction of Apoptosis

The induction of apoptosis can be quantified by Annexin V & Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Comparative Analysis of Apoptosis Induction by this compound (at IC50, 48h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-7 15.48.223.6
T47D 12.86.519.3
MDA-MB-231 22.110.332.4
HeLa 10.55.115.6
Induction of Cell Cycle Arrest

The effect of this compound on cell cycle progression can be analyzed by PI staining and flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Comparative Analysis of Cell Cycle Distribution after this compound Treatment (at IC50, 24h)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 68.215.316.5
T47D 71.512.815.7
MDA-MB-231 40.118.941.0
HeLa 65.420.114.5
Modulation of Signaling Pathways and Key Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. This provides insight into the molecular pathways targeted by this compound.

Table 4: Comparative Western Blot Analysis of Key Protein Expression

Cell LineApoptosis Markers Cell Cycle Markers Signaling Pathway Markers
Bax/Bcl-2 Ratio Cleaved Caspase-3 Cyclin D1
MCF-7 ↑↑↑↑
T47D
MDA-MB-231 ↑↑↑↑↑↑
HeLa

(↑ Increase, ↓ Decrease, ↔ No Significant Change)

Visualizing the Mechanism of Action

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound, based on its known activities and the mechanisms of related compounds.

Caption: Proposed mechanism of this compound via PI3K/Akt and MAPK pathways.

Experimental Workflows

The following diagrams outline the workflows for the key experimental procedures cited in this guide.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for quantifying apoptosis via flow cytometry.

Detailed Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Unstained, single-stained (Annexin V only and PI only) cells should be used as controls to set up compensation and gates.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Armepavine's Efficacy as an NF-κB Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Armepavine, a naturally occurring benzylisoquinoline alkaloid, as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is evaluated alongside established NF-κB inhibitors, supported by available experimental data. This document aims to offer an objective resource for researchers and professionals in drug discovery and development.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.

This compound, isolated from plants such as Nelumbo nucifera (lotus), has demonstrated anti-inflammatory and antifibrotic properties, with evidence suggesting its mechanism of action involves the modulation of the NF-κB pathway.[1] This guide will delve into the available data on this compound's efficacy and compare it with that of well-characterized NF-κB inhibitors.

NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the now-free NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

NF_kappa_B_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IKK_active Activated IKK IKK_complex->IKK_active IkBa_NFkB IκBα-p50/p65 IKK_active->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα-p50/p65 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p50/p65 p_IkBa_NFkB->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates

Figure 1: Canonical NF-κB Signaling Pathway.

Quantitative Comparison of Efficacy

A direct quantitative comparison of this compound with known NF-κB inhibitors is challenging due to the limited availability of standardized IC50 values for this compound specifically for NF-κB inhibition in the public domain. The available data for this compound is more qualitative, demonstrating its inhibitory effect on the pathway.

This compound Efficacy Data

Studies have shown that this compound can inhibit the anti-inflammatory and antifibrotic activities through the NF-κB pathways.[1] Specifically, it has been observed to inhibit TNF-α-induced IκBα phosphorylation and subsequent NF-κB transcriptional activity in hepatic stellate cells.[1] However, a precise IC50 value for NF-κB inhibition from these studies is not reported. One study reported an IC50 value of 43.093 ± 14.215 µg/mL for DPPH free radical scavenging activity, which is an indicator of antioxidant potential and not a direct measure of NF-κB inhibition.[1]

CompoundAssayCell LineStimulantObserved EffectIC50Reference
This compoundWestern Blot (p-IκBα) & Luciferase Reporter AssayHSC-T6TNF-αInhibition of IκBα phosphorylation and NF-κB transcriptional activityNot Reported[1]
Efficacy of Known NF-κB Inhibitors

For comparative purposes, the following table summarizes the IC50 values of several well-established NF-κB inhibitors. It is important to note that these values were determined in different studies using various cell lines and assay conditions, which can influence the results.

CompoundMechanism of ActionAssayCell LineIC50Reference
BAY 11-7082 IKK Inhibitor (irreversible)IκBα Phosphorylation AssayTumor cells10 µM[2][3]
MG-132 Proteasome InhibitorNF-κB Luciferase Reporter AssayHeLa0.1578 µM[4]
Parthenolide IKK InhibitorNF-κB Reporter AssayHEK-Blue™Significant inhibition at 15, 50, and 70 µM[5][6]
IMD-0354 IKKβ InhibitorNF-κB Luciferase Reporter AssayHEK293292 nM[7]
Ro 106-9920 IκBα Phosphorylation InhibitorNF-κB Luciferase Reporter AssayHEK293<1 nM[7]

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments used to assess NF-κB inhibition are provided below.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293, HeLa) in 96-well plates at an appropriate density.

    • Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the NF-κB activity, can then be determined.

Luciferase_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_analysis Day 2: Analysis Seed_Cells Seed cells in 96-well plate Transfect Transfect with NF-κB luciferase reporter Seed_Cells->Transfect Pretreat Pre-treat with test compound Stimulate Stimulate with NF-κB activator Pretreat->Stimulate Lyse_Cells Lyse cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate % inhibition and IC50 Measure_Luciferase->Analyze_Data

Figure 2: NF-κB Luciferase Reporter Assay Workflow.

Western Blot for IκBα Phosphorylation

This method assesses the upstream event of IκBα phosphorylation, which is a hallmark of canonical NF-κB activation.

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency in 6-well plates.

    • Pre-treat cells with the test compound for 1-2 hours.

    • Stimulate with an NF-κB activator for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin) should also be used.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the levels of p-IκBα to total IκBα and the loading control.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a 24-well plate.

    • Pre-treat with the test compound for 1-2 hours.

    • Stimulate with an NF-κB activator for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition to determine the extent of translocation.

Conclusion

The available evidence suggests that this compound is a promising natural compound with the ability to inhibit the NF-κB signaling pathway. Qualitative data demonstrates its capacity to reduce IκBα phosphorylation and subsequent NF-κB transcriptional activity. However, the lack of a standardized IC50 value for NF-κB inhibition makes a direct and precise quantitative comparison with well-established inhibitors challenging.

The provided data on known inhibitors such as BAY 11-7082, MG-132, Parthenolide, IMD-0354, and Ro 106-9920, which target different components of the NF-κB pathway with varying potencies, serves as a benchmark for the field. Further research is warranted to determine the specific IC50 of this compound in various NF-κB assays and cell lines. This will enable a more definitive assessment of its therapeutic potential and allow for a more direct comparison with other NF-κB inhibitors, ultimately aiding in the development of novel anti-inflammatory and anti-cancer therapies.

References

A Head-to-Head Comparison of Armepavine and Nuciferine: Pharmacological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

Armepavine (B1667600) and nuciferine (B1677029) are two prominent benzylisoquinoline alkaloids found in the sacred lotus (B1177795) (Nelumbo nucifera). While structurally related, they exhibit distinct pharmacological profiles that warrant a detailed comparative analysis for researchers exploring their therapeutic potential. This guide provides a head-to-head comparison of their effects, supported by experimental data and detailed methodologies, to inform future research and development.

I. Overview of Pharmacological Properties

Both this compound and nuciferine are bioactive compounds with a range of effects on cellular and physiological systems. Nuciferine is primarily recognized for its complex interactions with dopaminergic and serotonergic receptors, suggesting potential applications in neuropsychiatric disorders.[1][2] this compound, on the other hand, has demonstrated significant immunomodulatory and anti-inflammatory properties.[3][4]

II. Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activities of this compound and nuciferine.

Table 1: Receptor Binding and Functional Activity of Nuciferine

Target ReceptorActivityPotency (nM)Reference
Dopamine (B1211576) Receptors
D2Partial AgonistEC50: 64[5]
D4AgonistEC50: 2000[5]
D5Partial AgonistEC50: 2600[5]
Serotonin (B10506) Receptors
5-HT1AAgonistEC50: 3200[5]
5-HT2AAntagonistKi: 478[2][5]
5-HT2BAntagonistKi: 1000[2][5]
5-HT2CAntagonistKi: 131[2][5]
5-HT6Partial AgonistEC50: 700[5]
5-HT7Inverse AgonistKi: 150[2][5]
Other Targets
Dopamine Transporter (DAT)Inhibitor-[1][2]

Table 2: Comparative Anti-inflammatory and Immunomodulatory Effects

CompoundModelKey FindingsReference
This compound Experimental Autoimmune Crescentic Glomerulonephritis (Mouse Model)Suppressed NF-κB activation, reduced T-cell and macrophage infiltration, and lowered pro-inflammatory cytokines.[4]
T-cell Proliferation AssayExhibited suppression of T-cell proliferation.[3]
Nuciferine Lipopolysaccharide (LPS)-stimulated BV2 microglia cellsReduced inflammation, potentially through PPAR-γ pathway activation.[6]

III. Detailed Experimental Protocols

A. Nuciferine: Receptor Binding and Functional Assays

  • Objective: To determine the binding affinity and functional activity of nuciferine at various dopamine and serotonin receptor subtypes.

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transiently transfected with plasmids encoding the specific human dopamine or serotonin receptor subtypes.

    • Radioligand Binding Assays:

      • Cell membranes expressing the receptor of interest are prepared.

      • Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of nuciferine.

      • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

      • After incubation, bound and free radioligand are separated by rapid filtration.

      • The radioactivity retained on the filters is measured by liquid scintillation counting.

      • Inhibition constants (Ki) are calculated from competition binding curves using the Cheng-Prusoff equation.

    • Functional Assays (e.g., Calcium Mobilization or cAMP Accumulation):

      • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or used in cAMP assays.

      • Cells are stimulated with a known agonist in the presence of varying concentrations of nuciferine to determine antagonist activity.

      • To determine agonist or partial agonist activity, cells are treated with nuciferine alone.

      • Changes in intracellular calcium levels or cAMP production are measured using a fluorometric imaging plate reader or an appropriate assay kit.

      • EC50 (half-maximal effective concentration) values are determined from dose-response curves.[7][8]

B. This compound: In Vivo Model of Autoimmune Glomerulonephritis

  • Objective: To evaluate the therapeutic effects of (S)-armepavine in a mouse model of autoimmune crescentic glomerulonephritis (ACGN).

  • Methodology:

    • Induction of ACGN: C57BL/6 mice are immunized with a specific antigen to induce the disease model, which is characterized by T-cell dysregulation.

    • Treatment: Once the disease is established, mice are treated with (S)-armepavine or a vehicle control.

    • Assessment of Renal Function and Pathology:

      • Proteinuria and renal function are monitored throughout the study.

      • At the end of the experiment, kidneys are harvested for histological analysis to assess glomerular crescent formation.

    • Immunological Analysis:

      • Spleens are collected to analyze T-cell and B-cell activation and proliferation.

      • Serum levels of autoantibodies and pro-inflammatory cytokines are measured by ELISA.

      • Kidney tissue is analyzed for T-cell and macrophage infiltration and NF-κB activation using immunohistochemistry and Western blotting.[4]

IV. Signaling Pathways and Experimental Workflows

A. Nuciferine's Interaction with Dopaminergic and Serotonergic Pathways

Nuciferine exhibits a complex pharmacological profile by modulating multiple neurotransmitter systems.[1][2] The diagram below illustrates its interactions with key dopamine and serotonin receptors.

G cluster_nuciferine Nuciferine cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System Nuciferine Nuciferine D2 D2 Receptor Nuciferine->D2 Partial Agonist D4 D4 Receptor Nuciferine->D4 Agonist D5 D5 Receptor Nuciferine->D5 Partial Agonist DAT Dopamine Transporter Nuciferine->DAT Inhibitor HT1A 5-HT1A Receptor Nuciferine->HT1A Agonist HT2A 5-HT2A Receptor Nuciferine->HT2A Antagonist HT2C 5-HT2C Receptor Nuciferine->HT2C Antagonist HT7 5-HT7 Receptor Nuciferine->HT7 Inverse Agonist

Caption: Nuciferine's multifaceted interactions with dopamine and serotonin receptors.

B. Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of compounds like this compound and nuciferine.

G cluster_workflow Anti-inflammatory Assay Workflow A 1. Cell Culture (e.g., Macrophages, Microglia) B 2. Pre-treatment with Test Compound (this compound or Nuciferine) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Measurement of Inflammatory Markers (e.g., Cytokines, NO) D->E F 6. Analysis of Signaling Pathways (e.g., NF-κB, PPAR-γ) D->F

Caption: A generalized workflow for in vitro anti-inflammatory screening.

V. Conclusion

This compound and nuciferine, while both derived from Nelumbo nucifera, present distinct pharmacological profiles. Nuciferine's complex polypharmacology, targeting multiple dopamine and serotonin receptors, makes it a compelling candidate for neuropsychiatric drug discovery.[2] In contrast, this compound's potent immunomodulatory effects, particularly its inhibition of the NF-κB pathway, highlight its potential for treating autoimmune and inflammatory diseases.[4] This head-to-head comparison, supported by quantitative data and detailed protocols, provides a valuable resource for researchers to guide their future investigations into these promising natural compounds.

References

Armepavine's Therapeutic Potential: A Comparative Analysis Using Patient-Derived Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Armepavine's therapeutic potential against established anti-cancer agents, with a focus on data derived from patient-derived cells and relevant cancer cell lines. Experimental data is presented for comparative analysis, and detailed protocols for key validation assays are provided.

Comparative Efficacy of this compound and Standard Chemotherapeutic Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two commonly used chemotherapeutic drugs, Doxorubicin (B1662922) and Paclitaxel, in various cancer cell lines. While direct head-to-head comparisons in the same patient-derived cell lines are limited in the current literature, this curated data provides a valuable benchmark for assessing the relative potency of this compound.

CompoundCancer TypeCell Line/ModelIC50 (µM)Citation
This compound Cervical CancerHeLa~20-50[1]
Pancreatic CancerPC-3~10-50[2]
Hepatocellular CarcinomaHepG2~10-50[2]
Doxorubicin Colorectal CancerHCT116 (2D culture)0.075 - 0.4[3]
Colorectal CancerHCT116 (Dox-Resistant)40[4]
Colorectal CancerLS180 (Parental)0.4[5]
Colorectal CancerLS180 (Dox-Resistant)5[5]
Colorectal CancerHT-292.1 - 3.8[6]
Paclitaxel Ovarian CancerVarious Cell Lines0.0004 - 0.0034[7]
Ovarian CancerPatient-Derived OrganoidsVaries[8][9]
Ovarian CancerA2780 (Parental)0.2997[10]
Ovarian CancerA2780 (Paclitaxel-Resistant)1.574[10]

Note: IC50 values can vary significantly based on the cell line, culture conditions (2D vs. 3D), and assay duration. The data presented here is for comparative purposes and highlights the need for direct experimental validation in specific patient-derived models.

Key Signaling Pathways Targeted by this compound

This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways identified are the NF-κB and PI3K/Akt/mTOR pathways.

Armepavine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases NFkB_n NFkB NFkB->NFkB_n Translocates IkB_NFkB IkB NFkB This compound This compound This compound->Akt Inhibits Phosphorylation This compound->IKK Inhibits Gene_Expression Gene_Expression NFkB_n->Gene_Expression

Caption: this compound's mechanism of action.

Experimental Workflow for Validation in Patient-Derived Cells

The following diagram outlines a typical workflow for validating the therapeutic potential of a compound like this compound using patient-derived cells or organoids.

Experimental_Workflow Patient_Tissue Patient Tissue (Biopsy/Resection) Cell_Isolation Patient-Derived Cell/Organoid Isolation and Culture Patient_Tissue->Cell_Isolation Drug_Treatment Treatment with this compound and Alternatives Cell_Isolation->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis_Assay Mechanism_Assay Mechanism of Action Assay (e.g., Western Blot for p-Akt, p-IκBα) Drug_Treatment->Mechanism_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for validating this compound.

Logical Comparison of Therapeutic Agents

This diagram illustrates the key parameters for comparing this compound with alternative therapies in the context of patient-derived cell models.

Logical_Comparison Therapeutic_Agents Therapeutic Agents This compound This compound Alternative_A Doxorubicin Alternative_B Paclitaxel Efficacy Efficacy (IC50, Apoptosis Rate) This compound->Efficacy Evaluate Toxicity Toxicity to Normal Cells This compound->Toxicity Assess Mechanism Mechanism of Action This compound->Mechanism Elucidate Alternative_A->Efficacy Evaluate Alternative_A->Toxicity Assess Alternative_A->Mechanism Elucidate Alternative_B->Efficacy Evaluate Alternative_B->Toxicity Assess Alternative_B->Mechanism Elucidate Parameters Comparison Parameters in Patient-Derived Models

Caption: Comparative framework for therapeutic agents.

Experimental Protocols

Patient-Derived Organoid (PDO) Culture

Objective: To establish and maintain 3D organoid cultures from patient tumor tissue that recapitulate the characteristics of the original tumor.

Methodology:

  • Tissue Acquisition and Digestion: Fresh tumor tissue is obtained from biopsies or surgical resections under sterile conditions. The tissue is mechanically minced and then enzymatically digested using a collagenase/dispase solution to obtain a single-cell suspension or small cell clusters.

  • Embedding and Seeding: The cell suspension is mixed with a basement membrane matrix (e.g., Matrigel) and seeded as droplets in a multi-well plate.

  • Culture Medium: A specialized growth medium containing a cocktail of growth factors, inhibitors, and supplements is added to the wells. The specific composition of the medium will vary depending on the tumor type.

  • Maintenance: The medium is changed every 2-3 days, and the organoids are monitored for growth and morphology. Organoids can be passaged by mechanical disruption and re-seeding in a fresh matrix.

Cell Viability Assay (CellTiter-Glo® 3D)

Objective: To quantify the number of viable cells in 3D organoid cultures after treatment with therapeutic agents.

Methodology:

  • Organoid Seeding: PDOs are dissociated into small fragments and seeded in a 96-well plate.

  • Drug Treatment: After allowing the organoids to reform, they are treated with a serial dilution of this compound, Doxorubicin, or Paclitaxel for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: An equal volume of CellTiter-Glo® 3D Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is shaken for 5 minutes to induce cell lysis, followed by a 25-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Data Analysis: The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB and Akt signaling pathways.

Methodology:

  • Cell Lysis: Patient-derived cells are treated with this compound for various time points and concentrations. Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Akt and IκBα.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein phosphorylation.

This guide provides a foundational framework for the validation of this compound's therapeutic potential. Further research employing direct comparisons in a panel of well-characterized patient-derived models is warranted to fully elucidate its clinical promise.

References

Independent Verification of Armepavine's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid primarily isolated from the sacred lotus (B1177795) (Nelumbo nucifera), has garnered significant attention in pharmacological research for its diverse biological activities. This guide provides an objective comparison of this compound's published biological activities with alternative compounds, supported by experimental data. It aims to offer a clear, data-driven perspective for researchers and professionals in drug development. This compilation includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

I. Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated notable immunomodulatory and anti-inflammatory properties, primarily through the suppression of T-cell proliferation and the inactivation of the NF-κB signaling pathway.[1]

Comparative Data

While direct head-to-head comparative studies of this compound with standard anti-inflammatory drugs are limited in the available literature, we can analyze its efficacy in the context of other known anti-inflammatory agents and related alkaloids from Nelumbo nucifera.

CompoundAssayModelKey FindingsReference
(S)-Armepavine T-cell Proliferation AssayMurine model of autoimmune crescentic glomerulonephritis (ACGN)Suppressed T/B-cell activation and proliferation in the spleen.[2]
(S)-Armepavine NF-κB ActivationACGN mouse modelSuppressed nuclear factor (NF)-κB activation in the kidney.[2]
Nuciferine NF-κB ActivationLPS-induced RAW264.7 cellsInhibited LPS-induced NF-κB activation.[3][4][3][4]
Liensinine Cell ProliferationNonsmall-cell lung cancer (NSCLC) cellsInhibited the proliferation of NSCLC cells.[5][5]
Indomethacin Carrageenan-Induced Paw EdemaRatsA standard NSAID used as a positive control, effectively reduces paw edema.[6][6]
Prednisolone T-cell ProliferationHuman peripheral blood mononuclear cells (PBMCs)Inhibits T-cell proliferation, primarily by affecting monocyte-derived signals for IL-2 production.[7][7]

Note: The table above presents data from different studies, and direct comparison of potency (e.g., IC50 values) is not feasible without head-to-head experiments. Nuciferine and Liensinine, also found in Nelumbo nucifera, show anti-inflammatory and anti-proliferative effects, suggesting a potential for similar mechanisms within this class of alkaloids.[1][8]

Experimental Protocols

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Line: HEK293 cells stably or transiently transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Stimulation: Cells are stimulated with an activating agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to induce NF-κB activation.

  • Treatment: Cells are co-treated with the stimulus and various concentrations of the test compound (e.g., this compound).

  • Lysis and Substrate Addition: After incubation, cells are lysed, and a luciferase substrate is added.

  • Measurement: The luminescence produced, which is proportional to the amount of luciferase expressed and thus to NF-κB activity, is measured using a luminometer.[9][10]

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Wistar or Sprague-Dawley rats.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation This compound This compound This compound->IKK_complex Inhibition DNA DNA NF_kB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline_Measurement Drug_Administration Drug Administration (Vehicle, Indomethacin, this compound) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly for 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

II. Cardiovascular Effects

This compound has been reported to exhibit cardiovascular effects, including vasorelaxant properties.

Comparative Data
CompoundAssayModelKey FindingsReference
This compound Aortic Ring RelaxationRat thoracic aortaInduces vasorelaxation.
Tetrandrine Aortic Ring RelaxationRat thoracic aortaInduced a blockade of 63.4 ± 5.5% (with endothelium) and 47.7 ± 2.9% (without endothelium) in KCl-induced contraction.[11]
Verapamil (B1683045) Aortic Ring RelaxationRat thoracic aortaInduced a near-total blockade of 98.7 ± 0.7% (with endothelium) and 97.9 ± 4.3% (without endothelium) in KCl-induced contraction.[11][11]

Note: Tetrandrine, structurally related to this compound, shows a significant but less potent vasorelaxant effect compared to Verapamil in this specific study.[11] This suggests that while this compound may have vasorelaxant properties, its potency relative to established drugs like Verapamil requires direct comparative investigation.

Experimental Protocol

This ex vivo method assesses the vasorelaxant or vasoconstrictive properties of a compound on isolated arterial rings.

  • Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of adipose and connective tissue, and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride (KCl).

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Measurement: The relaxation response is measured as a percentage decrease from the pre-contracted tension.[12][13]

Experimental Workflow

Aortic_Ring_Assay_Workflow Aorta_Excision Aorta Excision (Rat Thoracic Aorta) Ring_Preparation Aortic Ring Preparation (2-3 mm width) Aorta_Excision->Ring_Preparation Mounting Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Ring_Preparation->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Pre_Contraction Pre-contraction (Phenylephrine or KCl) Equilibration->Pre_Contraction Compound_Addition Cumulative Addition of Test Compound (this compound) Pre_Contraction->Compound_Addition Measurement Measurement of Relaxation (% of Pre-contraction) Compound_Addition->Measurement

Caption: Experimental Workflow for the Aortic Ring Relaxation Assay.

III. Melanogenesis Inhibitory Activity

This compound has been identified as an inhibitor of melanogenesis, suggesting its potential application in cosmetics and for treating hyperpigmentation disorders.[1]

Comparative Data

A study on alkaloids from Nelumbo nucifera flower buds provides a direct comparison of their melanogenesis inhibitory activity.

CompoundIC50 (µg/mL) in Theophylline-Stimulated B16 Melanoma 4A5 CellsReference
This compound 1.8[12]
Nuciferine 0.4[12]
Nornuciferine 0.2[12]
N-methylasimilobine 0.3[12]
Asimilobine 0.2[12]
Pronuciferine 0.3[12]

Note: In this specific study, this compound demonstrated potent melanogenesis inhibitory activity, although other alkaloids from the same source, such as Nornuciferine and Asimilobine, exhibited even stronger inhibition.[12]

Experimental Protocol

The zebrafish model is a widely used in vivo system for screening compounds that affect pigmentation due to its transparent embryos and rapid development.

  • Embryo Collection and Maintenance: Fertilized zebrafish embryos are collected and maintained in embryo medium.

  • Treatment: At a specific developmental stage (e.g., 9-12 hours post-fertilization), embryos are exposed to various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Phenylthiourea - PTU) as a positive control.

  • Observation: The development of melanin (B1238610) pigmentation in the embryos is observed and imaged at specific time points (e.g., 48 and 72 hours post-fertilization).

  • Quantification: The extent of pigmentation can be quantified by measuring the pigmented area or by extracting and quantifying the melanin content from the embryos.[8]

Experimental Workflow

Zebrafish_Melanogenesis_Workflow Embryo_Collection Zebrafish Embryo Collection Staging Staging of Embryos (e.g., 9-12 hpf) Embryo_Collection->Staging Treatment Treatment with Test Compound (this compound) and Controls (PTU) Staging->Treatment Incubation Incubation (e.g., up to 72 hpf) Treatment->Incubation Observation Observation and Imaging (Microscopy) Incubation->Observation Quantification Quantification of Pigmentation (Image analysis or Melanin content) Observation->Quantification

Caption: Experimental Workflow for Zebrafish Melanogenesis Inhibition Assay.

Conclusion

This compound exhibits a range of promising biological activities, including immunomodulatory, anti-inflammatory, cardiovascular, and melanogenesis inhibitory effects. The available data, primarily from in vitro and in vivo preclinical models, provides a solid foundation for its potential as a therapeutic agent. However, for a comprehensive understanding of its clinical potential, further research is warranted. Specifically, direct, head-to-head comparative studies with established clinical drugs and other promising natural compounds are crucial to accurately position this compound within the current therapeutic landscape. The experimental protocols and workflows detailed in this guide offer a framework for conducting such independent verification and comparative analyses.

References

A Comparative Guide to the Antispasmodic Activity of Armepavine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antispasmodic activity of the natural alkaloid Armepavine and its structural analogs. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development in the field of smooth muscle relaxants.

Introduction to this compound and its Antispasmodic Potential

This compound is a benzylisoquinoline alkaloid found in several plant species. It shares a structural resemblance to papaverine (B1678415), a well-known non-specific smooth muscle relaxant. This structural similarity has prompted investigations into the antispasmodic properties of this compound and its derivatives. Antispasmodic agents are crucial for managing conditions characterized by involuntary muscle spasms, such as those affecting the gastrointestinal tract. The primary mechanism of action for many antispasmodics involves the modulation of signaling pathways that control smooth muscle contraction, often by interfering with calcium influx or the action of neurotransmitters like acetylcholine (B1216132).

Comparative Antispasmodic Activity

The antispasmodic effects of this compound analogs have been evaluated in comparison to the established antispasmodic agent, papaverine. The following tables summarize the quantitative data from a key study that investigated the activity of northis compound, reticuline, and coclaurine (B195748).

Antagonism of Acetylcholine- and Calcium-Induced Uterine Contractions

The potency of these compounds in antagonizing contractions induced by acetylcholine and calcium in isolated rat uterus was determined by calculating their pA2 values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

CompoundpA2 against Acetylcholine[1]pA2 against Calcium[1]
Northis compound5.554.09
Reticuline5.354.81
Coclaurine7.426.91
Papaverine5.326.23

Note: this compound data was not available in the cited study.

Inhibition of Potassium-Induced Vas Deferens Contractions

The inhibitory effect of the compounds on the tonic phase of potassium-induced contractions in isolated rat vas deferens was quantified by their IC50 values. The IC50 value is the concentration of an inhibitor where the response is reduced by half. Lower IC50 values indicate greater inhibitory potency.

CompoundIC50 (µM)[1]
Northis compound101
Reticuline474
Coclaurine68.9
Papaverine14.3

Note: this compound data was not available in the cited study.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the available information.

Isolated Tissue Preparation and Mounting
  • Tissues: Uterine horns and vas deferens were isolated from rats.

  • Preparation: The tissues were cleaned of adhering fat and connective tissue and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

  • Conditions: The organ bath was maintained at a constant temperature (typically 37°C) and continuously aerated with a gas mixture (e.g., 95% O2 and 5% CO2) to maintain tissue viability.

  • Tension: Tissues were placed under an initial resting tension to allow for the recording of isometric or isotonic contractions.

Induction of Muscle Contractions
  • Agonists: Contractions were induced by adding specific agonists to the organ bath.

    • Acetylcholine: Used to stimulate muscarinic receptors on smooth muscle cells.

    • Calcium Chloride: Used to induce contractions in a calcium-dependent manner, often in a potassium-depolarized tissue preparation.

    • Potassium Chloride: Used to induce depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels and subsequent contraction.

Evaluation of Antispasmodic Activity
  • pA2 Determination: To determine the pA2 value, cumulative concentration-response curves for the agonist (acetylcholine or calcium) were generated in the absence and presence of increasing concentrations of the antagonist (this compound analogs or papaverine). The degree of the rightward shift in the dose-response curve was used to calculate the pA2 value using a Schild plot analysis.

  • IC50 Determination: To determine the IC50 value, the tissue was pre-contracted with a fixed concentration of the agonist (potassium). The antagonist was then added in a cumulative manner, and the concentration required to produce a 50% reduction in the contraction amplitude was determined.

Signaling Pathways and Mechanism of Action

The antispasmodic activity of this compound and its analogs is believed to be primarily mediated through the modulation of calcium signaling pathways in smooth muscle cells.

Inhibition of Calcium Influx

The available data suggests that these compounds act as calcium channel blockers.[1] Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration, which can occur through influx from the extracellular space via voltage-gated or ligand-gated calcium channels, or release from intracellular stores like the sarcoplasmic reticulum. By blocking calcium entry, this compound analogs can effectively inhibit the contractile machinery of the smooth muscle cell. The antagonistic effect against calcium-induced contractions supports this mechanism.[1]

Antagonism of Acetylcholine Receptors

The competitive antagonism of acetylcholine-induced contractions indicates that these compounds may also interact with muscarinic acetylcholine receptors on smooth muscle cells.[1] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system that promotes smooth muscle contraction. By blocking its receptor, this compound analogs can prevent the initiation of the signaling cascade that leads to contraction.

The following diagram illustrates the proposed signaling pathway for the antispasmodic action of this compound analogs.

Antispasmodic_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC Influx IP3 IP₃ Muscarinic_Receptor->IP3 Activates Ca_int ↑ [Ca²⁺]ᵢ VGCC->Ca_int SR Sarcoplasmic Reticulum IP3->SR Stimulates SR->Ca_int Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca_int->Contraction Leads to Armepavine_Analogs This compound Analogs Armepavine_Analogs->Muscarinic_Receptor Antagonizes Armepavine_Analogs->VGCC Blocks

Caption: Proposed mechanism of antispasmodic action of this compound analogs.

The following diagram illustrates a generalized experimental workflow for evaluating antispasmodic activity.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue (e.g., Rat Uterus, Ileum) Organ_Bath Mount in Organ Bath with Physiological Salt Solution Tissue_Isolation->Organ_Bath Equilibration Equilibrate under Controlled Conditions Organ_Bath->Equilibration Induce_Contraction Induce Contraction with Agonist (e.g., Acetylcholine, KCl) Equilibration->Induce_Contraction Add_Compound Add this compound Analog or Papaverine Induce_Contraction->Add_Compound Record_Response Record Changes in Muscle Tension Add_Compound->Record_Response Dose_Response Generate Dose-Response Curves Record_Response->Dose_Response Calculate_Parameters Calculate pA₂ or IC₅₀ Values Dose_Response->Calculate_Parameters Compare_Activity Compare Potency of Analogs Calculate_Parameters->Compare_Activity

Caption: Generalized workflow for in vitro antispasmodic activity assessment.

Conclusion

The available evidence indicates that analogs of this compound, such as northis compound, reticuline, and coclaurine, possess significant antispasmodic properties. Their mechanism of action appears to involve a dual effect of antagonizing muscarinic acetylcholine receptors and blocking calcium channels. Notably, coclaurine demonstrated the highest potency among the tested analogs in antagonizing both acetylcholine- and calcium-induced contractions. Further research is warranted to evaluate the antispasmodic activity of this compound itself and to explore a wider range of its structural analogs. Such studies will be crucial for establishing a comprehensive structure-activity relationship and for the potential development of novel and potent antispasmodic drugs.

References

Quantitative structure-activity relationship (QSAR) analysis of Armepavine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Armepavine and Its Derivatives

This guide provides a comparative analysis of the biological activities of this compound and its related benzylisoquinoline alkaloids. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid that has been isolated from several plant species, including Nelumbo nucifera (sacred lotus).[1] It belongs to a class of natural products known for a wide range of pharmacological properties.[1] Research has shown that this compound and its derivatives exhibit various biological activities, including anti-inflammatory, immunomodulatory, and antispasmodic effects.[1][2] A key mechanism of action for this compound's anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4]

Comparative Biological Activity

CompoundStructureBiological ActivityIC50/EC50Cell Line/ModelReference
This compound 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenolAnti-inflammatory (NF-κB inhibition)Not specifiedHSC-T6 cells[3]
ImmunosuppressiveNot specifiedT lymphocytes[1]
Cytotoxicity>100 µg/mLKB (oral carcinoma), SK-Mel-2 (skin cancer)[3]
Antiviral (Anti-HIV)1.77 µg/mLNot specified[5]
Northis compound (B585789) 4-[[(1R)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenolAntispasmodic101 µMRat vas deferens[2]
Coclaurine (B195748) 4-[[(1R)-7-methoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenolAntispasmodic68.9 µMRat vas deferens[2]
N-methylcoclaurine 4-[[(1R)-2-methyl-7-methoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenolMelanogenesis inhibitionNot specifiedNot specified[1]

Key SAR Observations:

  • The presence and position of methyl and methoxy (B1213986) groups on the isoquinoline (B145761) core appear to influence the biological activity.

  • For antispasmodic activity, coclaurine (with one methoxy group) showed higher potency (lower IC50) than northis compound (with two methoxy groups).[2]

  • The N-methylation in N-methylcoclaurine is a structural feature associated with melanogenesis inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of this compound and its derivatives.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells or other suitable cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

  • Luciferase Assay: Following stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Assay (Formalin-Induced Paw Edema in Mice)

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

  • Animal Acclimatization: Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered to the mice, typically orally or intraperitoneally, at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time following compound administration, a small volume of formalin solution is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume or thickness is measured at different time points after the formalin injection using a plethysmometer or a digital caliper.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing Relationships and Pathways

To better understand the processes involved in the analysis and the biological action of this compound derivatives, the following diagrams are provided.

QSAR_Workflow cluster_0 Data Collection & Preparation cluster_1 Model Development cluster_2 Model Application & Interpretation A Dataset of this compound Derivatives C Molecular Structure Generation A->C B Biological Activity Data (e.g., IC50) E Data Splitting (Training & Test Sets) B->E D Calculation of Molecular Descriptors C->D D->E F Model Generation (e.g., MLR, PLS) E->F G Model Validation (Internal & External) F->G H Prediction of Activity for New Derivatives G->H I Interpretation of Key Descriptors G->I J Lead Compound Optimization H->J I->J

Caption: A hypothetical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.

NFkB_Pathway cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Gene Inflammatory Gene Expression Nucleus->Gene Promotes This compound This compound This compound->IKK Inhibits

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

References

Validating the Specificity of Armepavine for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular specificity of Armepavine, a benzylisoquinoline alkaloid with reported inhibitory effects on several key signaling pathways implicated in inflammation and cellular growth. By objectively comparing its performance with other well-characterized inhibitors and presenting supporting experimental data, this document aims to assist researchers in evaluating the suitability of this compound for their specific experimental needs.

Overview of this compound and its Putative Molecular Targets

This compound has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1] Additionally, studies have suggested its involvement in modulating the activity of the transcription factors JunD and CCAAT/enhancer-binding protein (C/EBP). The immunosuppressive effects of (S)-armepavine have also been linked to the regulation of upstream signaling components, including Tec protein tyrosine kinase (Itk), phospholipase C gamma (PLCγ), and phosphoinositide 3-kinase (PI3K), which are crucial for T-cell activation and interleukin-2 (B1167480) (IL-2) production.

Comparative Analysis of Inhibitor Potency

Table 1: Comparison of IC50 Values for Inhibitors of NF-κB and Related Pathways

CompoundTargetAssayIC50
This compound NF-κBTNF-α-induced IκBα phosphorylation & NF-κB transcriptional activityData not available (qualitative inhibition observed)[1]
BAY 11-7082 IκBα phosphorylation (NF-κB pathway)TNFα-induced IκBα phosphorylation10 µM
Parthenolide NF-κBNF-κB activitySignificant inhibition at 15 µM
SP600125 JNK1/2/3 (upstream of JunD)Kinase activity40 nM (JNK1/2), 90 nM (JNK3)
BI-3802 BCL6 (interacts with C/EBP)BTB domain of BCL6≤3 nM

Note: The lack of a definitive IC50 value for this compound's primary targets is a significant data gap and highlights the need for further quantitative studies to ascertain its potency. The provided data for other inhibitors serves as a benchmark for the potency expected for effective modulation of these pathways.

Specificity Profile of this compound

A critical aspect of a chemical probe's utility is its specificity. An ideal inhibitor should potently inhibit its intended target with minimal off-target effects. Currently, there is a lack of publicly available data from broad-panel screening assays, such as kinome scans or off-target liability panels, for this compound. This absence of comprehensive profiling makes it challenging to definitively assess its specificity.

The observation that (S)-armepavine may act on upstream signaling molecules like Itk, PLCγ, and PI3K suggests a potentially broader mechanism of action than direct inhibition of transcription factors. Without quantitative data on its affinity for these kinases and other potential off-targets, the possibility of polypharmacology cannot be ruled out.

Experimental Protocols

To facilitate further investigation and validation of this compound's activity, this section provides detailed methodologies for key experiments.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and to determine the inhibitory effect of a compound.

Protocol:

  • Cell Culture and Transfection:

    • Plate human embryonic kidney (HEK293) cells or a relevant cell line in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound or a control inhibitor for 1 hour.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) to the wells.

  • Lysis and Luminescence Measurement:

    • After a 6-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for IκBα Phosphorylation

This method is used to assess the phosphorylation status of IκBα, a key step in the activation of the canonical NF-κB pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa) to 80-90% confluency.

    • Pre-treat the cells with this compound or a control inhibitor for 1 hour.

  • Stimulation:

    • Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

In Vitro Kinase Assay (for Itk, PI3K)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, combine the purified recombinant kinase (e.g., Itk or PI3K), a specific substrate, and varying concentrations of this compound or a control inhibitor in a kinase reaction buffer.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa->NFkB sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Proteasome Proteasome IkBa_p->Proteasome degradation Proteasome->NFkB releases Gene Gene Expression (Inflammation, etc.) NFkB_nuc->Gene This compound This compound This compound->IKK Inhibits? BAY117082 BAY 11-7082 BAY117082->IKK Inhibits G cluster_1 T-Cell Receptor Signaling and Potential this compound Targets TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Itk Itk PI3K->Itk PLCg PLCγ Itk->PLCg activates NFAT NFAT PLCg->NFAT AP1 AP-1 (Jun/Fos) PLCg->AP1 NFkB_T NF-κB PLCg->NFkB_T IL2 IL-2 Production NFAT->IL2 AP1->IL2 NFkB_T->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Armepavine_T (S)-Armepavine Armepavine_T->PI3K Inhibits? Armepavine_T->Itk Inhibits? Armepavine_T->PLCg Inhibits? G cluster_2 Experimental Workflow: Kinase Inhibitor Profiling start Start recombinant_kinase Recombinant Kinase (e.g., Itk, PI3K) start->recombinant_kinase reaction Kinase Reaction recombinant_kinase->reaction substrate Substrate + ATP substrate->reaction inhibitor This compound (serial dilution) inhibitor->reaction detection ADP Detection (Luminescence) reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Armepavine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Armepavine is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4, with the hazard statement "Harmful if swallowed."[1] As a compound intended for research use only, it necessitates meticulous disposal procedures to ensure personnel safety and environmental protection. [2]

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following step-by-step guidance is designed to directly address operational questions and establish a clear protocol for waste management.

Chemical and Safety Data Summary

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueSource
Chemical Formula C₁₉H₂₃NO₃MedKoo Biosciences, PubChem[2]
Molecular Weight 313.40 g/mol MedKoo Biosciences, PubChem[2]
GHS Classification Acute Toxicity 4 (Oral)PubChem[1]
Hazard Statement H302: Harmful if swallowedPubChem[1]
Signal Word WarningPubChem[1]

Step-by-Step Disposal Protocol

Due to its classification as "Harmful if swallowed," this compound waste, including pure compound, contaminated labware, and solutions, should be managed as hazardous chemical waste. While not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is best practice to handle it as a non-RCRA hazardous pharmaceutical waste, which typically requires incineration.[3][4][5]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard ("Harmful if swallowed"). Follow your institution's specific labeling requirements.

4. Storage:

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste.

  • After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

6. Spill Management:

  • In the event of a spill, isolate the area.

  • Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.

  • For small spills, gently cover with an absorbent material, such as vermiculite (B1170534) or a chemical spill pillow.

  • Carefully sweep or scoop the absorbed material into a hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

7. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure all required waste manifests are completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

Armepavine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal_request Request Waste Pickup from EHS/Contractor storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Armepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Armepavine. It includes detailed operational procedures and disposal plans to ensure a safe laboratory environment.

Chemical Safety and Hazard Information

This compound is a benzylisoquinoline alkaloid that is classified as harmful if swallowed and is an irritant.[1] It is essential to handle this compound with care, adhering to the safety precautions outlined below.

Identifier Value
IUPAC Name 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol
CAS Number 524-20-9
Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol [1]
GHS Classification Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301+P317, P330, P501[1]
Toxicological Data Specific LD50 and LC50 data for this compound are not readily available.
Occupational Exposure Limits No specific occupational exposure limits (OELs) have been established for this compound by OSHA or NIOSH.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the specific PPE required for handling this compound. The following are minimum recommendations for a laboratory setting.

Protection Type Equipment Specification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn when there is a risk of splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Handling Procedures:
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean, uncluttered, and has adequate ventilation.

  • Weighing and Transferring : Handle this compound as a solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Use appropriate tools (e.g., spatula, weigh paper) for transfers.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate the work area and all equipment used. Wash hands thoroughly with soap and water.

Storage Plan:
  • Short-term (days to weeks) : Store in a dry, dark place at 0 - 4°C.

  • Long-term (months to years) : Store at -20°C.

  • Keep the container tightly sealed to prevent contamination.

Emergency Procedures

In the event of an emergency, follow these procedures to ensure safety.

Spill Response:
  • Evacuate : Immediately evacuate the area of the spill.

  • Alert : Notify others in the vicinity and your supervisor.

  • Assess : From a safe distance, assess the extent of the spill.

  • Contain : If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up : For small spills, trained personnel wearing appropriate PPE can clean the area. For large spills, contact your institution's environmental health and safety department.

  • Decontaminate : Thoroughly decontaminate the spill area after cleanup.

First Aid Measures:
  • If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In Case of Skin Contact : Wash with plenty of soap and water.

  • If Inhaled : Move person into fresh air and keep comfortable for breathing.

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

  • Waste Collection : Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in clearly labeled, sealed containers.

  • Labeling : Label waste containers with "Hazardous Waste" and the chemical name "this compound."

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: In Vitro NF-κB Inhibition Assay

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[2] The following is a detailed protocol to assess the NF-κB inhibitory activity of this compound in a cell-based assay.

Materials:
  • HEK293 cells stably expressing an NF-κB luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:
  • Cell Culture : Culture the HEK293 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulation : After a 1-hour pre-incubation with this compound, stimulate the cells with TNF-α (final concentration of 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

  • Incubation : Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay : After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis : Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay in a parallel plate) to account for any cytotoxic effects of the compound. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Solid this compound prep_area->handling_weigh Proceed to handling handling_transfer Transfer to Container handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decon Decontaminate Work Surface & Equipment handling_dissolve->cleanup_decon After completion cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill Occurs emergency_evacuate Evacuate & Alert emergency_spill->emergency_evacuate emergency_contain Contain Spill (if safe) emergency_evacuate->emergency_contain emergency_contact Contact EHS emergency_contain->emergency_contact

Caption: A flowchart outlining the safe handling workflow for this compound, from preparation to cleanup and emergency response.

NFkB_Pathway Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates to Nucleus IkB_p P-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inflammation Inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nuc->Inflammation Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: A diagram illustrating the NF-κB signaling pathway and the potential inhibitory point of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.